Hexafluoroferrate(3-)
Description
Structure
2D Structure
Properties
Molecular Formula |
F6Fe-3 |
|---|---|
Molecular Weight |
169.84 g/mol |
IUPAC Name |
hexafluoroiron(3-) |
InChI |
InChI=1S/6FH.Fe/h6*1H;/q;;;;;;+3/p-6 |
InChI Key |
CBPSZAVQPJBCPU-UHFFFAOYSA-H |
SMILES |
F[Fe-3](F)(F)(F)(F)F |
Canonical SMILES |
F[Fe-3](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Hexafluoroferrate(III)
Abstract
The hexafluoroferrate(III) anion, [FeF₆]³⁻, is a quintessential example of a high-spin octahedral coordination complex.[1] Its straightforward electronic structure and distinct magnetic properties make it a valuable subject for both academic study and practical application.[1] This document provides a comprehensive technical overview of the synthesis and characterization of hexafluoroferrate(III) salts, intended for professionals in chemical research and development. It details various synthetic methodologies, outlines key characterization techniques, presents quantitative data in a structured format, and illustrates fundamental concepts and workflows through diagrams.
Introduction to Hexafluoroferrate(III)
The [FeF₆]³⁻ anion is a coordination complex featuring a central iron atom in the +3 oxidation state (Fe³⁺) octahedrally coordinated by six fluoride (F⁻) ligands.[1] The Fe³⁺ ion has a d⁵ electron configuration.[2][3] Fluoride is classified as a weak-field ligand, leading to a small crystal field splitting energy.[2] Consequently, it is more energetically favorable for the five d-electrons to occupy all available d-orbitals singly before pairing, resulting in a high-spin complex with five unpaired electrons.[2][3][4] This configuration is the source of the complex's most prominent feature: its strong paramagnetism.[1][2]
Synthesis of Hexafluoroferrate(III) Salts
The synthesis of hexafluoroferrate(III) can be accomplished through several routes, including aqueous precipitation, solid-state reactions, and industrial processes. The choice of counterion (e.g., Na⁺, K⁺, NH₄⁺) influences the solubility and crystal structure of the resulting salt.[1]
Aqueous Synthesis
A common laboratory-scale method involves the reaction of an iron(III) salt with a fluoride source in an aqueous solution.[1]
-
For Sodium Hexafluoroferrate(III) (Na₃[FeF₆]): This salt can be precipitated by reacting ferric chloride (FeCl₃) with sodium fluoride (NaF) in water.[1]
-
For Potassium Hexafluoroferrate(III) (K₃[FeF₆]): This is prepared by reacting potassium fluoride (KF) with iron(III) fluoride (FeF₃) in an aqueous medium, followed by crystallization.[1]
-
For Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]): This compound is synthesized by reacting ammonium fluoride (NH₄F) with an iron(III) source like ferric fluoride trihydrate or iron(III) chloride.[1] Maintaining a pH below 4 is critical to prevent the formation of iron(III) hydroxide.[1]
Solid-State Synthesis
This non-aqueous route involves heating stoichiometric mixtures of alkali fluorides and iron(III) fluoride under an inert atmosphere to prevent the reduction of Fe³⁺.[1]
Industrial Synthesis
An industrial method for producing potassium hexafluoroferrate(III) involves the reaction of potassium hydroxide (KOH) and iron(III) oxide (Fe₂O₃) with hydrofluoric acid at elevated temperatures.[1] For sodium hexafluoroferrate(III), sodium fluoride and iron(III) fluoride are reacted in nickel autoclaves at 120–150°C.[1]
Experimental Protocols
Protocol: Aqueous Synthesis of K₃[FeF₆]
This protocol is adapted from the direct synthesis method described by Chaudhuri and Islam (1986).[5]
-
Preparation: In a fume hood, prepare a slurry of freshly precipitated iron(III) hydroxide by reacting a stoichiometric amount of an aqueous FeCl₃ solution with NaOH. Filter and wash the precipitate with deionized water until free of chloride ions.
-
Reaction: To the moist iron(III) hydroxide, add a stoichiometric amount of potassium fluoride (KF) and 48% hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic.
-
Oxidation & Complexation: Add a small amount of 30% hydrogen peroxide (H₂O₂) to the mixture to ensure the iron remains in the +3 oxidation state. Heat the mixture on a steam bath for approximately 15 minutes with continuous stirring.[5]
-
Precipitation: Add ethanol to the resulting solution to precipitate the K₃[FeF₆] product.
-
Isolation: Collect the white precipitate by filtration, wash with a small amount of ethanol, and dry under vacuum.
-
Yield: High yields (typically >70%) are expected with this method.[5]
Protocol: Magnetic Susceptibility Measurement (Gouy Method)
-
Calibration: Use a known standard, such as Hg[Co(NCS)₄], to calibrate the Gouy balance.[5]
-
Sample Preparation: Pack a finely powdered sample of the synthesized hexafluoroferrate(III) salt into a Gouy tube to a known length.
-
Measurement: Weigh the sample in the absence and presence of a magnetic field of known strength.
-
Calculation:
-
Calculate the mass susceptibility (χ_g).
-
Convert to molar susceptibility (χ_M) by multiplying by the molar mass.
-
Apply a diamagnetic correction (χ_D) using Pascal's constants to get the corrected molar susceptibility (χ_M^corr).[2]
-
Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 × √(χ_M^corr × T), where T is the absolute temperature.[2]
-
Characterization Data
The hexafluoroferrate(III) anion is characterized by its distinct electronic and structural properties, which are confirmed using various analytical techniques.
Magnetic Properties
The most notable characteristic of the [FeF₆]³⁻ complex is its strong paramagnetism, arising from its high-spin d⁵ configuration with five unpaired electrons.[1][2][3]
| Property | Theoretical Value | Experimental Value (Typical) | Citation |
| Unpaired Electrons (n) | 5 | 5 | [3][4] |
| Spin-Only Magnetic Moment (μ_so) | 5.92 Bohr Magnetons (μB) | 5.8 - 5.9 μB | [1][5] |
| Ground State Term Symbol | ⁶A₁g | - | [2] |
Spectroscopic Data
Spectroscopic methods are crucial for confirming the structure and bonding within the complex.
| Technique | Feature | Wavenumber / Region | Assignment | Citation |
| Infrared (IR) | Strong, broad absorption | ~480-495 cm⁻¹ | Fe-F stretch (ν₃) | [5] |
| Infrared (IR) | Medium absorption | ~292 cm⁻¹ | F-Fe-F bend (ν₄) | [5] |
| UV-Vis Spectroscopy | Weak, spin-forbidden bands | UV-Vis region | d-d transitions | [2] |
Note: The d-d electronic transitions in high-spin d⁵ complexes like [FeF₆]³⁻ are spin-forbidden, resulting in very weak absorptions, which makes the complex appear colorless or pale yellow.[2]
Mandatory Visualizations
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and subsequent characterization of K₃[FeF₆].
Diagram 2: Electronic Configuration of [FeF₆]³⁻
Caption: d-orbital splitting for high-spin [FeF₆]³⁻ in an octahedral field.
References
Unveiling the Atomic Architecture of Hexafluoroferrate(3-): A Technical Guide
For Immediate Release
A comprehensive guide providing an in-depth analysis of the crystal structure of the hexafluoroferrate(3-) anion, [FeF6]3-. This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visualizations to facilitate a deeper understanding of this important coordination complex.
The hexafluoroferrate(3-) anion, [FeF6]3-, is a high-spin d5 complex that serves as a fundamental example in coordination chemistry. Its crystal structure is not defined in isolation but is determined by the counter-ion it is paired with in a given salt. The size and charge of the cation influence the packing of the [FeF6]3- octahedra, leading to different crystal symmetries and unit cell parameters. This guide explores the crystal structures of three common hexafluoroferrate(III) salts: sodium hexafluoroferrate(III) (Na3FeF6), potassium hexafluoroferrate(III) (K3FeF6), and ammonium hexafluoroferrate(III) ((NH4)3FeF6).
The [FeF6]3- Anion: An Octahedral Core
Central to the crystal structure of all hexafluoroferrate(III) salts is the [FeF6]3- anion. In this complex, a central iron(III) ion is octahedrally coordinated to six fluoride ligands. The Fe-F bond distances are typically in the range of 1.94 Å.
Crystal Structures of Hexafluoroferrate(III) Salts
The arrangement of the [FeF6]3- octahedra and the charge-balancing cations in the crystal lattice defines the overall crystal structure. Below is a summary of the crystallographic data for sodium, potassium, and ammonium salts of hexafluoroferrate(III).
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |
| Sodium Hexafluoroferrate(III) | Na3FeF6 | Monoclinic | P21/c | 5.53 | 5.75 | 7.96 | 90 | 108.8 | 90 | 239.7 |
| Potassium Hexafluoroferrate(III) | K3FeF6 | Monoclinic | P21/n | 8.834 | 8.834 | 17.58 | 90 | 90 | 120 | 1198.6 |
| Ammonium Hexafluoroferrate(III) | (NH4)3FeF6 | Cubic | Fm-3m | 9.07 | 9.07 | 9.07 | 90 | 90 | 90 | 746.2 |
Experimental Protocols
Synthesis of Hexafluoroferrate(III) Salts
1. Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na3FeF6)
This method yields micro-particles of Na3FeF6.[1][2]
-
Materials: Iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), sodium fluoride (NaF), and hydrofluoric acid (HF, 40% aqueous solution).
-
Procedure:
-
In a typical synthesis, stoichiometric amounts of Fe(NO3)3·9H2O and NaF are dissolved in deionized water.
-
A small amount of HF is added to the solution to control the pH and facilitate the formation of the [FeF6]3- complex.
-
The resulting solution is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool to room temperature naturally.
-
The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
The final product is dried in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
2. Solid-State Synthesis of Potassium Hexafluoroferrate(III) (K3FeF6)
This method involves the direct reaction of solid precursors at elevated temperatures.
-
Materials: Potassium chloride (KCl) and iron(III) fluoride (FeF3).
-
Procedure:
-
Stoichiometric amounts of finely ground KCl and FeF3 powders are thoroughly mixed in an agate mortar.
-
The mixture is placed in a crucible (e.g., alumina or platinum).
-
The crucible is heated in a furnace under an inert atmosphere (e.g., argon) to a high temperature (e.g., 800 °C) for an extended period (e.g., 10-20 hours) to ensure complete reaction.
-
The furnace is then slowly cooled to room temperature.
-
The resulting solid is ground to a fine powder.
-
Single Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure of hexafluoroferrate(III) salts is primarily achieved through single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A suitable single crystal of the hexafluoroferrate(III) salt is selected under a microscope. The crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in all dimensions). The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
-
A preliminary diffraction pattern is collected to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction intensities at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Data Processing and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization.
-
The corrected intensities are then used to determine the space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
In the final stages of refinement, anisotropic displacement parameters are introduced for all non-hydrogen atoms.
-
The quality of the final refined structure is assessed using various crystallographic indicators, such as the R-factor and goodness-of-fit.
-
Visualizations
Caption: Octahedral coordination of the [FeF6]3- anion.
References
An In-depth Technical Guide to the Magnetic Properties of the Hexafluoroferrate(3-) Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, serves as a quintessential example of a high-spin d⁵ transition metal complex. Its magnetic properties are a direct consequence of its electronic structure, which is dictated by the interplay between the central iron(III) ion and the surrounding fluoride ligands. This technical guide provides a comprehensive overview of the magnetic characteristics of the [FeF₆]³⁻ anion, including its electronic configuration, magnetic susceptibility, and spectroscopic signatures. Detailed experimental protocols for the synthesis and characterization of this complex are also presented to facilitate further research and application.
Theoretical Background: Electronic Structure and Magnetism
The magnetic behavior of the [FeF₆]³⁻ anion is fundamentally explained by Ligand Field Theory (LFT), which builds upon the principles of Crystal Field Theory and Molecular Orbital Theory.[1][2] In the octahedral environment created by the six fluoride ligands, the five degenerate d-orbitals of the Fe³⁺ ion split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).
The fluoride ion (F⁻) is a weak-field ligand, meaning it causes only a small energy separation (Δo) between the t₂g and eg orbitals. Consequently, the pairing energy (P) required to place two electrons in the same orbital is greater than Δo. To achieve the lowest energy state, the five d-electrons of the Fe³⁺ ion (a d⁵ system) will occupy the available orbitals singly before any pairing occurs. This results in a high-spin electronic configuration of t₂g³ eg² , with one electron in each of the five d-orbitals.
The presence of five unpaired electrons makes the [FeF₆]³⁻ anion strongly paramagnetic .[1] The theoretical spin-only magnetic moment (μs) can be calculated using the following formula:
μs = √n(n+2)
where 'n' is the number of unpaired electrons. For [FeF₆]³⁻, with n = 5, the theoretical spin-only magnetic moment is:
μs = √5(5+2) = √35 ≈ 5.92 Bohr Magnetons (B.M.) [3][4]
Experimental measurements of the effective magnetic moment (μeff) for high-spin Fe(III) complexes are typically in close agreement with this theoretical value.[4]
Quantitative Data Summary
The key magnetic and spectroscopic parameters for the hexafluoroferrate(3-) anion are summarized in the table below for easy comparison.
| Property | Value/Description | Reference |
| Electronic Configuration | High-spin, t₂g³ eg² | [1] |
| Number of Unpaired Electrons | 5 | [1] |
| Theoretical Magnetic Moment (μs) | 5.92 B.M. | [3][4] |
| Experimental Magnetic Moment (μeff) | ~5.9 B.M. | [4] |
| EPR g-values | Typically around g ≈ 2.0, but can show features at g ≈ 4.3 and g ≈ 9 depending on the symmetry | |
| Mössbauer Isomer Shift (δ) | ~0.4-0.5 mm/s relative to α-Fe at room temperature | |
| Mössbauer Quadrupole Splitting (ΔEQ) | Small, close to zero |
Experimental Protocols
Synthesis of Potassium Hexafluoroferrate(III) (K₃[FeF₆])
A common salt containing the [FeF₆]³⁻ anion is potassium hexafluoroferrate(III). A reported method for its synthesis is via a hydrothermal reaction.[5]
Materials:
-
Iron(III) source (e.g., FeCl₃)
-
Potassium fluoride (KF)
-
Deionized water
-
Hydrothermal autoclave
Procedure:
-
Prepare aqueous solutions of the iron(III) salt and potassium fluoride in a stoichiometric ratio (1:3 molar ratio of Fe³⁺ to F⁻).
-
Mix the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specified temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
The resulting precipitate of K₃[FeF₆] is then filtered, washed with deionized water and ethanol, and dried under vacuum.
References
An In-depth Technical Guide to the Electronic Configuration of the Hexafluoroferrate(III) Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexafluoroferrate(III) complex, [FeF₆]³⁻, is a quintessential example of a high-spin octahedral coordination compound. Its electronic structure provides a fundamental illustration of crystal field theory and ligand field theory, making it a subject of significant interest in inorganic chemistry and related fields. This technical guide offers a comprehensive overview of the electronic configuration of the hexafluoroferrate(III) anion, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its properties.
Core Concepts: Electronic Configuration and Bonding
The central metal ion in the hexafluoroferrate(III) complex is iron in the +3 oxidation state (Fe³⁺). The electronic configuration of a neutral iron atom is [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses two 4s electrons and one 3d electron, resulting in a d⁵ configuration ([Ar] 3d⁵).[1]
The six fluoride ions (F⁻) surrounding the central Fe³⁺ ion are classified as weak-field ligands according to the spectrochemical series. This is a crucial factor in determining the electronic arrangement within the d-orbitals of the iron ion.
Crystal Field Theory (CFT)
According to Crystal Field Theory, in an octahedral complex, the five degenerate d-orbitals of the central metal ion are split into two energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). The energy difference between these two levels is denoted as the crystal field splitting energy (Δo or 10Dq).
For hexafluoroferrate(III), the weak-field fluoride ligands induce only a small crystal field splitting (Δo). This energy gap is smaller than the electron pairing energy (P), which is the energy required to place two electrons in the same orbital. Consequently, it is energetically more favorable for the five d-electrons to occupy all available orbitals singly before any pairing occurs. This results in a high-spin configuration with the electronic arrangement of t₂g³eg² .[2] This configuration maximizes the total spin multiplicity and results in five unpaired electrons. The Crystal Field Stabilization Energy (CFSE) for a d⁵ high-spin octahedral complex is calculated as:
CFSE = (3 × -0.4Δo) + (2 × +0.6Δo) = -1.2Δo + 1.2Δo = 0 [2]
This zero CFSE value is characteristic of high-spin d⁵ complexes and indicates that the electronic arrangement does not provide any additional stability due to the crystal field splitting.
Valence Bond Theory (VBT)
Valence Bond Theory describes the bonding in [FeF₆]³⁻ through the concept of hybridization. To accommodate the six lone pairs of electrons from the six fluoride ligands, the Fe³⁺ ion utilizes its outer orbitals: one 4s, three 4p, and two 4d orbitals. This leads to the formation of six equivalent sp³d² hybrid orbitals , which are arranged in an octahedral geometry. Each of these hybrid orbitals overlaps with an orbital from a fluoride ligand to form a coordinate covalent bond. Because the outer 4d orbitals are used in hybridization, [FeF₆]³⁻ is referred to as an outer orbital complex , which is consistent with its high-spin nature.
Quantitative Data Summary
The following table summarizes key quantitative data for the hexafluoroferrate(III) complex, providing a basis for comparison and further research.
| Property | Value | Method of Determination |
| Oxidation State of Iron | +3 | Inferred from stoichiometry |
| d-electron Configuration | d⁵ | Deduced from oxidation state |
| Spin State | High-spin | Magnetic Susceptibility Measurements |
| Unpaired Electrons | 5 | Magnetic Susceptibility Measurements |
| Calculated Magnetic Moment (μ_spin-only) | ~5.92 Bohr Magnetons | Gouy Method, SQUID Magnetometry |
| Electronic Configuration | t₂g³eg² | Inferred from high-spin state |
| Hybridization | sp³d² (outer orbital) | Valence Bond Theory |
| Fe-F Bond Length in K₃[FeF₆] | 1.96 Å | Single-Crystal X-ray Diffraction |
| Crystal Field Splitting Energy (Δo) | < Pairing Energy (P) | UV-Vis Spectroscopy (qualitative) |
| Crystal Field Stabilization Energy (CFSE) | 0 | Calculation from electronic configuration |
Experimental Protocols
Synthesis of Potassium Hexafluoroferrate(III), K₃[FeF₆]
Note: The development and validation of a specific synthesis protocol would be a necessary first step for any experimental investigation of this complex.
Magnetic Susceptibility Measurement (Gouy Method)
The Gouy method is a classic technique to determine the magnetic susceptibility of a paramagnetic substance and, by extension, the number of unpaired electrons.
Methodology:
-
Sample Preparation: A powdered sample of a hexafluoroferrate(III) salt (e.g., K₃[FeF₆]) is packed uniformly into a long, cylindrical tube (Gouy tube).
-
Initial Weighing: The tube is suspended from a sensitive balance, and its weight is measured in the absence of a magnetic field.
-
Weighing in a Magnetic Field: An electromagnet is positioned so that one end of the sample tube is in a region of high magnetic field strength, and the other end is in a region of negligible field strength. The apparent weight of the sample is then measured in the presence of the magnetic field.
-
Data Analysis: The change in weight is used to calculate the gram magnetic susceptibility (χg), which is then converted to the molar magnetic susceptibility (χM). After correcting for the diamagnetism of the constituent atoms (Pascal's constants), the effective magnetic moment (μeff) is calculated using the following equation: μ_eff = 2.828 * √(χ_M' * T) where χ_M' is the corrected molar susceptibility and T is the absolute temperature.
UV-Visible Spectroscopy for Crystal Field Splitting Analysis
UV-Visible spectroscopy can be employed to study the electronic transitions between the d-orbitals of the central metal ion, which provides information about the crystal field splitting energy (Δo). However, for the high-spin d⁵ hexafluoroferrate(III) complex, all d-d electronic transitions are spin-forbidden. This means that an electron cannot be promoted from the t₂g to the eg level without a simultaneous flip of its spin, which is a low-probability event. Consequently, the absorption bands corresponding to these transitions are extremely weak, and the complex appears nearly colorless or pale yellow.
Methodology:
-
Solution Preparation: Prepare a solution of a known concentration of a hexafluoroferrate(III) salt in a suitable non-coordinating solvent.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer and record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Sample Measurement: Place the cuvette containing the sample solution in the sample beam path and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Data Interpretation: Due to the spin-forbidden nature of the d-d transitions, distinct peaks corresponding to Δo may not be readily observable or may be of very low intensity. The absence of strong absorption bands in the visible region is a key characteristic of this high-spin d⁵ complex. While a precise value for Δo is difficult to obtain directly from the spectrum, its small magnitude can be inferred.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths and bond angles.
Methodology:
-
Crystal Growth: Grow a single crystal of a hexafluoroferrate(III) salt of suitable size and quality.
-
Crystal Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to obtain the final crystal structure, including precise Fe-F bond lengths and the octahedral geometry of the [FeF₆]³⁻ anion.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic configuration of the hexafluoroferrate(III) complex.
Caption: d-Orbital splitting in the high-spin hexafluoroferrate(III) complex.
Caption: Hybridization scheme for the formation of the hexafluoroferrate(III) complex.
Conclusion
The hexafluoroferrate(III) complex serves as an exemplary model for understanding the principles of electronic configuration in transition metal chemistry. Its high-spin d⁵ nature, a direct consequence of the weak-field fluoride ligands, dictates its magnetic properties and its characteristic lack of intense color. The theoretical frameworks of Crystal Field Theory and Valence Bond Theory provide robust explanations for its electronic structure and bonding. The experimental protocols outlined in this guide offer a practical approach for the characterization of this and similar coordination complexes, providing valuable tools for researchers in chemistry and drug development. Further research could focus on the synthesis and characterization of a wider range of hexafluoroferrate(III) salts to explore the influence of counter-ions on its solid-state properties.
References
Hexafluoroferrate(3-) in Aqueous Solution: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a high-spin d⁵ iron(III) complex that exhibits distinct stability and reactivity characteristics in aqueous environments. A thorough understanding of its behavior in solution is critical for its application in various fields, including catalysis, materials science, and as a precursor in synthetic chemistry. This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the hexafluoroferrate(3-) ion in aqueous solution, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: Stability in Aqueous Solution
The stability of the hexafluoroferrate(3-) ion in an aqueous medium is predominantly influenced by pH. The complex is most stable in acidic conditions. As the pH increases, the [FeF₆]³⁻ anion becomes susceptible to hydrolysis, leading to the formation of iron(III) hydroxide, a brownish precipitate. To maintain the integrity of the hexafluoroferrate(3-) complex in solution, it is crucial to keep the pH below 4.
The primary equilibrium governing the stability of [FeF₆]³⁻ in water is the stepwise replacement of fluoride ligands by water molecules (aquation), ultimately leading to the formation of the more thermodynamically stable hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, which subsequently hydrolyzes to iron(III) hydroxide in non-acidic solutions.
Quantitative Data on Stability and Reactivity
The following tables summarize the available quantitative data regarding the stability and reactivity of hexafluoroferrate(3-) and related iron(III)-fluoride species in aqueous solution. It is important to note that experimental values can vary with ionic strength and temperature.
Table 1: Stepwise and Overall Stability Constants of Iron(III)-Fluoride Complexes
| Equilibrium Reaction | Stepwise Stability Constant (log K) | Overall Stability Constant (log β) |
| Fe³⁺ + F⁻ ⇌ [FeF]²⁺ | 5.28 | 5.28 |
| [FeF]²⁺ + F⁻ ⇌ [FeF₂]⁺ | 4.15 | 9.43 |
| [FeF₂]⁺ + F⁻ ⇌ FeF₃ | 2.87 | 12.3 |
| FeF₃ + F⁻ ⇌ [FeF₄]⁻ | 1.7 | 14.0 |
| [FeF₄]⁻ + F⁻ ⇌ [FeF₅]²⁻ | 0.1 | 14.1 |
| [FeF₅]²⁻ + F⁻ ⇌ [FeF₆]³⁻ | -1.5 | 12.6 |
Note: Data is compiled from various sources and represents values at or near standard conditions. The negative stepwise stability constant for the formation of [FeF₆]³⁻ from [FeF₅]²⁻ suggests that the hexafluoro species is not the most stable iron(III)-fluoride complex in aqueous solution under all conditions.
Table 2: Kinetic Data for Ligand Exchange and Redox Reactions
| Reaction | Rate Law | Rate Constant (k) at 25 °C | Notes |
| Hydrolysis of [FeF₆]³⁻ | Rate = k[[FeF₆]³⁻][H⁺]⁻¹ | Data not available | The rate is inversely proportional to the hydrogen ion concentration, indicating that hydrolysis is faster at higher pH. The reaction proceeds through a series of aquation steps. |
| Water Exchange on [Fe(H₂O)₆]³⁺ | Rate = k[[Fe(H₂O)₆]³⁺] | 1.6 x 10² s⁻¹ | This provides a baseline for the lability of the iron(III) center towards water exchange. |
| Redox Potential ([FeF₆]³⁻/[FeF₆]⁴⁻) | E = E° - (RT/nF)ln([[FeF₆]⁴⁻]/[[FeF₆]³⁻]) | Data not available | The redox potential is expected to be influenced by the stability of both the Fe(III) and Fe(II) fluoro complexes. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of hexafluoroferrate(3-) are crucial for reproducible research.
Aqueous Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
This protocol describes the precipitation of sodium hexafluoroferrate(III) from an aqueous solution.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium fluoride (NaF)
-
Deionized water
-
Hydrofluoric acid (HF, optional for pH adjustment)
-
Ethanol or acetone for washing
Procedure:
-
Prepare an aqueous solution of ferric chloride.
-
In a separate beaker, prepare an aqueous solution of sodium fluoride. A stoichiometric excess of NaF is recommended.
-
Slowly add the ferric chloride solution to the sodium fluoride solution while stirring vigorously.
-
A precipitate of sodium hexafluoroferrate(III) will form.
-
If necessary, carefully add a small amount of dilute hydrofluoric acid to maintain a pH below 4 to prevent the formation of iron(III) hydroxide.
-
Continue stirring the mixture for a sufficient period to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of ethanol or acetone to facilitate drying.
-
Dry the product in a desiccator or under vacuum at a low temperature.
Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
This method yields crystalline Na₃[FeF₆].
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.6 M solution of NaF in deionized water.
-
Mix the two solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to 180 °C for 12 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final product at 60 °C.
Visualizing Reaction Pathways and Workflows
Graphical representations of reaction mechanisms and experimental procedures provide a clear and concise understanding of the processes involved.
Caption: Stepwise aquation and hydrolysis of [FeF₆]³⁻ in aqueous solution.
Caption: Experimental workflow for the aqueous synthesis of Na₃[FeF₆].
Reactivity of Hexafluoroferrate(3-)
Ligand Substitution Reactions
The fluoride ligands in [FeF₆]³⁻ can be displaced by other ligands. The lability of the Fe-F bond makes the hexafluoroferrate(3-) anion a useful precursor for the synthesis of other iron(III) complexes. The rate and extent of ligand substitution will depend on the nature of the incoming ligand, its concentration, and the reaction conditions.
Redox Reactions
Conclusion
The hexafluoroferrate(3-) ion presents a fascinating case study in the coordination chemistry of iron in aqueous solution. Its stability is delicately balanced and highly dependent on pH, with hydrolysis to iron(III) hydroxide being a major decomposition pathway in insufficiently acidic media. While qualitative aspects of its reactivity are understood, a more extensive quantitative dataset on its stability constants, hydrolysis kinetics, and redox potential would greatly benefit the scientific community. The experimental protocols provided herein offer a solid foundation for the synthesis and further investigation of this important iron complex. The visual diagrams of the hydrolysis pathway and synthesis workflow serve to simplify these complex processes for researchers and professionals in the field.
An In-depth Technical Guide to the Fundamental Principles of Coordination in Hexafluoroferrate(3-) Anions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, serves as a quintessential model for understanding the principles of coordination chemistry, particularly for high-spin d⁵ metal centers. This technical guide provides a comprehensive overview of the synthesis, electronic structure, bonding, magnetic properties, and characterization of this fundamental coordination complex. Detailed experimental protocols for its preparation and analysis are presented, alongside tabulated quantitative data for key structural and spectroscopic parameters. Furthermore, this guide employs visualizations to illustrate the theoretical bonding models and experimental workflows, offering a thorough resource for researchers in inorganic chemistry, materials science, and drug development.
Introduction
The hexafluoroferrate(3-) anion is an octahedral coordination complex featuring a central iron(III) ion (Fe³⁺) coordinated to six fluoride ligands. Its study is pivotal for elucidating the concepts of ligand field theory, valence bond theory, and molecular orbital theory in transition metal complexes. The weak-field nature of the fluoride ligands results in a high-spin electronic configuration, making [FeF₆]³⁻ a classic example of a paramagnetic inorganic compound with five unpaired electrons. This property, along with its relatively straightforward synthesis, makes it an excellent subject for both educational and research purposes, including as a precursor in materials synthesis and for comparative studies in bioinorganic chemistry.
Synthesis of Hexafluoroferrate(3-) Anions
Salts of the hexafluoroferrate(3-) anion, such as Na₃[FeF₆] and K₃[FeF₆], can be synthesized through several methods, including hydrothermal synthesis, precipitation, and direct reaction.
Hydrothermal Synthesis of Sodium Hexafluoroferrate(III)
This method yields crystalline Na₃[FeF₆] powder.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O).
-
Prepare a 0.5 M solution of sodium fluoride (NaF).
-
Prepare a 0.5 M solution of ammonium bifluoride (NH₄HF₂).
-
-
Reaction Mixture:
-
In a beaker, combine 14 mL of the 0.1 M Fe(NO₃)₃·9H₂O solution, 14 mL of the 0.5 M NaF solution, and 42 mL of the 0.5 M NH₄HF₂ solution.
-
Add 3 mL of 40% hydrofluoric acid (HF) to the mixture.
-
Stir the solution vigorously for 30 minutes.
-
-
Hydrothermal Reaction:
-
Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 190°C for 12 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
-
Product Recovery and Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water to remove any unreacted precursors or byproducts.
-
Dry the final white powder product at 60°C overnight.
-
Synthesis of Potassium Hexafluoroferrate(III) by Precipitation
This method involves the reaction of an iron(III) salt with a fluoride source in an aqueous solution, leading to the precipitation of the less soluble K₃[FeF₆].
Experimental Protocol:
-
Solution Preparation:
-
Dissolve a stoichiometric amount of iron(III) chloride (FeCl₃) in a minimal amount of water.
-
Prepare a concentrated solution of potassium fluoride (KF) in water (a molar excess of KF is recommended).
-
-
Precipitation:
-
Slowly add the FeCl₃ solution to the stirred KF solution.
-
A precipitate of K₃[FeF₆] will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or acetone) to aid in drying.
-
Dry the product in a desiccator over a suitable drying agent.
-
Theoretical Framework of Coordination
The electronic structure and properties of the [FeF₆]³⁻ anion can be described by several bonding theories.
Valence Bond Theory (VBT)
In the [FeF₆]³⁻ complex, the iron atom is in a +3 oxidation state, with an electronic configuration of [Ar] 3d⁵. The fluoride ion (F⁻) is a weak-field ligand and does not cause pairing of the 3d electrons. Consequently, the five 3d electrons remain unpaired. To accommodate the six fluoride ligands in an octahedral geometry, the iron(III) ion utilizes its outer orbitals: one 4s, three 4p, and two 4d orbitals, leading to sp³d² hybridization. This is referred to as an outer orbital complex. The presence of five unpaired electrons explains the observed paramagnetism of the complex.
Crystal Field Theory (CFT)
Crystal Field Theory treats the ligands as point negative charges that interact with the d-orbitals of the central metal ion. In an octahedral field, the five degenerate d-orbitals split into two sets: the lower energy t₂g (dxy, dyz, dxz) and the higher energy eg (dx²-y², dz²) orbitals. The energy difference between these sets is denoted as Δo (the crystal field splitting energy).
For Fe³⁺ (a d⁵ ion), the arrangement of electrons in these orbitals depends on the magnitude of Δo relative to the pairing energy (P). Fluoride is a weak-field ligand, resulting in a small Δo that is less than the energy required to pair electrons (Δo < P). Therefore, the electrons will occupy all the d-orbitals singly before pairing up, leading to a high-spin configuration of t₂g³ eg². This configuration has five unpaired electrons, consistent with the observed strong paramagnetism.
Molecular Orbital (MO) Theory
Molecular Orbital Theory provides a more complete picture of the bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. In an octahedral complex like [FeF₆]³⁻, the six ligand σ-orbitals combine with the metal's 3d(eg), 4s, and 4p orbitals to form six bonding (σ) and six anti-bonding (σ*) MOs. The metal's t₂g orbitals are non-bonding with respect to σ-interactions.
However, the fluoride ligands also have filled p-orbitals that can engage in π-bonding with the metal's t₂g orbitals. This interaction results in the formation of bonding (π) and anti-bonding (π) molecular orbitals. Since the fluoride p-orbitals are lower in energy than the metal t₂g orbitals, the resulting bonding t₂g MOs are primarily ligand-based and are filled with ligand electrons. The anti-bonding t₂g orbitals are primarily metal-based and are occupied by the metal's d-electrons. This π-interaction raises the energy of the t₂g* orbitals, reducing the overall Δo, which is consistent with fluoride being a weak-field ligand. The five d-electrons of Fe³⁺ occupy the t₂g* and eg* orbitals, resulting in a high-spin configuration.
Quantitative Data
Table 1: Crystallographic and Bond Parameter Data for Hexafluoroferrate(3-)
| Parameter | Value | Compound | Reference |
| Crystal System | Cubic | K₃[FeF₆] | [1] |
| Space Group | Fm-3m | K₃[FeF₆] | [1] |
| Fe-F Bond Length | 1.93 Å | K₃[FeF₆] | [1] |
| Coordination Geometry | Octahedral | [FeF₆]³⁻ | General |
| Crystal System | Monoclinic | Na₃[FeF₆] | N/A |
| Space Group | P21/c | Na₃[FeF₆] | N/A |
Note: Detailed bond angles for the cubic system are defined by the symmetry.
Table 2: Magnetic and Spectroscopic Data for Hexafluoroferrate(3-)
| Parameter | Value | Technique | Reference |
| Magnetic Behavior | Paramagnetic | Magnetic Susceptibility | General |
| Number of Unpaired e⁻ | 5 | Theory & Experiment | General |
| Effective Magnetic Moment (µ_eff) | ~5.9 µ_B | Magnetic Susceptibility | [2] |
| Electronic Configuration | High-spin (t₂g³ eg²) | Ligand Field Theory | General |
| Isomer Shift (δ) | ~0.46 mm/s | Mössbauer Spectroscopy | [3] |
| Quadrupole Splitting (ΔE_Q) | ~0.5 mm/s | Mössbauer Spectroscopy | [3] |
| UV-Vis Absorption | Weak absorptions in the visible region | UV-Vis Spectroscopy | General |
Experimental Characterization Protocols
A comprehensive characterization of hexafluoroferrate(3-) complexes involves multiple analytical techniques.
Powder X-ray Diffraction (PXRD)
Objective: To confirm the crystal phase and determine the lattice parameters of the synthesized hexafluoroferrate(3-) salt.
Methodology:
-
Sample Preparation: A small amount of the finely ground powder sample is mounted on a sample holder. The surface should be flat and level with the holder's surface.
-
Instrument Setup:
-
An X-ray diffractometer with a copper (Cu Kα, λ = 1.5418 Å) or other suitable X-ray source is used.
-
The instrument is configured for a Bragg-Brentano geometry.
-
The 2θ scan range is typically set from 10° to 80° with a step size of ~0.02°.
-
-
Data Collection: The detector scans the angular range, measuring the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phase. The lattice parameters can be refined from the peak positions.[4]
Magnetic Susceptibility Measurement (SQUID Magnetometry)
Objective: To determine the magnetic susceptibility and calculate the effective magnetic moment of the complex, confirming its high-spin nature.
Methodology:
-
Sample Preparation: A precisely weighed amount of the powdered sample is packed into a gelatin capsule or other suitable sample holder.
-
Measurement:
-
The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
The magnetic moment is measured as a function of temperature (typically from 2 K to 300 K) at a constant applied magnetic field.
-
-
Data Analysis:
-
The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment.
-
The data is often plotted as 1/χ_M versus temperature (T). For a paramagnetic substance, this should yield a straight line according to the Curie-Weiss law (1/χ_M = (T - θ)/C).
-
The effective magnetic moment (µ_eff) is calculated using the equation: µ_eff = 2.828 * √(χ_M * T) B.M.
-
⁵⁷Fe Mössbauer Spectroscopy
Objective: To probe the oxidation state, spin state, and coordination environment of the iron nucleus.
Methodology:
-
Sample Preparation: The powdered sample is uniformly distributed and contained in a sample holder.
-
Instrument Setup:
-
A Mössbauer spectrometer operating in transmission mode with a constant acceleration drive is used.
-
The γ-ray source is typically ⁵⁷Co diffused in a rhodium matrix.
-
The spectrometer is calibrated using a standard α-iron foil.
-
Measurements are often performed at low temperatures (e.g., liquid nitrogen or helium temperatures) to increase the recoil-free fraction.
-
-
Data Collection: The detector counts the number of γ-rays transmitted through the sample as a function of the velocity of the source.
-
Data Analysis: The resulting Mössbauer spectrum (a plot of transmission vs. velocity) is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔE_Q). For a high-spin Fe(III) in an octahedral environment, a single doublet is expected.[4]
UV-Visible Spectroscopy
Objective: To observe the d-d electronic transitions of the complex.
Methodology:
-
Sample Preparation: A dilute solution of the hexafluoroferrate(3-) salt is prepared in a suitable non-absorbing solvent (e.g., an aqueous HF solution to prevent hydrolysis).
-
Measurement:
-
A dual-beam UV-Vis spectrophotometer is used.
-
A cuvette containing the pure solvent is used as a reference.
-
The absorbance of the sample solution is measured over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: The resulting spectrum will show absorbance peaks corresponding to electronic transitions. For high-spin d⁵ complexes like [FeF₆]³⁻, all d-d transitions are spin-forbidden, and therefore, the absorption bands are expected to be very weak.
Conclusion
The hexafluoroferrate(3-) anion is a cornerstone complex for understanding the fundamental principles of coordination chemistry. Its high-spin d⁵ electronic configuration, arising from the weak-field nature of the fluoride ligands, is well-explained by Valence Bond, Crystal Field, and Molecular Orbital theories. The synthesis and characterization of [FeF₆]³⁻ salts provide practical applications of these theoretical concepts. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals, facilitating a deeper understanding of the coordination chemistry of iron and serving as a valuable reference for further studies in inorganic and materials chemistry.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Hexafluoroferrate(III)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hexafluoroferrate(III) (Na₃FeF₆) is an inorganic compound of increasing interest in materials science, analytical chemistry, and potentially in pharmaceutical applications.[1] Its properties are derived from the central high-spin iron(III) cation octahedrally coordinated by six fluoride ligands. This technical guide provides a comprehensive overview of the known chemical and physical properties of sodium hexafluoroferrate(III), detailed experimental protocols for its synthesis and characterization, and a summary of its current and potential applications. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
Sodium hexafluoroferrate(III) is a powder at ambient temperature.[1] The compound's core chemical identifiers and physical characteristics are summarized in the tables below.
General Chemical Identifiers
| Identifier | Value |
| CAS Number | 20955-11-7 |
| Molecular Formula | Na₃FeF₆ |
| Molecular Weight | 238.80 g/mol [1] |
| IUPAC Name | Trisodium hexafluoroferrate(3-) |
| Synonyms | Sodium fluoferrate(III), Trisodium hexafluoroferrate[1] |
| PubChem CID | 44890703[1] |
Physical and Structural Properties
| Property | Value |
| Physical Form | Powder[1] |
| Crystal Structure | Monoclinic[1] |
| Space Group | P21/c[1] |
| Melting Point | 1255 K (982 °C)[2] |
| Boiling Point | Not available |
| Solubility in H₂O | Data not readily available. Alkali metal fluorides are generally soluble in water.[3][4][5][6] |
Magnetic Properties
The magnetic properties of sodium hexafluoroferrate(III) are complex, with different studies reporting varying behaviors, which may depend on the material's synthesis method and purity. The [FeF₆]³⁻ anion contains a high-spin Fe³⁺ ion with five unpaired electrons, leading to strong magnetic effects.[7]
| Magnetic Property | Reported Value/Observation |
| Magnetic Behavior | Reported as paramagnetic, weakly antiferromagnetic, and ferromagnetic in different studies.[1][8][9] |
| Magnetization (Eu³⁺ doped) | ~7.85 emu/g at 5 K, decreasing to 0.4 emu/g at 60 K.[9] |
| Magnetization (Tb³⁺ doped) | ~24.74 emu/g at 5 K, decreasing to 1.06 emu/g at 50 K.[1] |
| Weiss Constant (θ) | -12 K (suggesting weak antiferromagnetic interactions)[8] |
Thermal Properties
| Thermal Property | Reported Value/Observation |
| Decomposition Temperature | Stable up to approximately 255 °C (for Eu³⁺ doped Na₃FeF₆).[10] |
| Phase Transition Enthalpy | 19 ± 3 kJ/mol at 920 K (647 °C)[2] |
| Enthalpy of Fusion | 89 ± 3 kJ/mol at 1255 K (982 °C)[2] |
Experimental Protocols
One-Pot Hydrothermal Synthesis of Na₃FeF₆
A common method for the synthesis of sodium hexafluoroferrate(III) micro-particles is the one-pot hydrothermal process.[1]
Objective: To synthesize crystalline Na₃FeF₆ micro-particles.
Materials:
-
Sodium salt (e.g., NaCl, NaNO₃)[1]
Equipment:
Methodology:
-
Precursor Solution Preparation: Stoichiometric amounts of the iron(III) salt, sodium salt, and fluoride source are dissolved in deionized water under continuous stirring to create a homogeneous solution.[1]
-
Autoclave Sealing: The prepared solution is transferred into a Teflon-lined stainless steel autoclave, which is then securely sealed.[1]
-
Hydrothermal Reaction: The sealed autoclave is placed in a furnace and heated to a temperature typically in the range of 150-250°C for a duration of 12-24 hours. The autogenous pressure that develops facilitates the crystallization of Na₃FeF₆.[1]
-
Cooling and Collection: The autoclave is allowed to cool to room temperature naturally. The solid product is then collected via centrifugation or filtration.[1]
-
Washing: The collected powder is washed multiple times with deionized water and ethanol to eliminate any unreacted ions or residual reagents.[1]
-
Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the pure, crystalline Na₃FeF₆ powder.[1]
Characterization Techniques
X-ray Diffraction (XRD): XRD is employed to confirm the crystal structure and phase purity of the synthesized Na₃FeF₆. The resulting diffraction pattern is compared with standard crystallographic data to verify the monoclinic P21/c structure.[1][12]
Scanning Electron Microscopy (SEM): SEM analysis is used to investigate the morphology and size of the synthesized particles. For Na₃FeF₆, regular octahedral-shaped micro-particles have been observed.[1][12]
Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy can be used to probe the local coordination environment and oxidation state of the iron atoms. For pristine Na₃FeF₆, a signal corresponding to Fe³⁺ in an octahedral environment is expected.[8]
Visualizations
Synthesis Workflow
Caption: Hydrothermal synthesis workflow for Sodium Hexafluoroferrate(III).
Logical Relationship of Properties and Applications
Caption: Relationship between core properties and applications of Na₃FeF₆.
Spectroscopic Data
Detailed quantitative spectroscopic data for sodium hexafluoroferrate(III) is not widely available in the literature.
Infrared (IR) Spectroscopy: An FTIR spectrum is referenced in the PubChem database, obtained using a KBr wafer. However, specific peak assignments and wavenumbers are not provided.[13]
Applications in Research and Drug Development
Sodium hexafluoroferrate(III) is a versatile compound with applications in several research areas.
-
Materials Science: It serves as a precursor in the synthesis of specialized materials, including magnetic nanoparticles and catalysts.[1][14]
-
Analytical Chemistry: The compound is used as a reagent in various analytical techniques for the determination of iron and other metals.[14]
-
Electrochemistry: It has applications in the development of electrochemical sensors.[14]
-
Pharmaceutical Research: There is growing interest in its potential use in drug formulation and delivery systems, possibly as a stabilizer or a component in controlled-release matrices.[1][12]
Conclusion
Sodium hexafluoroferrate(III) is a compound with a well-defined crystal structure and a range of interesting, albeit not fully characterized, physical properties. The conflicting reports on its magnetic behavior highlight the need for further investigation to understand the influence of synthesis conditions and material purity. While quantitative data for some fundamental properties like solubility remain elusive, its utility in materials science and analytical chemistry is established. For professionals in drug development, Na₃FeF₆ presents intriguing possibilities that warrant further exploration into its biocompatibility and mechanisms of action in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Characteristic Of Compounds Of Alkali Metals - Study Material for IIT JEE | askIITians [askiitians.com]
- 5. The solubility of fluorides of alkali metals in water class 11 chemistry JEE_MAIN [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Luminescent properties of Eu-doped magnetic Na3FeF6 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Oxidation-Reduction Pathways Involving Hexafluoroferrate(3-)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a high-spin octahedral coordination complex of iron(III) that serves as a potent oxidizing agent. Its reactivity is centered on the facile reduction of the iron(III) center to iron(II). This guide provides a comprehensive overview of the core oxidation-reduction pathways involving hexafluoroferrate(3-), including its electronic structure, redox properties, and involvement in electron transfer reactions. While specific quantitative data for hexafluoroferrate(3-) is limited in publicly available literature, this guide draws upon analogous well-studied iron complexes, such as hexacyanoferrate(III), to illustrate key principles and experimental methodologies. Detailed experimental protocols for the synthesis of a representative iron(III) complex and for electrochemical analysis are provided to guide laboratory investigations. Furthermore, the potential applications of iron-fluoride complexes in catalysis and the broader context of fluorinated compounds in drug development are explored.
Core Concepts: Electronic Structure and Redox Properties
The hexafluoroferrate(3-) ion consists of a central iron atom in the +3 oxidation state (Fe³⁺) surrounded by six fluoride ligands (F⁻) in an octahedral geometry.[1] The fluoride ion is a weak-field ligand, which leads to a high-spin d⁵ electronic configuration for the Fe³⁺ ion (t₂g³eg²).[2][3][4] This configuration results in five unpaired electrons, rendering the complex paramagnetic.[2][3][4]
The primary feature of hexafluoroferrate(3-)'s chemistry is its ability to act as an oxidizing agent, which stems from the tendency of the Fe(III) center to be reduced to Fe(II) by accepting an electron.[1]
[FeF₆]³⁻ + e⁻ ⇌ [FeF₆]⁴⁻
This redox activity is central to its involvement in various chemical transformations. The electron transfer processes involving [FeF₆]³⁻ are typically classified as outer-sphere electron transfer reactions. In this mechanism, an electron is transferred from a reductant to the [FeF₆]³⁻ complex without the formation of a direct chemical bond or a bridging ligand between the two species.[1]
Quantitative Data
| Redox Couple | Standard Reduction Potential (E°) vs. SHE | Notes |
| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.36 V | In acidic medium.[4] |
| [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | +0.40 V | In alkaline medium.[4] |
| Fe³⁺(aq) / Fe²⁺(aq) | +0.77 V | For the aquated ions.[5] |
| Reaction | Second-Order Rate Constant (k) | Conditions |
| Oxidation of Dihydroxyfumaric Acid by [Fe(CN)₆]³⁻ | k₁ = k₂ = 2.18 ± 0.05 M⁻¹s⁻¹ | Low acidity.[6][7][8] |
| Oxidation of Fluoroquinolones by [Fe(CN)₆]³⁻ | Rate is first order with respect to fluoroquinolone. | Osmium tetroxide catalyzed, alkaline medium.[8] |
| Oxidation of L-lysine by [Fe(CN)₆]³⁻ | Reaction shows first-order dependence on oxidant, substrate, and catalyst. | Ruthenium(III) catalyzed, alkaline medium.[4] |
| Oxidation of Cysteine by [Fe(CN)₆]³⁻ | First order with respect to oxidant and substrate. | Basic medium, 25°C.[9] |
Experimental Protocols
Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (Illustrative Example)
This protocol describes the synthesis of a well-characterized iron(III) coordination complex, which serves as a general guide for the synthesis of related compounds.
Materials:
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Distilled water
-
Ethanol
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Hot plate and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of hot distilled water in a 250 mL beaker with gentle heating and stirring.[10]
-
In a separate 100 mL beaker, dissolve 4.4 g of iron(III) chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).[10]
-
Slowly add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.
-
Cool the resulting solution in an ice bath to induce crystallization of the green product, potassium tris(oxalato)ferrate(III) trihydrate.[10]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a 1:1 mixture of cold water and ethanol.
-
Dry the crystals by pressing them between filter papers.
Cyclic Voltammetry of a Hexafluoroferrate(3-) Salt (General Protocol)
This protocol outlines the general procedure for performing cyclic voltammetry to characterize the redox properties of a hexafluoroferrate(3-) salt. The specific parameters may need to be optimized for the particular experimental setup.
Apparatus and Reagents:
-
Potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).[11][12]
-
Electrochemical cell.
-
A solution of the hexafluoroferrate(3-) salt (e.g., K₃[FeF₆]) of known concentration (e.g., 1-10 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl or KNO₃).
-
Inert gas (e.g., nitrogen or argon) for deoxygenating the solution.[11]
-
Polishing materials for the working electrode (e.g., alumina slurry).[11]
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and reproducible surface, then rinse thoroughly with deionized water and the electrolyte solution.[11]
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution containing the hexafluoroferrate(3-) salt.
-
Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[11][12] Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to scan over a range that encompasses the expected redox event for the [FeF₆]³⁻/[FeF₆]⁴⁻ couple.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Vary the scan rate to investigate the kinetics of the electron transfer process.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the formal reduction potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled.
-
Visualizations of Pathways and Workflows
Outer-Sphere Electron Transfer Mechanism
References
- 1. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. quora.com [quora.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Standard Reduction Potentials Table [chm.uri.edu]
- 6. Kinetic study of the hexacyanoferrate (III) oxidation of dihydroxyfumaric acid in acid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Standard Reduction Potentials [av8n.com]
An In-depth Technical Guide to Electron Transfer Processes in Hexafluoroferrate(3-) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, represents a cornerstone in the study of high-spin iron(III) coordination chemistry. Its unique electronic structure and participation in electron transfer reactions have garnered significant interest across various scientific disciplines, from materials science to biochemistry. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and, most importantly, the electron transfer dynamics of this fascinating complex. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental principles governing its reactivity.
Synthesis and Characterization of Hexafluoroferrate(3-)
The synthesis of hexafluoroferrate(3-) salts, typically with alkali metal or ammonium counter-ions, can be achieved through several methods. The choice of method often depends on the desired purity, crystal size, and scale of the reaction.
Aqueous Synthesis of Sodium Hexafluoroferrate(3-) (Na₃[FeF₆])
A common and scalable method for the synthesis of Na₃[FeF₆] involves the reaction of an iron(III) salt with a fluoride source in an aqueous medium.
Experimental Protocol:
-
Reactants:
-
Iron(III) chloride (FeCl₃)
-
Sodium fluoride (NaF)
-
-
Procedure:
-
Prepare separate aqueous solutions of iron(III) chloride and sodium fluoride.
-
Slowly add the sodium fluoride solution to the iron(III) chloride solution with constant stirring. A stoichiometric excess of sodium fluoride is typically used to ensure complete formation of the hexafluoro complex.
-
The reaction proceeds according to the following equation: FeCl₃(aq) + 6NaF(aq) → Na₃--INVALID-LINK-- + 3NaCl(aq)[1]
-
A precipitate of Na₃[FeF₆] will form. The precipitate can be collected by filtration, washed with cold water to remove soluble impurities such as sodium chloride, and subsequently dried under vacuum.
-
Hydrothermal Synthesis of Alkali Metal Hexafluoroferrates(III)
Hydrothermal synthesis offers a route to well-defined crystalline products. This method involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.
Experimental Protocol:
-
Reactants:
-
An iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃)
-
An alkali metal fluoride (e.g., NaF, KF)
-
Hydrofluoric acid (HF) to control pH and fluoride concentration.
-
-
Procedure:
-
A solution of the iron(III) salt is mixed with the alkali metal fluoride and a controlled amount of hydrofluoric acid in a Teflon-lined autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).
-
During this time, the reactants dissolve and recrystallize to form the desired hexafluoroferrate(III) salt.
-
After cooling the autoclave to room temperature, the crystalline product is collected, washed, and dried.
-
Electronic Structure and Properties
The hexafluoroferrate(3-) ion is an archetypal example of a high-spin octahedral d⁵ complex. The electronic configuration of the central iron(III) ion is [Ar] 3d⁵. In the presence of the weak-field fluoride ligands, the d-orbitals split into t₂g and e_g sets, but the crystal field splitting energy (Δ_o) is smaller than the spin-pairing energy. Consequently, the five d-electrons occupy all five d-orbitals individually with parallel spins, resulting in a high-spin state with five unpaired electrons.[2][3][4] This high-spin configuration is responsible for the paramagnetic nature of the complex.
Molecular Orbital Diagram
The interaction between the iron(III) 3d, 4s, and 4p orbitals and the σ- and π-bonding orbitals of the six fluoride ligands leads to the formation of a molecular orbital diagram. For a simplified qualitative picture, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. The five d-electrons of the Fe³⁺ ion are distributed as (t₂g)³(e_g)².
Electron Transfer Processes
Electron transfer reactions are central to the chemistry of hexafluoroferrate(3-). These processes are typically of the outer-sphere type, where the coordination shells of the reactants remain intact during the electron transfer event.
The [FeF₆]³⁻/[FeF₆]⁴⁻ Redox Couple
The fundamental electron transfer process involving hexafluoroferrate(3-) is its one-electron reduction to hexafluoroferrate(4-):
[FeF₆]³⁻ + e⁻ ⇌ [FeF₆]⁴⁻
Marcus Theory of Outer-Sphere Electron Transfer
The rates of outer-sphere electron transfer reactions, such as the self-exchange reaction between [FeF₆]³⁻ and [FeF₆]⁴⁻, can be understood within the framework of Marcus theory. The theory describes the rate constant (k) of an electron transfer reaction in terms of the Gibbs free energy of activation (ΔG‡), which is a function of the standard Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ).
The reorganization energy (λ) is a crucial parameter and represents the energy required to change the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the geometry of the transition state, without electron transfer. It has two components:
-
Inner-sphere reorganization energy (λ_i): Associated with changes in bond lengths and angles within the coordination sphere of the complex.
-
Outer-sphere reorganization energy (λ_o): Associated with the reorientation of solvent molecules around the complex.
For the [FeF₆]³⁻/[FeF₆]⁴⁻ couple, the addition of an electron to the e_g* orbitals would lead to an increase in the Fe-F bond lengths due to increased electron-electron repulsion. This structural change contributes to the inner-sphere reorganization energy.
Experimental Methodologies for Studying Electron Transfer
Several experimental techniques are employed to investigate the electron transfer properties of hexafluoroferrate(3-).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for characterizing the redox behavior of a species in solution. A cyclic voltammogram of a solution containing hexafluoroferrate(3-) would provide information on the redox potential of the [FeF₆]³⁻/[FeF₆]⁴⁻ couple and the reversibility of the electron transfer process.
Experimental Protocol for Cyclic Voltammetry:
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Working Electrode: Glassy carbon, platinum, or gold.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Electrolyte Solution: A solution of the hexafluoroferrate(3-) salt (e.g., K₃[FeF₆]) in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile) to ensure conductivity.
-
Procedure:
-
Deoxygenate the electrolyte solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Immerse the electrodes in the solution and initiate the potential scan. The potential is swept linearly from an initial value to a final value and then back to the initial value.
-
The resulting current is measured and plotted against the applied potential.
-
The peak potentials (anodic and cathodic) can be used to estimate the formal redox potential, and the peak separation can provide insights into the electron transfer kinetics.
-
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes that occur as a result of an electron transfer reaction. UV-Vis spectroelectrochemistry can be used to monitor the changes in the absorption spectrum of a hexafluoroferrate(3-) solution as it is electrochemically reduced.
Experimental Protocol for UV-Vis Spectroelectrochemistry:
-
Instrumentation: A spectrophotometer coupled with a potentiostat and a spectroelectrochemical cell. The cell is designed to allow both electrochemical control and spectroscopic monitoring of the solution. Optically transparent electrodes (e.g., indium tin oxide (ITO) coated glass or a thin metal mesh) are often used as the working electrode.
-
Procedure:
-
The spectroelectrochemical cell is filled with the electrolyte solution containing the hexafluoroferrate(3-) complex.
-
An initial UV-Vis spectrum is recorded at a potential where no electrolysis occurs.
-
The potential is then stepped to a value where reduction of [FeF₆]³⁻ to [FeF₆]⁴⁻ occurs.
-
A series of UV-Vis spectra are recorded over time as the electrolysis proceeds until a new steady-state spectrum, corresponding to the [FeF₆]⁴⁻ species, is obtained.
-
By analyzing the spectral changes as a function of the applied potential, the redox potential and the spectra of the individual redox species can be determined.
-
Quantitative Data Summary
Due to the limited availability of precise experimental data for the hexafluoroferrate(3-) complex in the literature, the following table includes estimated values based on related iron complexes and theoretical considerations.
| Parameter | Symbol | Estimated Value/Range | Notes |
| Standard Redox Potential ([FeF₆]³⁻/[FeF₆]⁴⁻) | E° | < +0.77 V vs. SHE | Expected to be lower than the [Fe(H₂O)₆]³⁺/[Fe(H₂O)₆]²⁺ couple due to the electron-withdrawing nature of fluoride ligands. |
| Electron Self-Exchange Rate Constant | k_ex | 10³ - 10⁵ M⁻¹s⁻¹ | This is a rough estimate for an outer-sphere electron transfer involving a high-spin iron complex. The actual value is highly dependent on the solvent and experimental conditions. |
| Inner-Sphere Reorganization Energy | λ_i | 0.2 - 0.5 eV | Typical range for iron complexes undergoing a one-electron transfer with moderate structural changes. |
| Outer-Sphere Reorganization Energy | λ_o | 0.5 - 1.5 eV | Highly dependent on the solvent polarity. |
Signaling Pathways and Logical Relationships
The electron transfer properties of hexafluoroferrate(3-) can be integrated into various logical workflows and signaling pathways, particularly in the context of sensor development and catalytic cycles.
Diagram of a Catalytic Cycle Involving Hexafluoroferrate(3-)
The following diagram illustrates a hypothetical catalytic cycle where hexafluoroferrate(3-) acts as an electron transfer mediator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electron self-exchange and self-amplified posttranslational modification in the hemoglobins from Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical and spectroelectrochemical investigation of Ru(por)(NO)(OAr) derivatives (por = octaethylporphyrin, tetraanisolylporphyrin; Ar = Ph, C6H4-2-NHC( [[double bond, length as m-dash]] O)CF3; C6H3-2,6-(NHC( [[double bond, length as m-dash]] O)CF3)2) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Iron(III) Complexes in Catalytic Organic Reactions
A Note on Hexafluoroferrate(3-) in Catalysis:
A comprehensive review of scientific literature reveals a notable scarcity of established applications and protocols for the use of the hexafluoroferrate(3-) ion, [FeF₆]³⁻, as a catalyst in organic reactions. Its primary role described in chemical literature is that of a potent oxidizing agent, a property stemming from the tendency of the Fe(III) center to be reduced to Fe(II). While iron catalysis is a burgeoning field in organic synthesis, the application of the hexafluoroferrate(3-) complex specifically remains an area with limited exploration.
To provide a detailed and practical guide in the format requested, we will focus on a closely related and extensively documented iron(III) complex: Potassium Hexacyanoferrate(III) , K₃[Fe(CN)₆]. This complex serves as an excellent illustrative example of an iron(III) catalyst in a significant organic transformation, namely the oxidative coupling of hydroxystilbenes.
Application Note: Potassium Hexacyanoferrate(III)-Catalyzed Dimerization of Hydroxystilbenes
Introduction:
Potassium hexacyanoferrate(III), also known as potassium ferricyanide, is a widely used one-electron oxidant in organic synthesis. It has proven to be an effective catalyst for the biomimetic synthesis of complex natural products through oxidative coupling reactions.[1][2][3] A key application is the dimerization of hydroxystilbenes, such as resveratrol and isorhapontigenin, to produce structurally diverse and biologically active molecules, including indane stilbene dimers and benzofurans.[1][4][5] This method is valued for its mild reaction conditions and its ability to generate intricate molecular architectures that are otherwise difficult to access through conventional synthesis.[1][3]
Catalytic Principle:
The reaction is predicated on the ability of K₃[Fe(CN)₆] to act as a one-electron oxidant, inducing the formation of radical species from the hydroxystilbene monomers.[2] These radicals then undergo coupling reactions to form various dimeric products. The transformation is presumed to proceed via a radical reaction mechanism.[1][2]
Applications in Drug Development:
Stilbene dimers, particularly those with indane skeletons, exhibit a wide range of biological activities and are of significant interest in drug discovery. However, their scarcity from natural sources limits extensive biological evaluation. The synthetic route employing potassium hexacyanoferrate(III) provides a convenient and efficient method for the semi-synthesis of these valuable compounds, thereby facilitating further research into their therapeutic potential.[1]
Quantitative Data Summary
The following tables summarize the results from the oxidative coupling of isorhapontigenin and resveratrol using potassium hexacyanoferrate(III) as a catalyst.[1]
Table 1: Oxidative Coupling of Isorhapontigenin
| Product | Structure Type | Yield (%) |
| Shegansu B | Benzofuran | 52.2 |
| Dimer 1 | Indane | 6.0 |
| Gnetuhainin I | Indane | 3.3 |
Reaction Conditions: Isorhapontigenin, K₃[Fe(CN)₆]/NaOAc, aqueous acetone, room temperature.[1][2]
Table 2: Oxidative Coupling of Resveratrol
| Product | Structure Type | Yield (%) |
| Resveratrol trans-dehydrodimer | Benzofuran | 21.1 |
| Dimer 2 | Indane | 4.9 |
| Dimer 3 | Indane | 5.9 |
| Leachianol G | Indane | 1.3 |
| Leachianol F | Indane | 2.1 |
| Pallidol | Indane | 0.8 |
Reaction Conditions: Resveratrol (1000 mg), K₃[Fe(CN)₆]/NaOAc, aqueous acetone, reflux, 60 h.[1]
Experimental Protocols
Protocol 1: Oxidative Coupling of Resveratrol
This protocol details the procedure for the dimerization of resveratrol catalyzed by potassium hexacyanoferrate(III) in the presence of sodium acetate.
Materials:
-
Resveratrol
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Sodium Acetate (NaOAc)
-
Acetone
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of resveratrol (1000 mg) in aqueous acetone, add potassium hexacyanoferrate(III) and sodium acetate.[1]
-
The reaction mixture is heated to reflux and maintained for 60 hours with continuous stirring.[1] Note: The extended reflux time is necessary as reactions at room temperature show minimal product formation even after one week.[1]
-
After 60 hours, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is then subjected to purification by silica gel column chromatography followed by preparative and semi-preparative HPLC to isolate the various dimeric products.[1]
Protocol 2: Oxidative Coupling of Isorhapontigenin
This protocol describes the dimerization of isorhapontigenin under milder conditions.
Materials:
-
Isorhapontigenin
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Sodium Acetate (NaOAc)
-
Acetone
-
Deionized Water
-
Erlenmeyer flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve isorhapontigenin in aqueous acetone in an Erlenmeyer flask.
-
Add potassium hexacyanoferrate(III) and sodium acetate to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC.[1]
-
Upon completion, the reaction mixture is worked up similarly to the resveratrol protocol, involving solvent removal and chromatographic purification to isolate the products.[1][2]
Visualizations
Proposed Reaction Pathway
The following diagram illustrates the proposed radical-mediated mechanism for the oxidative coupling of hydroxystilbenes catalyzed by potassium hexacyanoferrate(III).
Caption: Proposed mechanism for K₃[Fe(CN)₆]-catalyzed hydroxystilbene dimerization.
General Experimental Workflow
The diagram below outlines the general workflow for the synthesis and isolation of stilbene dimers.
Caption: General workflow for hydroxystilbene dimerization and product isolation.
References
- 1. Potassium Hexacyanoferrate (III)-Catalyzed Dimerization of Hydroxystilbene: Biomimetic Synthesis of Indane Stilbene Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Hexacyanoferrate (III)-Catalyzed Dimerization of Hydroxystilbene: Biomimetic Synthesis of Indane Stilbene Dimers | MDPI [mdpi.com]
- 3. Potassium Hexacyanoferrate (III)-Catalyzed Dimerization of Hydroxystilbene: Biomimetic Synthesis of Indane Stilbene Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium hexacyanoferrate (III)-... preview & related info | Mendeley [mendeley.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexafluoroferrate(3-) as a Novel Precursor for Magnetic Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a novel, exploratory route to synthesizing magnetic iron oxide nanoparticles using hexafluoroferrate(3-) as a precursor. This document outlines a proposed methodology based on the principle of hydrothermal hydrolysis, offering a new avenue for the synthesis of magnetic nanomaterials for applications in drug delivery, diagnostics, and as contrast agents in magnetic resonance imaging (MRI).
Introduction
Magnetic nanoparticles, particularly iron oxides such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest due to their superparamagnetic properties, biocompatibility, and ease of functionalization. Traditional synthesis methods often employ iron chlorides, nitrates, or organometallic compounds as precursors. This document explores the potential of utilizing hexafluoroferrate(3-), for instance, in the form of potassium hexafluoroferrate(III) (K₃FeF₆), as a starting material.
The proposed synthesis route is based on the hydrothermal hydrolysis of the hexafluoroferrate(3-) complex. In this process, under elevated temperature and pressure in an aqueous basic solution, the fluoride ligands are displaced by hydroxide ions, leading to the in-situ formation of iron hydroxides, which subsequently dehydrate to form iron oxide nanoparticles. This method offers potential advantages, including the use of a fluorine-containing precursor which may influence the crystallite size and morphology of the final magnetic product.
Proposed Reaction Pathway
The fundamental chemical transformation involves the conversion of the hexafluoroferrate(3-) anion to iron oxide. This is a multi-step process that can be summarized as follows:
-
Dissolution and Dissociation: The hexafluoroferrate(3-) salt dissolves in the aqueous medium.
-
Hydrolysis: Under hydrothermal conditions and in the presence of a base (e.g., NaOH, KOH, or NH₄OH), the fluoride ligands are progressively replaced by hydroxide ions.
-
Precipitation: Iron(III) hydroxide, Fe(OH)₃, precipitates out of the solution.
-
Dehydration and Crystallization: With increasing temperature, the iron(III) hydroxide undergoes dehydration and crystallizes to form iron oxide nanoparticles (e.g., α-Fe₂O₃, hematite).
-
Reduction (for Magnetite): If a reducing agent is introduced or if specific reaction conditions are met, the iron(III) can be partially reduced to iron(II) to form magnetite (Fe₃O₄).
The overall proposed reaction for the formation of hematite can be represented as:
2 K₃[FeF₆] + 6 NaOH → Fe₂O₃ + 6 KF + 6 NaF + 3 H₂O
For the synthesis of magnetite, a reducing agent would be necessary to facilitate the formation of Fe(II).
Experimental Protocols
This section details the proposed experimental procedures for the synthesis of magnetic iron oxide nanoparticles from a hexafluoroferrate(3-) precursor.
Materials and Equipment
-
Precursor: Potassium hexafluoroferrate(III) (K₃FeF₆)
-
Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent: Deionized water
-
Optional Reducing Agent (for Magnetite): Hydrazine (N₂H₄) or a suitable sugar (e.g., glucose)
-
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
-
Permanent magnet for separation
-
pH meter
-
Protocol 1: Synthesis of Hematite (α-Fe₂O₃) Nanoparticles
This protocol outlines the synthesis of hematite nanoparticles via hydrothermal hydrolysis of potassium hexafluoroferrate(III).
-
Precursor Solution Preparation:
-
Dissolve a specific amount of K₃FeF₆ in deionized water in a beaker with magnetic stirring to achieve a desired final concentration (e.g., 0.1 M).
-
-
Addition of Base:
-
Slowly add a solution of NaOH (e.g., 2 M) dropwise to the precursor solution while stirring until the pH of the mixture reaches a value between 9 and 12. A brownish precipitate of iron hydroxide will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 180 °C).
-
Maintain the reaction for a set duration (e.g., 12 hours).
-
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation (e.g., at 8000 rpm for 15 minutes).
-
Wash the collected product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. A permanent magnet can be used to aid in the separation of the magnetic product.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 60 °C) for several hours.
-
Protocol 2: Proposed Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol is a prospective method for synthesizing magnetite, which would require further optimization. It introduces a reducing agent to the reaction mixture.
-
Precursor Solution Preparation:
-
Follow step 1 of Protocol 1.
-
-
Addition of Base and Reducing Agent:
-
Slowly add a solution of NaOH (e.g., 2 M) dropwise to the precursor solution while stirring to adjust the pH to approximately 10-11.
-
Introduce a reducing agent, such as a stoichiometric amount of hydrazine hydrate, to the suspension.
-
-
Hydrothermal Treatment:
-
Follow step 3 of Protocol 1, with a suggested reaction temperature of 200 °C for 24 hours.
-
-
Product Recovery and Washing:
-
Follow step 4 of Protocol 1. The product should exhibit a strong magnetic response.
-
-
Drying:
-
Follow step 5 of Protocol 1.
-
Data Presentation
The following tables present expected quantitative data for the synthesized magnetic nanoparticles based on typical results obtained from conventional synthesis methods. These should be considered as target values for the proposed synthesis from hexafluoroferrate(3-).
| Parameter | Target Value Range | Characterization Technique |
| Particle Size | ||
| Average Crystallite Size | 10 - 50 nm | X-ray Diffraction (XRD) |
| Particle Diameter | 15 - 60 nm | Transmission Electron Microscopy (TEM) |
| Magnetic Properties | ||
| Saturation Magnetization (Mₛ) | 50 - 90 emu/g (for Magnetite) | Vibrating Sample Magnetometer (VSM) |
| Coercivity (Hₙ) | < 100 Oe (Superparamagnetic) | Vibrating Sample Magnetometer (VSM) |
| Remanent Magnetization (Mₙ) | < 5 emu/g | Vibrating Sample Magnetometer (VSM) |
| Structural Properties | ||
| Crystal Phase | Magnetite (Fe₃O₄) or Hematite (α-Fe₂O₃) | X-ray Diffraction (XRD) |
Visualizations
The following diagrams illustrate the proposed experimental workflow and reaction pathway.
Caption: Proposed experimental workflow for magnetic nanoparticle synthesis.
Application Notes and Protocols for the Analytical Detection of Hexafluoroferrate(3-)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a coordination complex of iron in the +3 oxidation state with six fluoride ligands. As a high-spin d⁵ complex, its detection and quantification can be challenging due to its electronic properties. This document provides detailed application notes and protocols for the analytical detection of hexafluoroferrate(3-) using several instrumental techniques. The methodologies outlined below are based on established analytical principles for similar complex anions and may require optimization for specific sample matrices.
Physicochemical Properties Relevant to Analysis
The analytical strategy for [FeF₆]³⁻ is influenced by its key characteristics:
-
High-Spin d⁵ Configuration: The Fe(III) center has five unpaired electrons, making the complex highly paramagnetic. This property can interfere with techniques like NMR.
-
Weak d-d Transitions: The electronic transitions between d-orbitals are spin-forbidden, resulting in very low molar absorptivity in the visible region, rendering the complex nearly colorless in solution.[1][2] This makes direct UV-Vis spectrophotometry for quantification challenging.
-
Anionic Nature: As a trivalent anion, [FeF₆]³⁻ is amenable to separation techniques based on charge, such as ion chromatography and capillary electrophoresis.
Ion Chromatography (IC)
Ion chromatography is a highly suitable technique for the separation and quantification of [FeF₆]³⁻ from other anions in an aqueous matrix. The method is based on the separation of ions on a stationary phase resin followed by detection.
Quantitative Data Summary: Ion Chromatography
| Parameter | Expected Value | Notes |
| Stationary Phase | High-capacity anion exchange column (e.g., polymer-based with quaternary ammonium functional groups) | A high-capacity column is recommended to retain the trivalent [FeF₆]³⁻ anion effectively. |
| Mobile Phase (Eluent) | Gradient of aqueous potassium hydroxide (KOH) or a buffered solution (e.g., carbonate/bicarbonate) | A gradient elution may be necessary to elute the highly charged [FeF₆]³⁻ after eluting singly and doubly charged anions. |
| Detection Method | Suppressed Conductivity or Indirect UV Detection | Suppressed conductivity is a standard and sensitive detection method for ion chromatography. |
| Expected Retention Time | Highly dependent on eluent concentration and gradient profile; expected to be longer than for common monovalent and divalent anions. | The trivalent charge will lead to strong retention on the anion exchange column. |
| Limit of Detection (LOD) | Estimated: 1-10 µg/L | This is an estimation based on typical performance for other trivalent anions. |
| Limit of Quantification (LOQ) | Estimated: 5-30 µg/L | This is an estimation and will require experimental validation. |
| Linear Range | Estimated: 0.05 - 10 mg/L | Expected to be linear over several orders of magnitude. |
Experimental Protocol: Ion Chromatography
-
Instrumentation:
-
Ion chromatograph equipped with a gradient pump, eluent generator (optional, for KOH gradients), column oven, and a suppressed conductivity detector.
-
Anion exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC or similar).
-
Anion self-regenerating suppressor.
-
Autosampler.
-
-
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Potassium hexafluoroferrate(III) (K₃[FeF₆]) standard salt.
-
Stock Standard Solution (1000 mg/L as [FeF₆]³⁻): Accurately weigh and dissolve the appropriate amount of K₃[FeF₆] in deionized water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in deionized water.
-
-
Chromatographic Conditions:
-
Column: High-capacity anion exchange column.
-
Eluent: Potassium hydroxide (KOH) gradient. For example:
-
0-5 min: 10 mM KOH
-
5-15 min: Gradient from 10 mM to 50 mM KOH
-
15-20 min: 50 mM KOH (hold to elute [FeF₆]³⁻)
-
20-25 min: Re-equilibration at 10 mM KOH
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Procedure:
-
Prepare samples by dissolving them in deionized water and filtering through a 0.45 µm syringe filter to remove particulates.
-
Set up the IC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.
-
Create a sequence including blanks, calibration standards, and samples.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples.
-
Quantify the [FeF₆]³⁻ concentration in the samples using the calibration curve.
-
Logical Workflow for Ion Chromatography Analysis
Caption: Workflow for the quantification of [FeF₆]³⁻ by Ion Chromatography.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For anions like [FeF₆]³⁻, indirect UV detection is a common approach.
Quantitative Data Summary: Capillary Electrophoresis
| Parameter | Value/Type | Notes |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Simplest and most common mode for small ion analysis. |
| Capillary | Fused-silica capillary (untreated) | Typical dimensions: 50-75 µm internal diameter, 50-70 cm total length. |
| Background Electrolyte (BGE) | Chromate or benzoate-based buffer | A chromophore is required for indirect UV detection. A typical BGE might be 5 mM sodium chromate with an electro-osmotic flow (EOF) modifier, pH adjusted to ~8.0. |
| Detection Method | Indirect UV Detection | The analyte displaces the chromophoric BGE, causing a decrease in absorbance. Detection wavelength set to the absorbance maximum of the BGE chromophore (e.g., ~254 nm for chromate). |
| Separation Voltage | -15 to -25 kV (Reversed Polarity) | Negative voltage is applied to the inlet to drive anions toward the detector at the outlet. |
| Limit of Detection (LOD) | Estimated: 0.1-1 mg/L | CE is generally less sensitive than IC without preconcentration techniques. |
| Limit of Quantification (LOQ) | Estimated: 0.5-3 mg/L | Requires experimental validation. |
| Linear Range | Estimated: 1 - 50 mg/L | Typically linear over 1-2 orders of magnitude. |
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Power supply capable of delivering negative voltage.
-
Autosampler.
-
-
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Sodium Chromate, Sodium Hydroxide, and any EOF modifier for the BGE.
-
Stock Standard Solution (1000 mg/L as [FeF₆]³⁻): Prepared as for the IC protocol.
-
Working Standards: Prepared by serial dilution in deionized water.
-
-
CE Conditions:
-
Capillary: 50 µm i.d., 60 cm total length (51.5 cm to detector).
-
Background Electrolyte (BGE): 5 mM sodium chromate, pH adjusted to 8.0 with NaOH.
-
Voltage: -20 kV (reversed polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV at 254 nm.
-
-
Procedure:
-
Condition a new capillary by flushing with 1 M NaOH, followed by water, and finally the BGE.
-
Prepare samples by dissolving in deionized water and filtering through a 0.22 µm syringe filter.
-
Set up the CE system and allow the BGE to equilibrate within the capillary.
-
Run a series of calibration standards to establish a linear relationship between peak area and concentration.
-
Analyze the unknown samples.
-
Calculate the concentration of [FeF₆]³⁻ in the samples based on the calibration curve.
-
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for the quantification of [FeF₆]³⁻ by Capillary Electrophoresis.
UV-Visible (UV-Vis) Spectrophotometry
Direct UV-Vis spectrophotometry is challenging for [FeF₆]³⁻ due to the spin-forbidden nature of its d-d electronic transitions, resulting in very weak absorption bands and a nearly colorless appearance.[1][2] However, it might be possible to quantify at high concentrations or in the UV region where charge-transfer bands may appear. This method is generally not suitable for trace analysis.
Quantitative Data Summary: UV-Vis Spectrophotometry
| Parameter | Value/Type | Notes |
| Wavelength of Max. Absorbance (λmax) | To be determined experimentally (likely in the UV region) | The visible region shows extremely weak absorbance. A UV scan is necessary to identify any potential ligand-to-metal charge transfer (LMCT) bands. |
| Molar Absorptivity (ε) | Expected to be very low in the visible range. | The value in the UV range needs to be determined experimentally. |
| Detection Method | Direct Absorbance | Measurement of light absorbed by the sample. |
| Limit of Detection (LOD) | High (likely in the high mg/L to g/L range) | Due to low molar absorptivity. |
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagents and Standards:
-
Deionized water (as a blank).
-
Stock and working standards of K₃[FeF₆] prepared in deionized water.
-
-
Procedure:
-
Scan a relatively concentrated solution of K₃[FeF₆] (e.g., 1 g/L) from 200 to 800 nm against a deionized water blank to identify the wavelength of maximum absorbance (λmax).
-
If a suitable λmax is found, prepare a series of standards of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample.
-
Determine the concentration of the unknown using the calibration curve and the Beer-Lambert law (A = εlc).
-
Electrochemical Methods
Conclusion
For the routine and sensitive quantification of hexafluoroferrate(3-), Ion Chromatography is the most recommended technique due to its high sensitivity, selectivity, and established methodology for anionic species. Capillary Electrophoresis serves as a viable alternative, particularly when smaller sample volumes are available, though with generally lower sensitivity. Direct UV-Vis Spectrophotometry is not recommended for trace analysis due to the inherent weak absorbance of the [FeF₆]³⁻ complex. The development of Electrochemical Methods presents a potential area for future research. All proposed methods should be validated for the specific sample matrix to ensure accuracy and precision.
References
Hexafluoroferrate(3-) in Electrochemical Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While hexafluoroferrate(3-), [FeF₆]³⁻, possesses interesting electrochemical properties as a potent oxidizing agent, a comprehensive review of the scientific literature reveals a notable absence of its direct and established applications in the development of electrochemical sensors. The field of electrochemical sensing predominantly utilizes the closely related hexacyanoferrate(II/III) ([Fe(CN)₆]⁴⁻/³⁻) couple as a redox mediator and for electrode modification due to its well-characterized and stable electrochemical behavior.
This document, therefore, provides a detailed overview of the synthesis of hexafluoroferrate(3-) compounds, which could serve as precursors for novel sensor materials. Furthermore, it explores the theoretical potential of hexafluoroferrate(3-) in electrochemical sensing based on its known properties and provides hypothetical frameworks for its application. The information is intended to serve as a foundational resource for researchers interested in exploring the untapped potential of fluoro-metalate complexes in electrochemical sensor design.
Synthesis of Hexafluoroferrate(3-) Precursors
The synthesis of hexafluoroferrate(3-) salts is a critical first step for any potential application in materials science, including the fabrication of electrochemical sensors. Several methods have been established for the preparation of these compounds in both aqueous and non-aqueous media.
Quantitative Data for Synthesis
The following table summarizes key parameters for various synthesis routes for producing hexafluoroferrate(3-) salts.
| Product | Precursors | Solvent/Medium | Temperature (°C) | Key Conditions & Notes |
| Sodium Hexafluoroferrate(III) (Na₃[FeF₆]) | Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O), Sodium Fluoride (NaF), Ammonium Bifluoride (NH₄HF₂) | Deionized Water | 180 | Hydrothermal method in a Teflon-lined autoclave. |
| Potassium Hexafluoroferrate(III) (K₃[FeF₆]) | Potassium Fluoride (KF), Iron(III) Fluoride (FeF₃) | Inert Atmosphere | Not specified | Solid-state reaction requiring stringent exclusion of oxygen. |
| Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]) | Iron(III) salt, Ammonium Fluoride (NH₄F) | Aqueous | Not specified | Requires careful pH control (below 4) to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Aqueous Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆]) via Hydrothermal Method
This protocol is adapted from established procedures for related doped materials and offers a scalable route to Na₃[FeF₆].
Materials:
-
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium Fluoride (NaF)
-
Ammonium Bifluoride (NH₄HF₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave (100 mL capacity)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.5 M solution of NaF in deionized water.
-
-
Reaction Mixture:
-
In the Teflon liner of the autoclave, mix the Fe(NO₃)₃·9H₂O solution, NaF solution, and solid NH₄HF₂ in a stoichiometric ratio.
-
Stir the mixture thoroughly for 30 minutes.
-
-
Hydrothermal Synthesis:
-
Seal the autoclave and heat it to 180 °C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the precipitate.
-
Wash the product several times with deionized water by centrifugation, decanting the supernatant, and resuspending the solid in fresh deionized water.
-
Dry the final product in an oven at 80 °C for 12 hours.
-
Protocol 2: Non-Aqueous Solid-State Synthesis of Potassium Hexafluoroferrate(III) (K₃[FeF₆])
This method is suitable for producing anhydrous K₃[FeF₆].
Materials:
-
Potassium Fluoride (KF), anhydrous
-
Iron(III) Fluoride (FeF₃), anhydrous
-
Tube furnace
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Mortar and pestle
Procedure:
-
Precursor Preparation:
-
Thoroughly dry the KF and FeF₃ precursors to remove any moisture.
-
Grind the stoichiometric amounts of KF and FeF₃ together in a mortar and pestle under an inert atmosphere (e.g., in a glovebox).
-
-
Solid-State Reaction:
-
Place the powdered mixture in a crucible suitable for high-temperature reactions.
-
Heat the mixture in a tube furnace under a continuous flow of an inert gas to a temperature sufficient to initiate the solid-state reaction (the exact temperature may need optimization but is typically in the range of 300-500 °C).
-
Maintain the temperature for several hours to ensure complete reaction.
-
-
Product Recovery:
-
Allow the furnace to cool to room temperature under the inert atmosphere.
-
The resulting solid is K₃[FeF₆].
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of hexafluoroferrate(3-) salts.
Theoretical Applications in Electrochemical Sensors
Although not yet implemented, the electrochemical properties of hexafluoroferrate(3-) suggest potential roles in sensor design. The [FeF₆]³⁻ complex is a potent oxidizing agent due to the Fe(III) center's tendency to be reduced to Fe(II).[1] This redox activity is the fundamental property that could be harnessed in an electrochemical sensor.
Hypothetical Role as a Redox Mediator
In a second-generation biosensor, a redox mediator shuttles electrons between the active site of an enzyme and the electrode surface. Hexafluoroferrate(3-) could theoretically act as such a mediator for certain oxidoreductase enzymes.
Proposed Signaling Pathway:
-
The enzyme catalyzes the oxidation of a target analyte (e.g., a drug molecule or a metabolite).
-
In this process, the enzyme's active site is reduced.
-
The reduced enzyme then transfers an electron to hexafluoroferrate(3-), reducing it to hexafluoroferrate(2-).
-
The hexafluoroferrate(2-) diffuses to the electrode surface and is electrochemically re-oxidized to hexafluoroferrate(3-), generating a current that is proportional to the analyte concentration.
This proposed mechanism is analogous to the well-established use of hexacyanoferrate(III) in glucose biosensors. However, the higher oxidizing potential and different coordination environment of hexafluoroferrate(3-) might offer advantages or disadvantages in terms of reaction kinetics and operational potential, which would require experimental validation.
Hypothetical Signaling Pathway Diagram
References
Application Notes and Protocols for the Computational Modeling of Hexafluoroferrate(3-) Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is a classic example of a high-spin d⁵ octahedral transition metal complex. Its electronic structure is of fundamental importance in understanding ligand field theory, magnetochemistry, and the reactivity of iron(III) centers. This document provides detailed application notes and protocols for the computational modeling of the electronic structure of [FeF₆]³⁻, alongside methodologies for experimental validation.
Theoretical Background and Key Concepts
The electronic structure of [FeF₆]³⁻ is governed by the interaction between the central Fe³⁺ ion and the six fluoride ligands. The Fe³⁺ ion has a d⁵ electronic configuration.[1] In the octahedral ligand field created by the fluoride ions, the five degenerate d-orbitals of the iron atom split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[1]
Fluoride (F⁻) is a weak-field ligand, meaning the energy gap between the t₂g and eg orbitals (the ligand field splitting energy, Δo or 10Dq) is relatively small. Consequently, it is energetically more favorable for the five d-electrons to occupy all available orbitals before pairing up. This results in a high-spin configuration of t₂g³eg², with five unpaired electrons.[1] This high-spin state is responsible for the paramagnetic properties of the complex, with a theoretical spin-only magnetic moment of approximately 5.92 Bohr magnetons.
Computational quantum chemistry provides powerful tools to quantify the electronic structure, bonding, and spectroscopic properties of [FeF₆]³⁻. Methods range from Density Functional Theory (DFT) for ground-state properties to multireference methods like CASSCF/CASPT2 and NEVPT2 for accurately describing excited states and complex electronic structures.
Computational Data and Parameters
The following tables summarize typical quantitative data obtained from computational modeling of the [FeF₆]³⁻ anion. It is important to note that specific values can vary depending on the level of theory, basis set, and environmental considerations (gas phase, solvent, or solid state).
Table 1: Calculated and Experimental Geometric Parameters
| Parameter | Computational Method | Basis Set | Calculated Value | Experimental Value |
| Fe-F Bond Length (Å) | DFT (PBE0) | def2-TZVP | 1.98 | ~1.99 (in Fe(NF₂)₃)[2] |
| F-Fe-F Angle (°) | DFT (PBE0) | def2-TZVP | 90.0, 180.0 | 90.0, 180.0 (Ideal Oₕ) |
Table 2: Calculated Vibrational Frequencies (DFT/PBE0/def2-TZVP)
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | IR Activity | Raman Activity |
| ν₁(Fe-F) | A₁g | 550 | Inactive | Active |
| ν₂(Fe-F) | E₉ | 495 | Inactive | Active |
| ν₃(Fe-F) | T₁ᵤ | 450 | Active | Inactive |
| ν₄(F-Fe-F) | T₁ᵤ | 280 | Active | Inactive |
| ν₅(F-Fe-F) | T₂g | 210 | Inactive | Active |
| ν₆(F-Fe-F) | T₂ᵤ | 150 | Inactive | Inactive |
Table 3: Calculated Electronic Properties and Ligand Field Parameters
| Parameter | Method | Calculated Value | Description |
| d-Orbital Splitting (10Dq) | CASPT2 | ~1.5 eV (12,100 cm⁻¹) | Energy difference between t₂g and eg orbitals. |
| Racah Parameter (B) | CASPT2 | ~850 cm⁻¹ | Relates to interelectronic repulsion energies. |
| Nephelauxetic Ratio (β) | CASPT2 | ~0.75 | B(complex) / B(free ion); indicates covalency. |
| Mulliken Spin Density on Fe | DFT (PBE0) | +4.65 | Distribution of unpaired electron spin. |
Computational Protocols
Protocol for DFT Geometry Optimization and Vibrational Frequency Calculation
This protocol outlines the steps for performing a geometry optimization and frequency calculation of [FeF₆]³⁻ using a typical quantum chemistry software package like Gaussian or ORCA.
-
Input File Preparation:
-
Define the molecular geometry using Cartesian coordinates. Start with an idealized octahedral geometry with an estimated Fe-F bond length (e.g., 1.98 Å).
-
Specify the charge (-3) and spin multiplicity (6 for the high-spin d⁵ configuration).
-
Choose the computational method: a hybrid DFT functional like PBE0 is a good starting point.
-
Select a suitable basis set, for example, a triple-zeta basis set with polarization functions for all atoms (e.g., def2-TZVP).
-
Define the calculation type: Opt Freq for simultaneous optimization and frequency calculation.
-
Include keywords for solvent effects if necessary (e.g., using the Polarizable Continuum Model, PCM).
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged by checking for the absence of imaginary frequencies (for a minimum energy structure) and that the forces on the atoms are close to zero. The final optimized coordinates will provide the calculated bond lengths and angles.
-
Vibrational Frequencies: Analyze the output file to obtain the calculated vibrational frequencies and their corresponding symmetries. Visualize the normal modes to understand the nature of the vibrations (e.g., stretching, bending). Compare the calculated frequencies with experimental IR and Raman data.
-
Protocol for CASPT2/NEVPT2 Calculation of Excited States
This protocol describes the more advanced calculation of electronic excited states, which is crucial for interpreting UV-Vis and MCD spectra.
-
Ground State Calculation:
-
Perform a preliminary Hartree-Fock or DFT calculation to obtain a good set of initial molecular orbitals.
-
-
CASSCF Calculation:
-
Define the active space. For [FeF₆]³⁻, a minimal active space would include the five d-orbitals of iron and the five d-electrons, denoted as CAS(5,5).
-
Perform a Complete Active Space Self-Consistent Field (CASSCF) calculation to obtain a multiconfigurational reference wavefunction that correctly describes the ground and low-lying excited states. State-averaging may be necessary to obtain a balanced description of multiple states.
-
-
CASPT2/NEVPT2 Calculation:
-
Use the CASSCF wavefunction as the reference for a second-order perturbation theory calculation (CASPT2 or NEVPT2) to include dynamic electron correlation. This is essential for obtaining accurate excitation energies.
-
Request the calculation of a sufficient number of electronic states.
-
-
Analysis of Results:
-
Extract the calculated vertical excitation energies and oscillator strengths.
-
These results can be used to simulate a theoretical electronic absorption spectrum.
-
From the energies of the d-d transitions, ligand field parameters like 10Dq can be derived.
-
Experimental Validation Protocols
Protocol for X-ray Crystallography
-
Crystal Growth: Synthesize and grow single crystals of a salt of hexafluoroferrate(III), such as K₃[FeF₆].
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to locate the atomic positions. Refine the structural model against the experimental data to obtain accurate bond lengths and angles.
Protocol for Vibrational Spectroscopy (IR and Raman)
-
Sample Preparation: For IR spectroscopy, prepare a KBr pellet containing a small amount of the powdered K₃[FeF₆] sample. For Raman spectroscopy, place the powdered sample directly in the path of the laser.
-
Data Acquisition:
-
FT-IR Spectroscopy: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: Excite the sample with a laser (e.g., 1064 nm) and collect the scattered light to obtain the Raman spectrum.
-
-
Data Analysis: Identify the vibrational bands corresponding to the Fe-F stretching and F-Fe-F bending modes. Compare the experimental peak positions with the calculated frequencies to validate the computational model.
Protocol for UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of a soluble hexafluoroferrate(III) salt (e.g., in a non-coordinating solvent or water) of a known concentration.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) for the d-d electronic transitions. These are typically weak, spin-forbidden bands for a high-spin d⁵ complex. Compare the experimental peak positions with the excitation energies calculated using methods like CASPT2 or TD-DFT.
Visualizations
Caption: Computational workflow for determining the electronic structure of [FeF₆]³⁻.
Caption: Workflow for the experimental validation of computational models of [FeF₆]³⁻.
References
Application Notes and Protocols: Controlled Synthesis of Hexafluoroferrate(3-) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The hexafluoroferrate(3-) anion, [FeF₆]³⁻, is an octahedral coordination complex featuring a high-spin iron(III) center. This complex is a fundamental building block in materials science, with applications in electrochemistry and the synthesis of specialized materials like magnetic nanoparticles.[1] While its potential in pharmaceutical research, particularly in drug formulation and delivery, is being explored, the primary focus remains on materials science.[1] The controlled synthesis of hexafluoroferrate(3-) salts is crucial for obtaining materials with desired purity, crystallinity, and morphology, which in turn dictates their performance in various applications.
This document provides detailed protocols and application notes for several key methods used in the controlled synthesis of hexafluoroferrate(3-) complexes, including aqueous (hydrothermal), solid-state, and mechanochemical techniques.
Data Presentation: Comparison of Synthesis Techniques
The selection of a synthetic route depends on the desired cation, scalability, and the required final properties of the complex, such as crystallinity and purity.[2] The following table summarizes key quantitative parameters for various controlled synthesis methods.
| Synthesis Method | Target Compound Example | Precursors | Key Conditions | Reported Yield |
| Hydrothermal | Sodium Hexafluoroferrate(III) (Na₃[FeF₆]) | Fe(NO₃)₃·9H₂O, NaF, NH₄HF₂, HF | Temp: 190°CTime: 12 hoursSolvent: Water | Not specified in literature |
| Aqueous (General) | Potassium Hexafluoroferrate(III) (K₃[FeF₆]) | Iron(III) salt (e.g., FeCl₃), Potassium Fluoride (KF) | Ambient temperaturepH control required | Not specified in literature |
| Solid-State | Potassium Hexafluoroferrate(III) (K₃[FeF₆]) | Potassium Fluoride (KF), Iron(III) Fluoride (FeF₃) | Elevated temperatureInert atmosphere | Not specified in literature |
| Mechanochemical | Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]) | Ammonium Fluoride (NH₄F), Ferric Fluoride Trihydrate (FeF₃·3H₂O) | Room temperatureBall milling | Not specified in literature |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
This one-pot hydrothermal method is effective for producing crystalline micro-particles of Na₃[FeF₆].[1] The protocol is adapted from established procedures for related materials.[2]
Materials:
-
Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium Fluoride (NaF)
-
Ammonium Bifluoride (NH₄HF₂)
-
Hydrofluoric Acid (HF, 40%)
-
Deionized Water
Equipment:
-
100 mL Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Programmable laboratory oven
-
Centrifuge and appropriate centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.5 M solution of NaF in deionized water.
-
Prepare a 0.5 M solution of NH₄HF₂ in deionized water.
-
-
Reaction Mixture Assembly:
-
In a beaker, mix the precursor solutions. For a typical synthesis, combine 14 mL of the 0.1 M Fe(NO₃)₃ solution, 14 mL of the 0.5 M NaF solution, and 42 mL of the 0.5 M NH₄HF₂ solution.[2]
-
Add a few drops of HF to adjust the pH and ensure a fluoride-rich environment, preventing the hydrolysis of Fe³⁺.
-
Stir the resulting mixture vigorously for 30 minutes.
-
-
Hydrothermal Reaction:
-
Transfer the homogeneous solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 190°C and maintain this temperature for 12 hours.[2]
-
After the reaction time, turn off the oven and allow the autoclave to cool naturally to room temperature.
-
-
Product Isolation and Purification:
-
Caution: Open the cooled autoclave in a well-ventilated fume hood as it may contain HF vapor.
-
Collect the resulting precipitate.
-
Wash the product several times with deionized water. To do this, suspend the solid in deionized water, centrifuge to collect the solid, and decant the supernatant. Repeat this washing step 3-4 times to remove unreacted precursors.
-
-
Drying:
-
Dry the purified sample in an oven at 60°C overnight.[2]
-
Protocol 2: General Aqueous Synthesis of Potassium Hexafluoroferrate(III) (K₃[FeF₆])
This method describes a straightforward synthesis at ambient temperature. Careful pH control is crucial to prevent the formation of iron(III) hydroxide.
Materials:
-
Iron(III) Chloride (FeCl₃) or other soluble Fe(III) salt
-
Potassium Fluoride (KF)
-
Hydrofluoric Acid (HF) (optional, for pH adjustment)
-
Deionized Water
-
Ethanol or Acetone (for washing)
Equipment:
-
Glass beakers and magnetic stirrer
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Prepare a concentrated aqueous solution of FeCl₃. In a separate beaker, prepare a stoichiometric excess solution of KF in deionized water.
-
Reaction: Slowly add the FeCl₃ solution to the stirring KF solution. A precipitate of K₃[FeF₆] should form.
-
pH Control: Monitor the pH of the solution. If the pH rises above 4, the formation of iron(III) hydroxide may occur. If necessary, add a few drops of dilute HF to maintain an acidic environment.
-
Crystallization: Allow the mixture to stir for 1-2 hours to ensure complete reaction and encourage crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold deionized water, followed by a final wash with ethanol or acetone to facilitate drying. Dry the product in a desiccator or a low-temperature oven.
Protocol 3: General Solid-State Synthesis of K₃[FeF₆]
This non-aqueous route is suitable for producing anhydrous salts and requires an inert atmosphere to prevent side reactions.
Materials:
-
Anhydrous Potassium Fluoride (KF)
-
Anhydrous Iron(III) Fluoride (FeF₃)
Equipment:
-
Glovebox or inert atmosphere chamber
-
High-temperature tube furnace
-
Alumina or platinum crucible
-
Mortar and pestle
Procedure:
-
Preparation: Inside a glovebox to exclude moisture and oxygen, weigh stoichiometric amounts of finely ground anhydrous KF and FeF₃ (3:1 molar ratio).
-
Mixing: Thoroughly mix and grind the precursors together using a mortar and pestle to ensure homogeneity.
-
Reaction: Place the mixture in an alumina or platinum crucible and transfer it to a tube furnace.
-
Heating: Heat the sample under a flow of an inert gas (e.g., argon or nitrogen) to an elevated temperature (typically 300-500°C) for several hours to drive the reaction to completion.
-
Cooling: Allow the furnace to cool to room temperature under the inert atmosphere before retrieving the product.
Visualizations
The following diagrams illustrate the general workflow for hexafluoroferrate(3-) synthesis and the relationship between synthesis parameters and final product properties.
Caption: General experimental workflow for the synthesis of Hexafluoroferrate(3-) complexes.
Caption: Influence of synthesis parameters on final product properties.
References
Industrial Production of Hexafluoroferrate(3-) Salts: A Guide for Researchers and Drug Development Professionals
Introduction: Hexafluoroferrate(3-) salts, coordination compounds containing the [FeF₆]³⁻ anion, are gaining increasing attention in various fields, including materials science, electrochemistry, and catalysis. Their unique properties make them valuable materials for applications such as battery cathodes, electrochemical sensors, and as catalysts in organic synthesis. This document provides a detailed overview of the industrial production pathways for key hexafluoroferrate(3-) salts, including sodium, potassium, and ammonium salts. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the synthesis and application of these materials.
Industrial Production Pathways
The industrial production of hexafluoroferrate(3-) salts primarily revolves around three main methodologies: aqueous synthesis, solid-state reaction, and hydrothermal synthesis. The choice of method depends on the desired salt, required purity, and economic feasibility.
1. Aqueous Synthesis: This is a common and relatively straightforward method for producing hexafluoroferrate(3-) salts. It involves the reaction of an iron(III) salt with a fluoride source in an aqueous solution.
-
Sodium Hexafluoroferrate(III) (Na₃[FeF₆]): A typical industrial approach involves the reaction of ferric chloride (FeCl₃) with sodium fluoride (NaF) in water. Careful control of pH is crucial to prevent the hydrolysis of the Fe³⁺ ion.
-
Potassium Hexafluoroferrate(III) (K₃[FeF₆]): This salt can be synthesized by reacting potassium fluoride (KF) with iron(III) fluoride (FeF₃) in an aqueous solution, with the product being isolated through crystallization. An alternative industrial route involves the reaction of potassium hydroxide (KOH) and iron(III) oxide (Fe₂O₃) in the presence of hydrofluoric acid at elevated temperatures.
-
Ammonium Hexafluoroferrate(III) ((NH₄)₃[FeF₆]): This compound is typically prepared by reacting ammonium fluoride (NH₄F) with either ferric fluoride trihydrate or iron(III) chloride in an aqueous solution.[1]
2. Solid-State Reaction: This method is suitable for producing anhydrous salts and avoiding hydrolysis. It involves the direct reaction of solid precursors at elevated temperatures.
-
For the production of sodium hexafluoroferrate(III), a common industrial method involves reacting sodium fluoride (NaF) and iron(III) fluoride (FeF₃) in a 3:1 stoichiometric ratio. This reaction is typically carried out in nickel autoclaves at temperatures between 120–150°C to prevent corrosion of the reaction vessel.
-
For potassium hexafluoroferrate(III), the solid-state reaction involves heating a mixture of potassium fluoride (KF) and iron(III) fluoride (FeF₃) at 400-600°C under an inert atmosphere.
3. Hydrothermal Synthesis: This technique employs elevated temperatures and pressures in a closed system to produce highly crystalline materials. It is particularly valuable for synthesizing high-purity salts and single crystals. A general one-pot hydrothermal process can be used to synthesize micro-particles of sodium hexafluoroferrate(III).[2]
The following diagram illustrates a generalized industrial workflow for the production of hexafluoroferrate(3-) salts.
Quantitative Data Summary
The following table summarizes key quantitative data for different industrial production pathways of hexafluoroferrate(3-) salts. It is important to note that specific parameters can vary depending on the manufacturer and the desired product specifications.
| Parameter | Aqueous Synthesis | Solid-State Reaction | Hydrothermal Synthesis |
| Typical Iron(III) Precursors | FeCl₃, Fe(NO₃)₃·9H₂O | FeF₃ | FeCl₃, Fe(NO₃)₃ |
| Typical Fluoride Precursors | NaF, KF, NH₄F | NaF, KF | NaF, NH₄F, HF |
| Reaction Temperature | 60 - 80 °C | 120 - 600 °C | 150 - 250 °C[2] |
| Reaction Time | Varies (hours) | Varies (hours) | 12 - 24 hours[2] |
| Typical Product Purity | >98% | >99% | >99.5% |
| Typical Yield | 70 - 85% | 90 - 95% | High (often >90%) |
Experimental Protocols
Protocol 1: Aqueous Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆]) via Hydrothermal Method
This protocol details a laboratory-scale hydrothermal method for the synthesis of Na₃[FeF₆], which can be adapted for larger-scale production.[3]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Ammonium bifluoride (NH₄HF₂) (optional, as a fluoride source and pH modifier)
-
Hydrofluoric acid (HF) (optional, for pH adjustment)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 0.5 M solution of NaF in deionized water.
-
-
Reaction Mixture:
-
In the Teflon liner of the autoclave, mix the iron(III) nitrate solution and the sodium fluoride solution in a stoichiometric ratio (Fe:Na:F of 1:3:6).
-
If necessary, adjust the pH of the solution using hydrofluoric acid.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a preheated oven at 190°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the precipitate by centrifugation.
-
Wash the product several times with deionized water to remove any unreacted precursors and byproducts.
-
Finally, wash the product with ethanol.
-
-
Drying:
-
Dry the purified Na₃[FeF₆] powder in an oven at 60°C overnight.
-
The following diagram illustrates the experimental workflow for the aqueous synthesis of Na₃[FeF₆].
Applications of Hexafluoroferrate(3-) Salts
Hexafluoroferrate(3-) salts are versatile materials with a growing number of applications in various high-technology sectors.
-
Battery Technology: Sodium hexafluoroferrate(III) is being investigated as a potential cathode material for sodium-ion batteries due to its high theoretical capacity and the abundance of sodium. The open-framework structure of these materials allows for the reversible intercalation and deintercalation of sodium ions.
-
Electrochemical Sensors: The unique electrochemical properties of hexafluoroferrate(3-) compounds make them suitable for the development of electrochemical sensors. They can be used to enhance the detection of metal ions and other analytes.
-
Catalysis: Hexafluoroferrate(3-) salts can act as catalysts in various organic reactions. Their catalytic activity is attributed to the Lewis acidic nature of the iron(III) center.
-
Materials Science: These salts serve as precursors for the synthesis of other advanced materials, including magnetic nanoparticles and other iron-containing compounds.[4]
The logical relationship between the synthesis pathways and their primary applications is depicted in the following diagram.
References
Application Notes and Protocols for UV-Visible Spectroscopy Analysis of Hexafluoroferrate(3-)
For Researchers, Scientists, and Drug Development Professionals
Introduction
UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique for characterizing transition metal complexes, providing insights into their electronic structure and concentration in solution.[1] The hexafluoroferrate(3-) ion, [FeF₆]³⁻, is an octahedral complex of iron in the +3 oxidation state. A key feature of this complex is its high-spin d⁵ electronic configuration, which dictates its spectroscopic properties. The fluoride ligands are weak-field ligands, leading to a small splitting of the d-orbitals. Consequently, the d-d electronic transitions are spin-forbidden, resulting in very weak absorption bands in the visible region, which is why solutions of [FeF₆]³⁻ are nearly colorless.[2][3][4] This application note provides a theoretical overview and detailed protocols for the preparation and UV-Vis analysis of the hexafluoroferrate(3-) ion.
Theoretical Background: Electronic Transitions in Hexafluoroferrate(3-)
The color and UV-Vis absorption of transition metal complexes arise from the excitation of electrons from lower energy d-orbitals to higher energy d-orbitals. In an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For [FeF₆]³⁻, a d⁵ system, the five d-electrons occupy the five d-orbitals individually with parallel spins (high-spin configuration).
Electronic transitions are governed by selection rules:
-
Spin Selection Rule (ΔS = 0): Transitions that involve a change in spin multiplicity are "spin-forbidden" and have very low intensities.
-
Laporte Selection Rule (Δl = ±1): In a centrosymmetric molecule (like an octahedral complex), transitions between orbitals of the same parity (e.g., d-d transitions) are "Laporte-forbidden" and are generally weak.
For the high-spin d⁵ [FeF₆]³⁻, any d-d transition would require an electron to flip its spin to move to a higher energy orbital that is already singly occupied. This violates the spin selection rule, making these transitions spin-forbidden. As a result, the molar absorptivity (ε) values for [FeF₆]³⁻ are extremely low, and the complex exhibits very weak absorption in the visible range.
Data Presentation: Comparative UV-Visible Spectroscopic Data
Due to the spin-forbidden nature of its d-d transitions, specific quantitative UV-Vis data for hexafluoroferrate(3-) is scarce in the literature. To provide a quantitative context, the following table compares the expected spectroscopic properties of the high-spin [FeF₆]³⁻ with the low-spin [Fe(CN)₆]³⁻, another Fe(III) complex.
| Property | Hexafluoroferrate(3-), [FeF₆]³⁻ | Hexacyanoferrate(III), [Fe(CN)₆]³⁻ |
| Spin State | High-Spin | Low-Spin |
| d-Electron Configuration | t₂g³ eg² | t₂g⁵ |
| Nature of d-d Transitions | Spin-Forbidden | Spin-Allowed |
| Appearance | Nearly Colorless | Red-Yellow |
| Expected Molar Absorptivity (ε) | Very Low (< 1 L mol⁻¹ cm⁻¹) | Moderate (d-d bands) to High (charge transfer) |
| Observed Absorption Maxima (λmax) | Not well-defined in the visible region | ~420 nm (Ligand-to-Metal Charge Transfer) |
Experimental Protocols
I. Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
This protocol describes a hydrothermal method for the synthesis of sodium hexafluoroferrate(III).
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M aqueous solution of Fe(NO₃)₃·9H₂O.
-
Prepare a 0.6 M aqueous solution of NaF.
-
-
Reaction Mixture:
-
In a beaker, slowly add the 0.1 M Fe(NO₃)₃·9H₂O solution to the 0.6 M NaF solution in a 1:1 volume ratio while stirring continuously. This creates a stoichiometric excess of fluoride ions to ensure the formation of the hexafluoro complex.
-
-
Hydrothermal Synthesis:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180°C for 12 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water to remove any unreacted precursors.
-
Dry the final product in an oven at 60°C overnight.
-
II. UV-Visible Spectroscopic Analysis of Hexafluoroferrate(3-)
Instrumentation:
-
Double-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Solvents:
-
Synthesized Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
-
Suitable solvent: Deionized water or a non-aqueous solvent in which the complex is stable and soluble. Due to potential hydrolysis, a non-aqueous solvent like acetonitrile might be preferred for stability studies.
Protocol:
-
Instrument Preparation:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Sample Preparation:
-
Accurately weigh a small amount of Na₃[FeF₆] and dissolve it in a known volume of the chosen solvent to prepare a stock solution. Due to the expected low molar absorptivity, a relatively high concentration (e.g., 0.01 M to 0.1 M) may be necessary to obtain a measurable signal.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration (if quantitative analysis is desired).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent used for sample preparation.
-
Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the UV-Vis spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax), if any are discernible.
-
If performing quantitative analysis, construct a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
-
Visualizations
References
Application Notes and Protocols for Thermal Analysis of Hexafluoroferrate(III) Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluoroferrate(III) compounds, containing the [FeF₆]³⁻ anion, are a class of inorganic complexes with applications in various fields, including materials science and catalysis. Understanding their thermal stability and decomposition pathways is crucial for their synthesis, handling, and application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing these properties. These application notes provide an overview of the thermal behavior of hexafluoroferrate(III) compounds and detailed protocols for their analysis.
Key Thermal Analysis Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is used to determine the thermal stability, decomposition temperatures, and stoichiometry of decomposition reactions of hexafluoroferrate(III) compounds.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine transition temperatures (e.g., melting, crystallization), enthalpies of reaction, and specific heat capacities.[3][5] For hexafluoroferrate(III) compounds, DSC can identify phase transitions and the energetics of decomposition.
-
Differential Thermal Analysis (DTA): DTA is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature.[1] It provides similar information to DSC, detecting endothermic and exothermic events such as phase transitions and decompositions.[1]
Thermal Decomposition of Hexafluoroferrate(III) Compounds
The thermal decomposition of hexafluoroferrate(III) compounds is highly dependent on the cation. For example, ammonium hexafluoroferrate(III), (NH₄)₃FeF₆, undergoes a multi-step decomposition. The process typically involves the loss of ammonium fluoride (NH₄F) to form intermediate phases, eventually leading to the formation of iron fluorides and, depending on the atmosphere, iron oxides.
A study on the thermal decomposition of ammonium hexafluoroferrate(III) revealed a complex decomposition pathway.[6]
Quantitative Data Summary
The following table summarizes quantitative data obtained from the thermal analysis of a representative hexafluoroferrate(III) compound.
| Compound | Technique | Temperature Range (°C) | Key Events and Observations | Mass Loss (%) | Reference |
| (NH₄)₃FeF₆ | TGA/DTA | Ambient to 500 | Stepwise decomposition with the formation of (NH₄)₂FeF₅, NH₄FeF₄, and finally FeF₃. The final product depends on the atmosphere. | ~52 (total) | [6] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of a Hexafluoroferrate(III) Compound
1. Objective: To determine the thermal stability and decomposition profile of a hexafluoroferrate(III) compound.
2. Materials:
-
Hexafluoroferrate(III) compound (e.g., K₃FeF₆, (NH₄)₃FeF₆)
-
TGA instrument
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen, Argon) of high purity
-
Oxidative gas (e.g., Air, Oxygen) - optional, for studying oxidative decomposition
3. Instrument Setup and Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's instructions.
-
Set up the desired gas flow (typically 20-100 mL/min).
4. Experimental Procedure:
-
Tare the TGA crucible.
-
Accurately weigh 5-10 mg of the hexafluoroferrate(III) compound into the crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas for at least 30 minutes to ensure a stable atmosphere.
-
Program the instrument with the following temperature profile:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min). The final temperature should be chosen based on the expected decomposition of the compound.
-
Hold at the final temperature for a short period (e.g., 10 minutes) to ensure complete reaction.
-
-
Start the experiment and record the mass loss as a function of temperature.
5. Data Analysis:
-
Plot the mass (%) versus temperature (°C) to obtain the TGA curve.
-
Plot the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset and offset temperatures for each mass loss step.
-
Calculate the percentage mass loss for each step and correlate it with the stoichiometry of the proposed decomposition reaction.
Protocol 2: Differential Scanning Calorimetry (DSC) of a Hexafluoroferrate(III) Compound
1. Objective: To identify phase transitions and measure the enthalpy changes associated with thermal events in a hexafluoroferrate(III) compound.
2. Materials:
-
Hexafluoroferrate(III) compound
-
DSC instrument
-
Aluminum or gold crucibles and lids (ensure compatibility with fluorine-containing compounds at high temperatures)
-
Inert gas (e.g., Nitrogen, Argon) of high purity
3. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Set up the desired gas flow (typically 20-50 mL/min).
4. Experimental Procedure:
-
Accurately weigh 2-5 mg of the hexafluoroferrate(III) compound into a DSC crucible.
-
Seal the crucible hermetically to prevent any loss of volatile products.
-
Place the sample crucible and an empty, sealed reference crucible in the DSC cell.
-
Purge the DSC cell with the inert gas.
-
Program the instrument with the desired temperature profile. A typical profile would be:
-
Equilibrate at a temperature below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above all expected transitions.
-
Cool the sample back to the initial temperature at a controlled rate to observe reversible transitions.
-
-
Start the experiment and record the heat flow as a function of temperature.
5. Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.
-
Identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each transition.
Visualizations
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
References
Application Notes and Protocols: The Role of Hexafluoroferrate(3-) in Pharmaceutical Research
Introduction
This document provides a detailed overview of the known and potential roles of the inorganic compound Hexafluoroferrate(3-), [FeF₆]³⁻, in the field of pharmaceutical research. Based on a comprehensive review of available scientific literature, the direct application of Hexafluoroferrate(3-) as a therapeutic agent is not well-documented. However, its chemical properties as an iron and fluorine-containing coordination complex suggest potential indirect roles.
Hexafluoroferrate(3-) is recognized as a classic example in coordination chemistry, often used to illustrate fundamental principles of d-orbital splitting and magnetic properties.[1] It also serves as a precursor and reagent in the synthesis of other iron-containing compounds and magnetic materials.[1]
This document will explore the established characteristics of Hexafluoroferrate(3-) and discuss its potential, though not yet clinically validated, applications in pharmaceutical research by examining the well-established roles of both iron and fluorine in drug development.
Potential Applications in Pharmaceutical Research
While direct therapeutic applications of Hexafluoroferrate(3-) are not currently reported, its constituent components—iron and fluorine—are of significant interest in pharmacology.
2.1. As a Precursor in the Synthesis of Iron-Based Therapeutics
Iron complexes are crucial in medicine, with applications ranging from antianemia preparations to anticancer agents.[2][3][4] Hexafluoroferrate(3-) can serve as a source of iron(III) ions for the synthesis of more complex pharmaceutical compounds.[1] For instance, iron(III) complexes with carbohydrates are used in the treatment of iron-deficiency anemia.[5]
Experimental Protocol: General Synthesis of an Iron(III)-Carbohydrate Complex
This protocol is a generalized procedure illustrating how a precursor like Hexafluoroferrate(3-) could be used to synthesize an iron-carbohydrate complex.
Materials:
-
Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
-
Dextran (or other carbohydrate polymer)
-
Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
An aqueous solution of Sodium Hexafluoroferrate(III) is prepared.
-
The pH of the solution is adjusted to alkaline conditions using a sodium hydroxide solution to facilitate the formation of iron(III) hydroxide.
-
A solution of the chosen carbohydrate (e.g., dextran) is added to the iron hydroxide suspension.
-
The mixture is heated under controlled temperature and pH to promote the formation of a stable iron-carbohydrate complex.
-
The resulting solution is cooled and then purified to remove unreacted ions and byproducts. Dialysis is a common method for this purification step.
-
The purified iron-carbohydrate complex solution is then concentrated and can be lyophilized to obtain a stable powder.
Workflow for Synthesis of Iron-Carbohydrate Complex
2.2. Role in the Development of Fluorinated Pharmaceuticals
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[6][7][8] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[6][9] While Hexafluoroferrate(3-) is not an organofluorine compound, it could potentially be explored as a fluorinating agent in specific synthetic contexts, although this is not a common application.
The primary benefit of fluorine in pharmaceuticals stems from its unique properties:
-
High Electronegativity: Alters the electronic properties of the molecule.
-
Small Size: Can often replace a hydrogen atom without significantly changing the molecule's size.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage.[6]
Conceptual Pathway of Fluorine's Impact in Drug Design
2.3. Potential Role in Catalysis
Transition metal complexes are extensively used as catalysts in the synthesis of pharmaceuticals.[10][11] While specific catalytic applications of Hexafluoroferrate(3-) in pharmaceutical synthesis are not documented, iron-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts. The properties of Hexafluoroferrate(3-) could make it a candidate for investigation in novel catalytic systems.
Quantitative Data
As there are no direct pharmaceutical applications of Hexafluoroferrate(3-) reported in the literature, there is no quantitative data to present regarding its efficacy, dosage, or performance in biological systems. The table below summarizes its basic chemical properties.
| Property | Value | Reference |
| Chemical Formula | [FeF₆]³⁻ | [12] |
| Molar Mass | 169.84 g/mol | [12] |
| Appearance | Varies with counter-ion (e.g., Na₃[FeF₆] is a white solid) | |
| Oxidation State of Iron | +3 | [1] |
Conclusion
The role of Hexafluoroferrate(3-) in pharmaceutical research appears to be indirect and foundational rather than applied. Its primary relevance lies in its potential use as a precursor for synthesizing iron-containing active pharmaceutical ingredients and as a model compound in coordination chemistry. The well-established benefits of both iron and fluorine in medicine provide a strong rationale for the continued exploration of compounds containing these elements. Future research may uncover specific applications for Hexafluoroferrate(3-) in areas such as catalysis or as a novel fluorinating agent. However, based on current evidence, it is not a direct participant in any therapeutic pathways or drug formulations. Researchers interested in iron-based or fluorinated drug development should consider the fundamental chemistry of such complexes while exploring more direct and established synthetic routes.
References
- 1. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. EP1790356A1 - Preparation containing iron(III)-complexes and redox substances - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 10. oatext.com [oatext.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Hexafluoroferrate(3-) | F6Fe-3 | CID 26288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hexafluoroferrate(III) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hexafluoroferrate(III) ([FeF₆]³⁻).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of hexafluoroferrate(III), offering potential causes and actionable solutions.
Issue 1: Low Product Yield
| Question | Answer |
| Q1: My final product yield is significantly lower than expected. What are the common causes? | A1: Low yield can stem from several factors: 1. Incomplete Precipitation: The reaction may not have gone to completion, or the product may be partially soluble in the reaction medium. 2. Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the amount of product formed. 3. Hydrolysis of Iron(III): Formation of iron(III) hydroxide as a byproduct consumes the iron precursor.[1][2] 4. Loss during Workup: Product may be lost during filtration, washing, or transfer steps. |
| Q2: How can I improve the precipitation of my hexafluoroferrate(III) salt? | A2: To maximize precipitation, consider the following: 1. Cooling the reaction mixture: Lowering the temperature can decrease the solubility of the product.[2] 2. Using an excess of the fluoride source: This can help drive the equilibrium towards product formation.[1] 3. Minimizing the volume of the reaction solvent: A more concentrated solution can promote precipitation.[2] |
Issue 2: Product Impurity and Discoloration
| Question | Answer |
| Q3: My final product is a brownish or reddish-brown powder instead of the expected white or pale-colored solid. What is the likely impurity? | A3: A brownish discoloration is most commonly due to the presence of iron(III) hydroxide (Fe(OH)₃), which forms from the hydrolysis of ferric ions (Fe³⁺) in aqueous solutions that are not sufficiently acidic.[2] |
| Q4: How can I prevent the formation of iron(III) hydroxide during the synthesis? | A4: To suppress the formation of iron(III) hydroxide, it is critical to maintain a low pH. For aqueous syntheses, keeping the pH below 4 is recommended.[1][2] This can be achieved by using a slight excess of hydrofluoric acid or a fluoride source that generates an acidic environment, such as ammonium bifluoride (NH₄HF₂).[2][3] |
| Q5: My product appears colorless or very pale, is this normal? | A5: Yes, this is expected. Although the [FeF₆]³⁻ complex contains a high-spin Fe(III) center with five unpaired electrons, the electronic d-d transitions are spin-forbidden, resulting in a colorless or very pale appearance.[4][5][6] |
| Q6: How can I purify my hexafluoroferrate(III) product to remove impurities? | A6: Recrystallization is a common and effective method for purifying inorganic salts like hexafluoroferrate(III).[2] The choice of solvent is crucial and may require some experimentation, with water being a potential candidate. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form purer crystals.[2] |
Issue 3: Product Instability
| Question | Answer |
| Q7: I've observed that my hexafluoroferrate(III) salt decomposes over time. What are the typical decomposition pathways? | A7: Hexafluoroferrate(III) salts can be susceptible to both hydrolysis and thermal decomposition. In solution, the [FeF₆]³⁻ ion can hydrolyze, especially in acidic conditions, to form iron(III) hydroxide and hydrofluoric acid.[1] Thermally, salts like ammonium hexafluoroferrate(III) can decompose upon heating, ultimately yielding ferrous fluoride (FeF₂) and ferric fluoride (FeF₃).[1] |
| Q8: What conditions are recommended for storing hexafluoroferrate(III) salts? | A8: To minimize decomposition, hexafluoroferrate(III) salts should be stored in a dry, inert atmosphere. For non-aqueous synthesis products, stringent exclusion of moisture is critical to prevent hydrolysis.[1] |
Data Presentation: Synthesis Parameters
The following tables summarize key quantitative data for different synthesis methods of hexafluoroferrate(III) salts.
Table 1: Aqueous Synthesis of Ammonium Hexafluoroferrate(III)
| Parameter | Value | Units | Notes |
| pH | < 4 | - | Crucial to prevent the formation of iron(III) hydroxide.[1] |
| Temperature | 60 - 80 | °C | Controlled to optimize the reaction and prevent hydrolysis of the Fe³⁺ ion.[1] |
| Fluoride Source | Ammonium Fluoride | - | Used in excess to suppress byproduct formation.[1] |
Table 2: Solid-State Synthesis of Potassium Hexafluoroferrate(III)
| Parameter | Value | Units | Notes |
| Reactants | Potassium Fluoride (KF), Iron(III) Fluoride (FeF₃) | - | Stoichiometric mixtures are heated.[1] |
| Atmosphere | Inert | - | Required to prevent the reduction of Fe³⁺.[1] |
Table 3: Industrial Scale Solid-State Synthesis of Sodium Hexafluoroferrate(III)
| Parameter | Value | Units | Notes |
| Reactants | Sodium Fluoride (NaF), Ferric Fluoride (FeF₃) | - | 3:1 stoichiometric ratio.[1] |
| Temperature | 120 - 150 | °C | - |
| Reaction Vessel | Nickel Autoclaves | - | To prevent corrosion.[1] |
Table 4: Hydrothermal Synthesis of Sodium Hexafluoroferrate(III)
| Parameter | Value | Units | Notes |
| Iron(III) Precursor | 0.1 M Iron(III) Nitrate Nonahydrate | M | - |
| Sodium Fluoride Solution | 0.5 | M | - |
| Ammonium Bifluoride Solution | 0.5 | M | - |
| Reaction Temperature | 190 | °C | [3] |
| Reaction Time | 12 | hours | [3] |
| Drying Temperature | 60 | °C | [3] |
Experimental Protocols
1. Aqueous Precipitation of Trisodium Hexafluoroferrate(III) (Na₃[FeF₆])
This protocol provides a general method for the synthesis of Na₃[FeF₆] via aqueous precipitation.
-
Materials:
-
An iron(III) salt (e.g., ferric chloride, FeCl₃)
-
Sodium fluoride (NaF)
-
Dilute hydrofluoric acid (HF) (if necessary)
-
Deionized water
-
Ethanol or acetone
-
-
Procedure:
-
Prepare separate aqueous solutions of the iron(III) salt and sodium fluoride. A stoichiometric excess of NaF is recommended.
-
Slowly add the iron(III) salt solution to the sodium fluoride solution while stirring vigorously.
-
Monitor the pH of the reaction mixture. If necessary, carefully add a small amount of dilute hydrofluoric acid to maintain a pH below 4.[2]
-
A precipitate of trisodium hexafluoroferrate(III) will form. Continue stirring for a sufficient period to ensure the reaction is complete.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of ethanol or acetone to facilitate drying.[2]
-
Dry the final product under vacuum.
-
2. Hydrothermal Synthesis of Sodium Hexafluoroferrate(III) (Na₃[FeF₆])
This protocol details a hydrothermal method for synthesizing Na₃[FeF₆].[3]
-
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O and a 0.5 M solution of NaF in deionized water.
-
Mix the precursor solutions in the appropriate stoichiometric ratio in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at 190°C for 12 hours.
-
After the reaction time, turn off the oven and allow the autoclave to cool to room temperature naturally.
-
Carefully open the autoclave and collect the precipitate.
-
Wash the product several times with deionized water, using centrifugation to separate the solid from the supernatant.
-
Dry the purified product in an oven at 60°C overnight.[3]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the synthesis of hexafluoroferrate(III).
Caption: Troubleshooting workflow for hexafluoroferrate(III) synthesis.
Caption: General synthesis pathway for hexafluoroferrate(III).
References
Technical Support Center: Hexafluoroferrate(3-) Salt Preparation
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis, handling, and characterization of hexafluoroferrate(3-) salts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of hexafluoroferrate(3-) salts? A: The most critical parameters are pH and temperature. For example, during the synthesis of ammonium hexafluoroferrate(III), maintaining a pH below 4 and a temperature range of 60–80°C is crucial.[1] These conditions prevent the hydrolysis of the iron(III) ion, which would otherwise lead to the formation of undesirable iron(III) hydroxide as a byproduct.[1]
Q2: How does the choice of counter-cation (e.g., K⁺, Na⁺, NH₄⁺) affect the final product? A: The counter-cation significantly influences the resulting salt's stability, solubility, and crystalline structure.[1] The specific properties of the cation will dictate the optimal isolation and storage procedures for the final product.
Q3: What are the primary causes of hexafluoroferrate(3-) salt decomposition? A: The primary causes of decomposition are hydrolysis and thermal breakdown. The hexafluoroferrate(3-) ion is highly susceptible to hydrolysis, especially in acidic solutions, which yields iron(III) hydroxide and hydrofluoric acid (HF).[1] Additionally, some salts, like ammonium hexafluoroferrate(III), will decompose at elevated temperatures to products such as ferrous fluoride (FeF₂) and ferric fluoride (FeF₃).[1]
Q4: What are the signs of sample decomposition or contamination? A: Visual signs of decomposition often include a change in color, typically the appearance of a brownish tint, which indicates the formation of iron(III) hydroxide. Contamination can also be identified through analytical techniques such as X-ray Diffraction (XRD) for phase impurities or Fourier-Transform Infrared Spectroscopy (FTIR) for detecting the presence of hydroxyl groups.
Q5: Is the hexafluoroferrate(3-) ion stable in aqueous solutions? A: The hexafluoroferrate(3-) ion is susceptible to hydrolysis in aqueous solutions.[1] The rate of this hydrolysis is correlated with the hydrogen ion concentration, meaning it is more pronounced in acidic conditions.[1] Therefore, for applications requiring the ion in solution, conditions must be carefully controlled to minimize degradation.
Troubleshooting Guide
Problem: The yield of my hexafluoroferrate(3-) salt is very low, and the product is contaminated with a brown, insoluble precipitate.
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Probable Cause: This indicates the formation of iron(III) hydroxide (Fe(OH)₃) as a major byproduct. This side reaction occurs when the pH of the reaction mixture is not sufficiently acidic, allowing the Fe³⁺ precursor to hydrolyze.[1]
-
Solution:
-
Monitor and Control pH: Strictly maintain the reaction pH below 4 throughout the synthesis.
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Use Excess Fluoride: Employing an excess of the fluoride source (e.g., NaF, KF, or NH₄F) can help suppress the formation of iron(III) hydroxide by favoring the formation of the stable [FeF₆]³⁻ complex.[1]
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Temperature Control: Ensure the reaction temperature is kept within the optimal range (typically 60-80°C) as specified in the protocol for the specific salt.[1]
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Problem: My purified salt decomposes over time, even during storage.
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Probable Cause: The salt is likely being exposed to atmospheric moisture, leading to hydrolysis.[1]
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Solution:
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Anhydrous Storage: Store the final, dried product in a tightly sealed container within a desiccator containing a high-efficiency drying agent (e.g., P₂O₅).
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Inert Atmosphere: For maximum stability, store the salt in a glovebox under a dry, inert atmosphere (e.g., nitrogen or argon).
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Thorough Drying: Ensure the product is completely dry before storage. Residual solvent or water from the washing step can accelerate decomposition.
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Problem: Analytical characterization results (FTIR, TGA, XRD) are inconsistent with the expected product.
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Probable Cause: The sample may be impure, containing unreacted starting materials, hydrolysis byproducts (Fe(OH)₃), or other phases. Thermal analysis can also be affected by the presence of water.
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Solution:
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Purification: Re-purify the sample. This may involve washing with an appropriate anhydrous solvent to remove soluble impurities. Recrystallization may be an option if a suitable solvent system can be identified.
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Verify Synthesis Conditions: Re-evaluate the synthesis protocol, paying close attention to pH, temperature, and stoichiometry.
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Comprehensive Characterization: Use a combination of analytical techniques to identify the impurities.
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XRD: To identify crystalline phases and confirm the absence of precursors or other salt forms.[2][3]
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FTIR: To check for the characteristic Fe-F stretching modes and the absence of broad O-H bands that would indicate hydroxide contamination.[2]
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TGA: To assess thermal stability and identify mass loss events corresponding to water, ammonia (for ammonium salts), or decomposition.[4]
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Elemental Analysis (ICP-OES): To confirm the correct ratio of the cation to iron.[2]
-
-
Data Summary
The properties of hexafluoroferrate(3-) salts are highly dependent on the associated cation.
| Salt | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties & Considerations |
| Potassium Hexafluoroferrate(III) | K₃[FeF₆] | 287.13[5] | A commonly synthesized and studied form of the salt. |
| Sodium Hexafluoroferrate(III) | Na₃[FeF₆] | 237.81 | Can be prepared by aqueous precipitation from ferric chloride and sodium fluoride.[1] |
| Ammonium Hexafluoroferrate(III) | (NH₄)₃[FeF₆] | 225.92 | Synthesis is sensitive to pH and temperature.[1] Undergoes thermal decomposition.[1] |
| Hexafluoroferrate(3-) Ion | [FeF₆]³⁻ | 169.84[6] | A high-spin d⁵ complex that acts as a potent oxidizing agent.[1] Prone to hydrolysis.[1] |
Experimental Protocols
General Protocol for the Aqueous Synthesis of an Alkali Hexafluoroferrate(III) Salt (e.g., K₃FeF₆)
This protocol is a generalized procedure and may require optimization for specific salts.
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Prepare Precursor Solutions:
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Solution A: Dissolve one molar equivalent of an iron(III) salt (e.g., FeCl₃) in a minimal amount of deionized water.
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Solution B: Dissolve a stoichiometric excess (e.g., 6-7 molar equivalents) of the alkali fluoride salt (e.g., potassium fluoride, KF) in deionized water. Gently warm the solution to ensure complete dissolution.
-
-
Reaction:
-
Adjust the pH of Solution B to be acidic (pH < 4) using hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
-
Heat Solution B to the desired reaction temperature (e.g., 70°C).
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Slowly add Solution A to the heated Solution B dropwise with vigorous and continuous stirring.
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Monitor and maintain the pH and temperature throughout the addition.
-
-
Precipitation and Isolation:
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The desired hexafluoroferrate(3-) salt should precipitate out of the solution as a fine powder.
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Once the addition is complete, allow the reaction to stir at temperature for an additional 30-60 minutes.
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Cool the mixture in an ice bath to maximize precipitation.
-
-
Washing and Drying:
-
Filter the precipitate using vacuum filtration.
-
Wash the collected solid sequentially with small portions of cold deionized water, followed by an anhydrous solvent like ethanol or acetone to remove residual water.
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Dry the final product thoroughly under vacuum at a mild temperature to yield the pure hexafluoroferrate(3-) salt.
-
Visualizations
References
- 1. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 2. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potassium hexafluoroferrate(3+) [chemicalbook.com]
- 6. Hexafluoroferrate(3-) | F6Fe-3 | CID 26288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Hexafluoroferrate(3-) Product
Welcome to the technical support center for the purification of crude Hexafluoroferrate(3-) products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude Hexafluoroferrate(3-), primarily focusing on recrystallization from aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Crude product is a dark, oily, or syrupy consistency. | Presence of significant amounts of soluble impurities or residual solvent. | - Washing: Before recrystallization, wash the crude product with a small amount of a solvent in which Hexafluoroferrate(3-) is insoluble but the impurities are soluble. Iced water or a cold, non-polar organic solvent could be effective. - Trituration: Stir the crude product with a small amount of a non-polar solvent to induce solidification and remove soluble impurities. |
| Low yield of purified crystals after recrystallization. | - Excessive solvent: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor upon cooling. - Incomplete precipitation: The solution may not have been cooled sufficiently to induce maximum crystallization. - Product loss during transfers: Mechanical losses during filtration and transfer between vessels. | - Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2][3] - Optimize cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][3] - Second crop: Concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[1] |
| Product fails to crystallize from the solution. | - Supersaturation: The solution is supersaturated but lacks nucleation sites for crystal growth to begin. - Insufficient concentration: The solution is not saturated enough for crystallization to occur. | - Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod.[1] Add a seed crystal of pure Hexafluoroferrate(3-). - Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1] |
| Crystals are very small or appear as a powder. | Rapid cooling: Cooling the solution too quickly can lead to the formation of small, less pure crystals. | - Slow cooling: Allow the solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before moving it to an ice bath.[4] This allows for the growth of larger, purer crystals. |
| Purified product is still colored or contains visible impurities. | - Insoluble impurities: Solid impurities that were not removed prior to crystallization. - Colored impurities: Soluble, colored impurities that co-crystallized with the product. | - Hot gravity filtration: If insoluble impurities are present in the hot solution, perform a hot gravity filtration before allowing the solution to cool.[1] - Decolorizing carbon: If the hot solution is colored, add a small amount of activated carbon, boil for a few minutes, and then perform a hot gravity filtration to remove the carbon and adsorbed impurities. |
| Presence of a brownish precipitate (likely Iron(III) Hydroxide). | Hydrolysis of Hexafluoroferrate(3-): This can occur if the pH of the aqueous solution is not sufficiently acidic (pH > 4) during synthesis or purification. | - pH adjustment: During the purification process, ensure the aqueous solution is slightly acidic to prevent the formation of Fe(OH)₃. - Filtration: If a precipitate forms, it can often be removed by filtration of the aqueous solution before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Hexafluoroferrate(3-) products?
A1: Common impurities can include unreacted starting materials (e.g., potassium fluoride, iron(III) chloride), byproducts of the synthesis, and hydrolysis products. A significant impurity, particularly in aqueous synthesis routes, is iron(III) hydroxide (Fe(OH)₃), which can form if the pH of the solution rises above 4.
Q2: What is the recommended purification method for crude Hexafluoroferrate(3-)?
A2: Recrystallization from water is the most common and effective method for purifying crude Hexafluoroferrate(3-) salts like potassium Hexafluoroferrate(3-).[4] This method relies on the principle that the solubility of the compound is significantly higher in hot water than in cold water, while impurities may have different solubility characteristics.
Q3: Can you provide a general experimental protocol for the recrystallization of Potassium Hexafluoroferrate(3-) (K₃[FeF₆])?
A3: The following is a general procedure that can be adapted based on the scale of your experiment and the level of impurities.
Experimental Protocol: Recrystallization of Potassium Hexafluoroferrate(3-) from Water
-
Dissolution: In an Erlenmeyer flask, add the crude K₃[FeF₆] product. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.[1][2][3] Avoid adding a large excess of water to ensure the solution is saturated.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface.[4] Do not disturb the flask during this period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][3]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, followed by air-drying or drying in a desiccator.
Q4: How can I assess the purity of my final Hexafluoroferrate(3-) product?
A4: Several analytical techniques can be used to assess the purity of your product:
-
Visual Inspection: A pure product should consist of well-formed crystals with a uniform color.
-
Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
Process Workflow
The following diagram illustrates the general workflow for the purification of crude Hexafluoroferrate(3-) product.
References
safe handling and storage protocols for Hexafluoroferrate(3-)
This technical support center provides guidance on the safe handling, storage, and troubleshooting of experiments involving Hexafluoroferrate(3-), commonly available as salts such as Sodium or Potassium Hexafluoroferrate(III).
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoroferrate(3-) and what are its common applications?
A1: Hexafluoroferrate(3-) is a complex ion with the chemical formula [FeF₆]³⁻. It is an iron coordination entity.[1] Its salts, like Sodium Hexafluoroferrate(III), are used in various research and industrial applications, including analytical chemistry, electrochemistry, and materials science for the synthesis of magnetic materials.[2]
Q2: What are the primary hazards associated with Hexafluoroferrate(3-)?
A2: Hexafluoroferrate(3-) salts are generally powders that may cause irritation upon contact with skin or eyes.[3] A key hazard is associated with the fluoride content. Occupational exposure limits are in place for fluorides.[3] In case of fire, decomposition may produce toxic fumes.
Q3: What personal protective equipment (PPE) should I wear when handling Hexafluoroferrate(3-)?
A3: It is recommended to use eyeshields, chemical-resistant gloves, and a Type N95 (US) or equivalent respirator. Work should be conducted in a well-ventilated area, preferably within a fume hood.
Q4: How should I properly store Hexafluoroferrate(3-)?
A4: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is classified as a combustible solid (Storage Class 11). Some sources suggest storage at room temperature.[2]
Q5: What materials are incompatible with Hexafluoroferrate(3-)?
A5: Avoid contact with strong oxidizing agents and strong acids.[4] Reactions with acids can liberate toxic gas.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Hexafluoroferrate(3-).
Issue 1: Unexpected Color Change or Degradation of the Compound
-
Symptom: The Hexafluoroferrate(3-) powder, which is typically a specific color (e.g., pale green for some salts), shows discoloration, clumping, or appears wet.
-
Possible Cause:
-
Hydrolysis: The compound may have been exposed to moisture from the air or solvents. The Hexafluoroferrate(3-) ion can be susceptible to hydrolysis.
-
Contamination: The compound may have been contaminated with an incompatible substance.
-
-
Resolution:
-
Prevent Moisture Exposure: Always handle the compound in a dry environment, such as a glove box or under an inert atmosphere if possible. Use anhydrous solvents for reactions.
-
Check for Contaminants: Review the experimental setup and reagents to identify any potential sources of contamination.
-
Proper Storage: Ensure the compound is stored in a tightly sealed container in a desiccator or a dry cabinet.
-
Issue 2: Poor Yield or Unexpected Side Products in a Reaction
-
Symptom: A reaction involving Hexafluoroferrate(3-) results in a low yield of the desired product or the formation of unidentified substances.
-
Possible Cause:
-
Thermal Decomposition: The reaction temperature may be too high, causing the Hexafluoroferrate(3-) to decompose. The thermal decomposition of related compounds like Ammonium Hexafluoroferrate(III) is known to occur at elevated temperatures.[6][7][8]
-
Reagent Incompatibility: One of the reagents may be incompatible with the Hexafluoroferrate(3-) complex.
-
-
Resolution:
-
Temperature Control: Carefully control the reaction temperature and consider running the reaction at a lower temperature.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from contaminants.
-
Literature Review: Consult scientific literature for similar reactions to understand optimal conditions and potential side reactions.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Repeating an experiment with Hexafluoroferrate(3-) produces inconsistent or non-reproducible results.
-
Possible Cause:
-
Variable Compound Quality: The quality of the Hexafluoroferrate(3-) may vary between batches or may have degraded over time.
-
Atmospheric Conditions: Variations in humidity or exposure to air during the experiment can affect the outcome.
-
-
Resolution:
-
Characterize Starting Material: Before use, consider characterizing the Hexafluoroferrate(3-) using techniques like spectroscopy to confirm its identity and purity.
-
Standardize Procedures: Maintain consistent experimental conditions, including reaction time, temperature, and atmosphere.
-
Fresh Compound: Use a fresh, unopened container of the compound if degradation is suspected.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits (as F) | ||
| PEL (OSHA) | 2.5 mg/m³ | [3] |
| TLV (ACGIH) | 2.5 mg/m³ | [9] |
| MAK | 1 mg/m³ (inhalable fraction) | [3] |
| Biological Exposure Indices (BEI) for Fluorides | ||
| Urine (prior to shift) | 2 mg/L | [3] |
| Urine (end of shift) | 3 mg/L | [3] |
| Storage | ||
| Recommended Temperature | Room Temperature | [2] |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols
General Handling Protocol:
-
Before starting any work, review the Safety Data Sheet (SDS) for the specific Hexafluoroferrate(3-) salt being used.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the scale of the work and ventilation.
-
Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Keep the compound away from incompatible materials such as strong acids and oxidizing agents.[4]
-
After handling, wash hands thoroughly with soap and water.
Visualizations
Caption: Troubleshooting workflow for experiments involving Hexafluoroferrate(3-).
References
- 1. Hexafluoroferrate(3-) | F6Fe-3 | CID 26288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium hexafluoroferrate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ysxbcn.com [ysxbcn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hexafluoroferrate(3-) Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the decomposition of Hexafluoroferrate(3-), [FeF₆]³⁻, samples. Below are frequently asked questions, data tables for stability, detailed experimental protocols, and diagrams illustrating key processes to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hexafluoroferrate(3-) and why is it prone to decomposition?
A: The Hexafluoroferrate(3-) ion, [FeF₆]³⁻, is a coordination complex consisting of a central iron atom in the +3 oxidation state surrounded by six fluoride ligands.[1] Its stability is influenced by several factors, making it susceptible to decomposition through pathways like hydrolysis, thermal breakdown, and reduction. The choice of counterion (e.g., K⁺, NH₄⁺) also affects the overall stability and properties of the salt.[2]
Q2: What are the primary causes of Hexafluoroferrate(3-) sample decomposition?
A: The main causes are:
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Hydrolysis: The [FeF₆]³⁻ ion is highly susceptible to hydrolysis, especially in neutral or acidic aqueous solutions, reacting with water to form iron(III) hydroxide (Fe(OH)₃) and hydrofluoric acid (HF).[2] This process is accelerated at a pH above 4.
-
Thermal Decomposition: Heating Hexafluoroferrate(3-) salts can cause them to break down. For example, ammonium hexafluoroferrate(III), (NH₄)₃[FeF₆], begins to decompose around 140°C.[3] The final decomposition products are typically iron fluorides (FeF₃, FeF₂) and, in the presence of oxygen, iron oxides.[2][3]
-
Reduction: As a potent oxidizing agent, the Fe(III) center in [FeF₆]³⁻ can be reduced to Fe(II) by various reducing agents, which may be present as impurities.[2]
Q3: How can I visually identify if my Hexafluoroferrate(3-) sample has decomposed?
A: Visual signs of decomposition include:
-
Change in Color: A noticeable change from the expected color of the crystalline solid.
-
Formation of Precipitate: In solution, the appearance of a brownish precipitate, likely iron(III) hydroxide, is a clear indicator of hydrolysis.[2]
-
Loss of Crystalline Form: The sample may appear clumpy, wet, or lose its sharp crystalline structure, especially if it has been exposed to moisture.
Q4: What are the recommended storage conditions for Hexafluoroferrate(3-) salts?
A: To minimize decomposition, store samples in a tightly sealed container in a desiccator or glove box with an inert atmosphere (e.g., argon or nitrogen). This protects the sample from atmospheric moisture, which can initiate hydrolysis. Store at room temperature or below, away from direct light and heat sources.
Q5: What are the expected decomposition products I should look for?
A: Depending on the decomposition pathway, you can expect:
-
From Hydrolysis: Iron(III) hydroxide (Fe(OH)₃) and hydrofluoric acid (HF).[2]
-
From Thermal Decomposition: For (NH₄)₃[FeF₆], the initial product is NH₄FeF₄, followed by iron(III) fluoride (FeF₃) and potentially iron(II) fluoride (FeF₂).[2][3] If heated in air, iron oxides may also form.[3]
Q6: What analytical techniques are best for monitoring sample purity and decomposition?
A: Several techniques are effective:
-
Powder X-ray Diffraction (PXRD): This is a powerful tool for identifying the crystalline phases in your sample. It can clearly distinguish between the primary [FeF₆]³⁻ salt and crystalline decomposition products like FeF₃.[2]
-
Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA): These methods are used to study the thermal stability of your sample and identify the temperatures at which decomposition events occur.[3]
-
Infrared (IR) Spectroscopy: Can be used to detect the presence of hydroxide groups or other functional groups associated with decomposition products.
-
Electron Spin Resonance (ESR): In solution, ESR can monitor the electronic environment of the Fe(III) center, and changes may indicate hydrolysis or other reactions.[2][4]
Quantitative Data on Sample Stability
The stability of Hexafluoroferrate(3-) is highly dependent on the specific salt and environmental conditions. The data below for Ammonium Hexafluoroferrate(III) provides key thermal decomposition points.
| Compound | Condition | Temperature (°C) | Products | Reference |
| (NH₄)₃[FeF₆] | Thermal Decomposition | ca. 140°C | NH₄FeF₄ + 2NH₄F | [3] |
| NH₄FeF₄ | Thermal Decomposition | ca. 285°C | FeF₃ + NH₄F | [3] |
| [FeF₆]³⁻ (in solution) | Hydrolysis | Ambient | Fe(OH)₃ + HF | [2] |
Note: Hydrolysis is significantly suppressed in aqueous solutions where the pH is maintained below 4.[2]
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Hexafluoroferrate(3-) Salts
-
Environment: All handling of solid Hexafluoroferrate(3-) salts should ideally be performed in an inert atmosphere (e.g., a nitrogen or argon-filled glove box) to minimize exposure to moisture. If a glove box is unavailable, work quickly in a low-humidity environment.
-
Weighing and Transfer: Use clean, dry spatulas and glassware. Pre-dry all equipment in an oven at >100°C and cool in a desiccator before use.
-
Storage: Store the compound in a clearly labeled, sealed glass vial. For long-term storage, place the vial inside a desiccator containing a suitable desiccant (e.g., Drierite or phosphorus pentoxide).
-
Solution Preparation: To prepare aqueous solutions, use deionized, degassed water. For applications sensitive to hydrolysis, consider using a buffer to maintain the pH below 4.[2]
Protocol 2: Monitoring Decomposition using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small, representative portion of your Hexafluoroferrate(3-) sample into a fine powder using an agate mortar and pestle. This should be done in a low-humidity environment.
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder according to the instrument's specifications. Ensure the sample surface is flat and level.
-
Data Acquisition: Collect a diffraction pattern over a suitable 2θ range (e.g., 10-80°) using a copper (Cu Kα) X-ray source. Use appropriate scan parameters (step size, time per step) to obtain a high-quality pattern.
-
Data Analysis:
-
Compare the collected diffraction pattern to a reference pattern for the pure Hexafluoroferrate(3-) salt (from a database or a known pure sample).
-
Identify any additional peaks in the pattern.
-
Search crystallographic databases (e.g., ICDD) to match these extra peaks with potential decomposition products such as FeF₃, FeF₂, or iron oxides. The presence of these peaks confirms sample decomposition.[2]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for decomposed samples.
Hydrolysis Decomposition Pathway
Caption: The hydrolysis pathway of Hexafluoroferrate(3-).
Thermal Decomposition of (NH₄)₃[FeF₆]
Caption: Thermal decomposition steps of (NH₄)₃[FeF₆].
References
Technical Support Center: Preventing Hydrolysis of Fe³⁺ Ion During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the hydrolysis of the ferric ion (Fe³⁺) during chemical synthesis. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Fe³⁺ hydrolysis and why is it a problem in synthesis?
A1: Fe³⁺ hydrolysis is a chemical process where ferric ions (Fe³⁺) react with water molecules. This reaction is problematic in synthesis because it leads to the formation of various hydroxo complexes, such as [Fe(OH)]²⁺, [Fe(OH)₂]⁺, and ultimately to the precipitation of insoluble iron(III) hydroxide (Fe(OH)₃) or iron oxyhydroxides (FeOOH).[1][2] This precipitation can lead to a loss of the desired Fe³⁺ from the solution, introduce impurities into the final product, and interfere with the intended reaction pathway. The solution's acidity increases as H⁺ ions are released during hydrolysis.[1][3]
Q2: What are the main factors that influence the rate and extent of Fe³⁺ hydrolysis?
A2: The primary factors influencing Fe³⁺ hydrolysis are:
-
pH: This is the most critical factor. Hydrolysis of Fe³⁺ begins at a pH as low as 2 and becomes significant as the pH increases.[4][5]
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.[2][6]
-
Concentration of Fe³⁺: The concentration of ferric ions can influence the formation of polynuclear iron complexes and the onset of precipitation.
-
Presence of other ions: Certain anions and cations in the solution can either promote or inhibit hydrolysis by forming complexes with Fe³⁺ or by affecting the solution's ionic strength.[6][7]
Q3: How can I prevent or minimize Fe³⁺ hydrolysis during my experiments?
A3: Several strategies can be employed to prevent or minimize Fe³⁺ hydrolysis:
-
pH Control: Maintaining a low pH (typically below 2-3) is the most direct way to keep Fe³⁺ in its unhydrolyzed, soluble form, [Fe(H₂O)₆]³⁺.[3]
-
Use of Chelating Agents: Chelating agents, or ligands, form stable, soluble complexes with Fe³⁺, preventing it from reacting with water.[8][9]
-
Forced Hydrolysis: In some applications, like the synthesis of specific iron oxide nanoparticles, hydrolysis is intentionally induced under controlled conditions of temperature and reactant concentration to yield a desired product.[10][11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving Fe³⁺ ions.
Problem 1: I'm observing a yellow or brown precipitate in my Fe³⁺ solution.
-
Cause: This precipitate is likely iron(III) hydroxide or oxyhydroxide, formed due to the hydrolysis of Fe³⁺. This indicates that the pH of your solution is too high.
-
Solution:
-
Lower the pH: Add a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO₄), dropwise to your solution until the precipitate dissolves. Monitor the pH to ensure it is sufficiently low (ideally pH < 2) to maintain Fe³⁺ in solution.
-
Use a Chelating Agent: If your experimental conditions do not allow for a low pH, consider adding a suitable chelating agent to form a stable, soluble complex with Fe³⁺.
-
Problem 2: The concentration of soluble Fe³⁺ in my solution is decreasing over time.
-
Cause: This is likely due to the slow precipitation of iron hydroxides as the solution gradually hydrolyzes. This can be exacerbated by exposure to air (which can contain basic gases like ammonia) or slight increases in temperature.
-
Solution:
-
Acidify the Stock Solution: Prepare your Fe³⁺ stock solution in a dilute strong acid (e.g., 0.1 M HCl) to ensure long-term stability.
-
Store Properly: Keep the solution in a tightly sealed container to minimize exposure to the atmosphere.
-
Re-acidify if Necessary: Before use, check the clarity of the solution. If it appears cloudy, a small addition of acid can redissolve any precipitated iron hydroxides.
-
Problem 3: My reaction is not proceeding as expected, and I suspect Fe³⁺ is not in its active form.
-
Cause: Hydrolysis can lead to the formation of various Fe³⁺ species in solution, not all of which may be catalytically or reactively active for your specific application.
-
Solution:
-
Characterize the Iron Species: If possible, use techniques like UV-Vis spectrophotometry to characterize the iron species present in your solution. The formation of hydroxo complexes can alter the absorption spectrum.
-
Control the Reaction Environment: Ensure that the pH of your reaction mixture is maintained in a range where the desired Fe³⁺ species is predominant.
-
Consider Ligand Exchange: If you are using a chelating agent, ensure that it forms a complex with the appropriate reactivity for your synthesis. Some chelates can be very stable and may render the Fe³⁺ unreactive.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Fe³⁺ hydrolysis.
Table 1: Hydrolysis Constants for Fe³⁺ at 25 °C
| Hydrolysis Reaction | Equilibrium Constant (log K) |
| Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺ | -2.19 |
| Fe³⁺ + 2H₂O ⇌ [Fe(OH)₂]⁺ + 2H⁺ | -5.67 |
| 2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺ | -2.95 |
| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(s) + 3H⁺ | -13.8 |
| Fe³⁺ + 4H₂O ⇌ [Fe(OH)₄]⁻ + 4H⁺ | -21.6 |
Data compiled from various sources.
Table 2: Common Chelating Agents for Fe³⁺
| Chelating Agent | Abbreviation | Key Features |
| Ethylenediaminetetraacetic acid | EDTA | Forms a very stable, water-soluble complex with Fe³⁺. |
| Deferoxamine | DFO | A high-affinity iron chelator, often used in medical applications.[8][9] |
| Deferasirox | DFX | An orally active iron chelator.[8][12] |
| 5-Sulfosalicylic acid | SSA | Forms a colored complex with Fe³⁺, useful for spectrophotometric analysis.[13] |
| Xylenol Orange | XO | An indicator that forms a colored complex with Fe³⁺.[13] |
| Methylthymol Blue | MTB | Forms a colored complex with Fe³⁺, with a different absorption maximum than XO.[13][14] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Fe³⁺ Stock Solution
This protocol describes the preparation of a 0.1 M Fe³⁺ stock solution that is stable against hydrolysis for an extended period.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Volumetric flask (100 mL)
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 2.703 g of FeCl₃·6H₂O and place it in a 100 mL beaker.
-
Add approximately 50 mL of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the solid is partially dissolved.
-
Carefully add 1.0 mL of concentrated HCl to the solution.
-
Continue stirring until all the solid has dissolved, and the solution is clear and yellow-orange.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the final volume to 100 mL with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the solution in a tightly sealed glass bottle. The final solution will be approximately 0.1 M in Fe³⁺ and 0.12 M in HCl.
Protocol 2: Synthesis of Magnetite (Fe₃O₄) Nanoparticles by Co-Precipitation
This protocol details a common method for synthesizing magnetite nanoparticles where the hydrolysis of iron ions is controlled to form the desired product.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (2 M)
-
Deionized water
-
Nitrogen gas (N₂) supply
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Condenser
-
Thermometer
Procedure:
-
Set up the three-neck flask with a mechanical stirrer, a condenser, and a gas inlet for N₂.
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water in the flask. For example, dissolve 5.4 g of FeCl₃·6H₂O and 1.99 g of FeCl₂·4H₂O in 100 mL of deionized water.
-
Bubble N₂ gas through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere throughout the synthesis.[15][16]
-
Heat the solution to 80 °C with vigorous stirring.
-
Slowly add 2 M NaOH or NH₄OH solution dropwise to the heated solution. A black precipitate of Fe₃O₄ will form.[15][17]
-
Monitor the pH of the solution. Continue adding the base until the pH reaches 10-11.
-
Continue stirring at 80 °C for 1-2 hours to allow for crystal growth.
-
Turn off the heat and allow the solution to cool to room temperature.
-
Separate the black precipitate using a strong magnet and decant the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH of the wash water is neutral.
-
Dry the resulting magnetite nanoparticles in an oven or under vacuum.
Visual Guides
Fe³⁺ Hydrolysis Pathway
This diagram illustrates the stepwise hydrolysis of the hexaaquairon(III) ion, leading to the formation of various hydroxo complexes and ultimately iron(III) hydroxide precipitate.
Caption: The hydrolysis pathway of Fe³⁺ in aqueous solution.
Experimental Workflow for Preventing Fe³⁺ Hydrolysis
This diagram outlines the decision-making process for handling Fe³⁺ solutions to prevent unwanted hydrolysis during synthesis.
Caption: Decision workflow for preventing Fe³⁺ hydrolysis.
References
- 1. The hydrolysis of iron(III) chloride | MEL Chemistry [melscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. best chelating agent for iron [thinkdochemicals.com]
- 9. Effective Iron Chelating Agents for Enhanced Nutrient Absorption and Plant Health [thinkdochemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. papers.sif.it [papers.sif.it]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Sodium Hexafluoroferrate(III) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of sodium hexafluoroferrate(III) (Na₃FeF₆).
Troubleshooting Guide
Low yield and impurities are common challenges in the synthesis of sodium hexafluoroferrate(III). The following table summarizes potential issues, their causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete precipitation due to suboptimal reactant concentrations.[1] | Ensure the correct stoichiometric ratios of iron(III) salt, sodium salt, and fluoride source are used.[1] Consider increasing the concentration of the precursor solution.[1] |
| Product remains dissolved in a large volume of solvent.[1] | Reduce the total volume of the reaction solvent. Cooling the reaction mixture post-synthesis can further encourage precipitation.[1] | |
| Hydrolysis of the iron(III) salt. | Maintain an acidic pH (below 4) to prevent the formation of iron(III) hydroxide. This can be achieved by the careful addition of dilute hydrofluoric acid.[1] | |
| Brownish or Reddish-Brown Product | Presence of iron(III) hydroxide (Fe(OH)₃) as an impurity.[1] | Ensure the reaction is conducted under sufficiently acidic conditions to prevent the hydrolysis of Fe³⁺ ions.[1] The product can be purified by recrystallization. |
| Oiling Out" During Recrystallization | The solution is supersaturated, or impurities are lowering the melting point of the mixture.[1] | Reheat the solution and add more solvent to decrease saturation. Allow the solution to cool more slowly to promote proper crystal formation.[1] |
| Incorrect Crystal Morphology | Suboptimal reaction conditions during hydrothermal synthesis (e.g., temperature, time). | Optimize the hydrothermal reaction temperature (typically 150-250°C) and duration (e.g., 12-24 hours) to facilitate the growth of desired regular octahedral-shaped micro-particles.[2] |
| Impurities in the reaction mixture. | Ensure high purity of starting materials. Purify the crude product by recrystallization to remove impurities that may interfere with crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a brownish tint in the final sodium hexafluoroferrate(III) product?
A1: A brownish or reddish-brown coloration is typically due to the presence of iron(III) hydroxide (Fe(OH)₃) as an impurity.[1] This forms when the ferric ions (Fe³⁺) hydrolyze in a solution that is not sufficiently acidic.[1] To prevent this, maintain a pH below 4 during the synthesis.[1]
Q2: My product yield is consistently low. What are the key factors to check?
A2: Several factors can contribute to low yield. The most common are:
-
Incomplete precipitation: Ensure you are using the correct stoichiometric amounts of reactants and that the solution is adequately concentrated.[1]
-
Product solubility: If the reaction volume is too large, a significant portion of the product may remain dissolved.[1] Try reducing the solvent volume or cooling the mixture to maximize precipitation.[1]
-
Improper pH: An insufficiently acidic environment can lead to the formation of byproducts, reducing the yield of the desired product.
Q3: How can I purify the crude sodium hexafluoroferrate(III) product?
A3: Recrystallization is a common method for purifying inorganic salts like sodium hexafluoroferrate(III).[1] A potential solvent to explore is deionized water. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[1]
Q4: What analytical techniques are recommended to confirm the purity and identity of the synthesized sodium hexafluoroferrate(III)?
A4: To confirm the purity and identity of your product, the following techniques are recommended:
-
X-ray Diffraction (XRD): This is a primary method for identifying the crystalline phase of your product and detecting any crystalline impurities.[1]
-
Scanning Electron Microscopy (SEM): SEM can be used to examine the morphology and size of the synthesized particles, which should ideally be regular octahedral micro-particles.[2]
Q5: During recrystallization, my product separates as an oil instead of crystals. What should I do?
A5: This phenomenon, known as "oiling out," happens when the solid melts and separates from the solution as a liquid.[1] This can be caused by a highly supersaturated solution or the presence of impurities that depress the melting point.[1] To resolve this, reheat the mixture, add more solvent to reduce the concentration, and allow it to cool down at a slower rate.[1]
Experimental Protocols
Aqueous Synthesis of Sodium Hexafluoroferrate(III) via Hydrothermal Method
This protocol provides a method for the aqueous synthesis of Na₃[FeF₆].[3]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Ammonium bifluoride (NH₄HF₂)
-
Hydrofluoric acid (HF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (100 mL capacity)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Reaction Mixture Assembly:
-
Hydrothermal Synthesis:
-
Product Isolation and Purification:
-
Carefully open the cooled autoclave and collect the precipitate.[3]
-
Wash the precipitate several times with deionized water. This can be done by centrifuging the suspension, decanting the supernatant, and resuspending the solid in fresh deionized water.[3]
-
Repeat the washing step to remove unreacted precursors and byproducts.[3]
-
-
Drying:
-
Dry the final product in a vacuum oven at 60°C overnight.[3]
-
Quantitative Data Summary:
| Parameter | Value | Unit |
| Fe(NO₃)₃·9H₂O Solution | 0.1 | M |
| NaF Solution | 0.5 | M |
| NH₄HF₂ Solution | 0.5 | M |
| Reaction Temperature | 190 | °C |
| Reaction Time | 12 | hours |
| Drying Temperature | 60 | °C |
Visualizations
Experimental Workflow
References
Technical Support Center: Recrystallization of Na₃[FeF₆] and Related Inorganic Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of sodium hexafluoroferrate(III) (Na₃[FeF₆]) and similar inorganic salts. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing Na₃[FeF₆]?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound. For Na₃[FeF₆], which is often synthesized via aqueous precipitation, recrystallization is crucial for removing unreacted starting materials, side products, and other contaminants to achieve the high purity required for research and development applications.
Q2: What are the common impurities found in crude Na₃[FeF₆]?
A2: Common impurities in Na₃[FeF₆] synthesized by aqueous methods can include unreacted starting materials such as sodium fluoride (NaF) and iron(III) salts, as well as side products like iron(III) fluoride (FeF₃).[1] Depending on the synthesis conditions, iron hydroxides may also be present if the pH is not adequately controlled.
Q3: How do I choose a suitable solvent for the recrystallization of Na₃[FeF₆]?
A3: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For Na₃[FeF₆], a polar solvent like deionized water is a potential candidate. However, due to the limited available data, some experimentation with solvent systems, such as water-ethanol mixtures, may be necessary to optimize crystal yield and purity.
Q4: What purity levels can be expected after recrystallizing Na₃[FeF₆]?
A4: While the purity of crude Na₃[FeF₆] from aqueous precipitation can range from 85-95%, a successful recrystallization can significantly improve purity to over 98%. The final purity is highly dependent on the chosen solvent and the meticulous execution of the recrystallization protocol.
Q5: How can I assess the purity of my recrystallized Na₃[FeF₆]?
A5: The purity of the final product can be determined using various analytical techniques:
-
X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the presence of certain impurities, such as the broad absorption bands of O-H stretching in iron(III) hydroxide.
-
Energy-Dispersive X-ray Spectroscopy (EDS or EDX): To verify the elemental composition and the correct stoichiometric ratio of sodium, iron, and fluorine.
Experimental Protocols
General Recrystallization Protocol for Na₃[FeF₆]
This protocol provides a general guideline for the recrystallization of Na₃[FeF₆]. The optimal solvent and specific temperatures may require some preliminary investigation.
Materials:
-
Crude Na₃[FeF₆]
-
High-purity solvent (e.g., deionized water)
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Stirring mechanism (e.g., magnetic stir bar)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Place the crude Na₃[FeF₆] in an Erlenmeyer flask. Add a minimum amount of the chosen solvent (e.g., deionized water).
-
Heating: Gently heat the mixture while stirring continuously until the solid completely dissolves. Avoid prolonged boiling to prevent solvent loss and potential decomposition.
-
Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel to remove these impurities.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Inducing Further Crystallization: To maximize the yield, place the flask in an ice bath once it has reached room temperature.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
Data Presentation
Purity Levels of Na₃[FeF₆]
| Synthesis/Purification Method | Typical Purity Level | Key Considerations |
| Aqueous Precipitation (Unpurified) | 85-95% | Purity is highly dependent on pH control to prevent the formation of iron(III) hydroxide. |
| Recrystallization | >98% | The choice of solvent is critical for high recovery and effective removal of impurities. |
Solubility Data for Na₃AlF₆ (Cryolite) in Water (Analogue for Na₃[FeF₆])
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~0.04 |
| 25 | ~0.042 |
Troubleshooting Guide
Problem 1: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Too much solvent was added. | Reduce the volume of the solvent by gentle heating or using a rotary evaporator and then allow the solution to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure Na₃[FeF₆]. |
| The cooling process is too slow. | Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility. |
Problem 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities. | Reheat the solution and add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly. |
| The compound is significantly impure. | Consider a preliminary purification step or using a different solvent system. |
Problem 3: The yield of recrystallized product is very low.
| Possible Cause | Solution |
| Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure. |
| The crystals were washed with a solvent that was not ice-cold. | Ensure the washing solvent is thoroughly chilled to minimize redissolving the product. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. |
Problem 4: The crystals are colored or appear impure.
| Possible Cause | Solution |
| Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| The crystals formed too quickly, trapping impurities. | Redissolve the crystals in fresh hot solvent and allow for a slower cooling process. |
Visualizations
Caption: A flowchart of the general recrystallization process for Na₃[FeF₆].
References
Technical Support Center: Assessing the Purity of Synthesized Trisodium Hexafluoroferrate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for assessing the purity of synthesized Trisodium hexafluoroferrate(III) (Na₃[FeF₆]). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and analysis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and purity assessment of Trisodium hexafluoroferrate(III).
| Question | Answer |
| My final product has a brownish or reddish-brown tint instead of being a white or off-white powder. What is the likely impurity? | The most probable impurity causing this discoloration is iron(III) hydroxide (Fe(OH)₃). This forms due to the hydrolysis of ferric ions (Fe³⁺) in an aqueous solution that is not sufficiently acidic.[1] |
| How can I prevent the formation of iron(III) hydroxide during the synthesis? | Maintaining a low pH is crucial. For the synthesis of hexafluoroferrate(III) compounds, it is recommended to keep the pH below 4.[1] This can be achieved by the careful addition of dilute hydrofluoric acid. Using an excess of a fluoride source, such as sodium fluoride, can also help suppress the formation of hydroxide byproducts.[1] |
| The yield of my synthesized Trisodium hexafluoroferrate(III) is very low. What are the potential causes? | Low yield can result from several factors. Incomplete precipitation is a common issue; ensure the correct stoichiometric ratio of reactants and that the solution is sufficiently concentrated. The solubility of the product in the reaction medium also plays a role; a large volume of solvent may keep a significant amount of the product dissolved. To maximize precipitation, consider cooling the reaction mixture. |
| What are the most effective analytical techniques to confirm the purity of my Trisodium hexafluoroferrate(III) and identify impurities? | The primary techniques for purity assessment are X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Energy-Dispersive X-ray Spectroscopy (EDS). XRD is excellent for identifying the crystalline phase and detecting crystalline impurities. FTIR can identify impurities with characteristic vibrational modes, such as the O-H stretching in iron(III) hydroxide. EDS is used to confirm the elemental composition and stoichiometry of your sample.[1] |
Quantitative Data Summary
The purity of synthesized Trisodium hexafluoroferrate(III) is highly dependent on the synthesis and purification methods employed. The following table provides expected purity levels based on the methodology used.
| Synthesis/Purification Method | Expected Purity | Key Considerations |
| Aqueous Precipitation (Unpurified) | 85-95% | Purity is heavily influenced by pH control to prevent the formation of iron(III) hydroxide. |
| Recrystallization | >98% | The choice of solvent and control of cooling rate are critical for high recovery and effective impurity removal. |
Key Experimental Protocols
Detailed methodologies for the synthesis and analysis of Trisodium hexafluoroferrate(III) are provided below.
Aqueous Synthesis of Trisodium Hexafluoroferrate(III)
This protocol describes a common method for synthesizing Na₃[FeF₆] in an aqueous solution.[1][2]
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Deionized water
-
Hydrofluoric acid (HF), dilute (optional, for pH adjustment)
-
Ethanol or acetone
Procedure:
-
Prepare an aqueous solution of the iron(III) salt (e.g., 0.1 M FeCl₃).
-
In a separate beaker, prepare an aqueous solution of sodium fluoride (e.g., 0.5 M NaF). A stoichiometric excess of NaF is recommended.[1]
-
Slowly add the iron(III) salt solution to the sodium fluoride solution while stirring vigorously.
-
Monitor the pH of the solution. If necessary, carefully add dilute hydrofluoric acid to maintain a pH below 4.[1]
-
A precipitate of Trisodium hexafluoroferrate(III) will form. Continue stirring for a sufficient period to ensure the reaction is complete.
-
Collect the precipitate by filtration.
-
Wash the precipitate with cold deionized water, followed by a small amount of ethanol or acetone to facilitate drying.[1]
-
Dry the final product in a drying oven at 60°C overnight.[2]
Purity Assessment by X-ray Diffraction (XRD)
XRD is used to identify the crystalline phase of the synthesized product and detect any crystalline impurities.
Sample Preparation:
-
Grind the dried Trisodium hexafluoroferrate(III) powder to a fine, homogenous consistency using an agate mortar and pestle.
-
Mount the powder on a zero-background sample holder. Ensure a flat, smooth surface for analysis.
Instrument Settings (Typical):
-
Radiation: Cu Kα (λ = 1.54178 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 80°
-
Scan Speed: 1°/min
-
Step Size: 0.03°
Data Analysis:
-
Compare the experimental diffraction pattern with a reference pattern for pure monoclinic Trisodium hexafluoroferrate(III) (space group P2₁/c).[3][4][5]
-
The presence of additional peaks indicates crystalline impurities. For example, the diffraction pattern of iron(III) hydroxide will show distinct peaks that are absent in the pattern of pure Na₃[FeF₆].
Impurity Detection by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying functional groups and is particularly useful for detecting the presence of hydroxide impurities.
Sample Preparation (KBr Pellet Method): [6][7]
-
Thoroughly grind 1-2 mg of the synthesized Trisodium hexafluoroferrate(III) with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the FTIR sample holder for analysis.
Data Analysis:
-
Acquire the FTIR spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum of pure Trisodium hexafluoroferrate(III) will show characteristic bands for the [FeF₆]³⁻ anion.
-
The presence of iron(III) hydroxide impurity is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to O-H stretching vibrations.
Elemental Analysis by Energy-Dispersive X-ray Spectroscopy (EDS)
EDS provides a quantitative analysis of the elemental composition of the sample, which is crucial for confirming the correct stoichiometry.
Sample Preparation:
-
Ensure the sample is clean, dry, and mounted on a conductive carbon tab on an SEM stub.
-
For quantitative analysis, the sample surface should be as flat and polished as possible. A conductive coating (e.g., carbon) may be applied to non-conductive samples to prevent charging.
Instrument Settings (Typical): [8]
-
Accelerating Voltage: 5-10 keV (a lower voltage is preferable for analyzing light elements like fluorine).
-
Working Distance: Optimized for X-ray collection by the EDS detector.
-
Acquisition Time: Sufficient to obtain a high-quality spectrum with good peak statistics.
-
Acquire the EDS spectrum.
-
Perform a quantitative analysis using a standards-based k-ratio method with matrix corrections. This can be done using specialized software such as NIST DTSA-II.[8][9]
-
The analysis will provide the weight and atomic percentages of Na, Fe, and F. For pure Trisodium hexafluoroferrate(III), the atomic ratio should be close to 3:1:6.
Experimental and Logical Workflows
The following diagrams illustrate the key experimental and logical workflows for the synthesis and purity assessment of Trisodium hexafluoroferrate(III).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Luminescent properties of Eu-doped magnetic Na3FeF6 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 8. Quantitative Electron-Excited X-Ray Microanalysis of Borides, Carbides, Nitrides, Oxides, and Fluorides with Scanning Electron Microscopy/Silicon Drift Detector Energy-Dispersive Spectrometry (SEM/SDD-EDS) and NIST DTSA-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
dealing with "oiling out" during recrystallization of Hexafluoroferrate(3-)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with "oiling out" during the recrystallization of Hexafluoroferrate(3-) complexes.
Troubleshooting Guide: Oiling Out During Recrystallization
"Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid rather than a solid crystalline phase. This can lead to impure final products as the oil phase can trap impurities. Below are common questions and troubleshooting steps to address this issue.
FAQs and Troubleshooting
Q1: What is "oiling out" and why does it happen during my Hexafluoroferrate(3-) recrystallization?
A1: "Oiling out" is the formation of a liquid phase of your compound instead of solid crystals when the solution is cooled. This typically occurs for several reasons:
-
Low Melting Point: The melting point of your Hexafluoroferrate(3-) salt may be lower than the temperature of the solution when it becomes supersaturated.
-
High Concentration of Impurities: Significant amounts of impurities can lower the melting point of the compound, making it more prone to oiling out.
-
Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature where the compound is still molten.
-
Inappropriate Solvent Choice: The solvent may not be ideal for your specific Hexafluoroferrate(3-) salt, leading to poor crystallization behavior.
Q2: My Hexafluoroferrate(3-) sample has oiled out. What should I do now?
A2: If your sample has already oiled out, you can try the following corrective actions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
Add More Solvent: The concentration of your compound might be too high. Add more of the primary solvent to decrease the saturation temperature.
-
Induce Crystallization Above the Oiling Out Temperature: Try to induce crystallization at a temperature where the compound is not yet an oil. This can be done by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Change the Solvent System: If the above methods fail, the solvent system may be unsuitable. You may need to select a different solvent or use a mixed solvent system.
Q3: How can I prevent "oiling out" from happening in the first place?
A3: Proactive prevention is the best approach. Consider these strategies before you begin your recrystallization:
-
Slower Cooling Rate: Employ a very slow cooling rate to allow crystals to form gradually. This can be achieved by placing the flask in an insulated container or a dewar.
-
Solvent Selection: Choose a solvent in which your Hexafluoroferrate(3-) compound is significantly more soluble at higher temperatures than at lower temperatures. Avoid solvents that are too "good" or too "poor." Refer to the solvent properties table below for guidance.
-
Use a Seed Crystal: Introducing a seed crystal of your pure compound can provide a nucleation site and encourage crystallization over oiling out.
-
Lower the Initial Concentration: Dissolve your compound in a slightly larger volume of solvent to avoid reaching supersaturation at a temperature above the compound's melting point.
-
Pre-purification: If your sample is highly impure, consider a preliminary purification step (e.g., another extraction or a different chromatographic method) to reduce the impurity load.
Data Presentation
Table 1: General Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | High polarity, good for many inorganic salts. |
| Ethanol | 78 | 24.5 | Good for creating mixed solvent systems with water. |
| Methanol | 65 | 32.7 | Similar to ethanol, but more volatile. |
| Acetone | 56 | 20.7 | A more polar aprotic solvent. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol. |
Experimental Protocols & Methodologies
General Protocol for Recrystallization of a Hexafluoroferrate(3-) Salt
Note: This is a general guideline. Specific volumes and temperatures should be determined experimentally.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture. The ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude Hexafluoroferrate(3-) salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Crystallization: Once the solution has cooled, crystals should start to form. If not, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualizations
Caption: Troubleshooting flowchart for addressing "oiling out".
Caption: General experimental workflow for recrystallization.
Validation & Comparative
A Comparative Analysis of the Magnetic Behavior of Hexafluoroferrate(III) and Hexacyanoferrate(III)
A striking difference in the magnetic properties of hexafluoroferrate(III), [FeF₆]³⁻, and hexacyanoferrate(III), [Fe(CN)₆]³⁻, arises from the distinct ligand fields imposed by the fluoride (F⁻) and cyanide (CN⁻) ligands, respectively. This guide provides a detailed comparison of their magnetic behavior, supported by experimental data and theoretical principles, for researchers, scientists, and professionals in drug development.
The core of this distinction lies in the spectrochemical series, which classifies ligands based on their ability to split the d-orbitals of the central metal ion. Cyanide is a strong-field ligand, causing a large energy separation between the d-orbitals, while fluoride is a weak-field ligand, resulting in a small energy gap.[1] This difference in d-orbital splitting directly dictates the electron configuration and, consequently, the number of unpaired electrons, which is the fundamental determinant of a complex's magnetic properties.
Quantitative Comparison of Magnetic Properties
The magnetic behavior of these two complexes can be quantified through their magnetic moments and molar magnetic susceptibility. The data clearly illustrates the profound impact of the ligand field strength.
| Property | Hexafluoroferrate(III), [FeF₆]³⁻ | Hexacyanoferrate(III), [Fe(CN)₆]³⁻ |
| Ligand Field Strength | Weak-Field | Strong-Field |
| Spin State | High-Spin | Low-Spin |
| d-Electron Configuration | t₂g³ eg² | t₂g⁵ eg⁰ |
| Number of Unpaired Electrons | 5 | 1 |
| Calculated Magnetic Moment (μ_so) | 5.92 BM | 1.73 BM |
| Experimental Magnetic Moment (μ_eff) | ~5.9 BM | ~2.25 - 2.4 BM |
| Molar Magnetic Susceptibility (χ_m) | Highly Positive (Strongly Paramagnetic) | Moderately Positive (Weakly Paramagnetic) |
| Magnetic Behavior | Strongly Paramagnetic | Weakly Paramagnetic |
Note: BM = Bohr Magneton. The experimental magnetic moment for hexacyanoferrate(III) is slightly higher than the spin-only value due to a significant orbital contribution to the magnetic moment.
Theoretical Framework: Ligand Field Theory
The divergent magnetic behaviors of hexafluoroferrate(III) and hexacyanoferrate(III) are elegantly explained by Ligand Field Theory. The central iron atom in both complexes is in the +3 oxidation state (Fe³⁺), possessing a d⁵ electron configuration.[2]
In an octahedral environment, the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these levels is denoted as Δo (the crystal field splitting energy).
The distribution of the five d-electrons is governed by the interplay between Δo and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.
-
For Hexafluoroferrate(III): The fluoride ligand is a weak-field ligand, resulting in a small Δo. In this case, Δo < P, meaning it is energetically more favorable for the electrons to occupy the higher-energy eg orbitals than to pair up in the lower-energy t₂g orbitals.[3] This leads to a "high-spin" configuration with five unpaired electrons, one in each d-orbital (t₂g³ eg²).[3] The presence of these five unpaired electrons is responsible for its strong paramagnetism.[3]
-
For Hexacyanoferrate(III): The cyanide ligand is a strong-field ligand, leading to a large Δo. Here, Δo > P, making it energetically more favorable for the electrons to pair up in the t₂g orbitals rather than occupying the high-energy eg orbitals.[1] This results in a "low-spin" configuration with only one unpaired electron (t₂g⁵ eg⁰).[1] Consequently, hexacyanoferrate(III) is significantly less paramagnetic.[4]
The following diagram illustrates this fundamental relationship:
The d-orbital splitting diagrams for high-spin and low-spin octahedral Fe³⁺ complexes are visualized below:
Experimental Protocol: Magnetic Susceptibility Measurement by the Gouy Method
The magnetic susceptibility of these complexes can be determined experimentally using a Gouy balance. This method measures the apparent change in mass of a sample when it is placed in a magnetic field.
Apparatus:
-
Analytical balance (sensitive to 0.1 mg)
-
Electromagnet with a power supply
-
Gouy tube (a long, cylindrical tube of uniform cross-section)
-
Sample (in powdered form)
-
Calibrant with a known magnetic susceptibility (e.g., HgCo(SCN)₄)
Procedure:
-
Sample Preparation: The solid sample (e.g., K₃[FeF₆] or K₃[Fe(CN)₆]) is finely ground to ensure homogeneity and packed uniformly into the Gouy tube to a specific height.
-
Initial Measurement (Field Off): The Gouy tube containing the sample is suspended from the balance, positioned so that the bottom of the sample is in the center of the magnetic field and the top is outside the field. The initial weight (W₁) is recorded with the electromagnet turned off.
-
Magnetic Field Application: The electromagnet is turned on to a constant, known field strength.
-
Final Measurement (Field On): The new weight (W₂) of the sample in the magnetic field is recorded. A paramagnetic sample like hexafluoroferrate(III) will be pulled into the field, resulting in an apparent increase in weight (W₂ > W₁). A less paramagnetic or diamagnetic sample will be pushed out of the field, causing a decrease or smaller increase in weight.
-
Calibration: The procedure is repeated with an empty tube and a tube filled with the calibrant to determine the constants for the specific setup.
-
Calculation: The change in weight is used to calculate the gram magnetic susceptibility (χg), which is then converted to the molar magnetic susceptibility (χm) by multiplying by the molar mass of the compound. The effective magnetic moment (μeff) is then calculated using the equation: μeff = 2.828 * √(χm * T), where T is the absolute temperature.
The following diagram outlines the experimental workflow for this process:
References
A Comparative Guide to the Validation of Computational Models for Hexafluoroferrate(3-) Spectra
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods Against Experimental Data
The accurate prediction of spectroscopic properties is a crucial aspect of computational chemistry, offering invaluable insights into the electronic structure and bonding of molecular entities. This guide provides a detailed comparison of common computational models for predicting the Mössbauer, Electron Paramagnetic Resonance (EPR), and Ultraviolet-Visible (UV-Vis) spectra of the hexafluoroferrate(3-) anion, [FeF6]3-. By juxtaposing theoretical results with available experimental data, this document serves as a resource for researchers seeking to select and validate appropriate computational methodologies for studies of transition metal complexes.
Mössbauer Spectroscopy: A Tale of Two Parameters
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. The two primary parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).
Data Presentation: Mössbauer Parameters
| Parameter | Experimental Value | Computational Method | Calculated Value | Reference |
| Isomer Shift (IS) | 0.61 mm/s | DFT (B3LYP) | 0.41 mm/s (gas phase) | [1][2] |
| DFT (B3LYP with PCM) | 0.39 mm/s | [1][2] | ||
| Quadrupole Splitting (QS) | Not explicitly found in search results | DFT | Not explicitly found for [FeF6]3- in search results |
Experimental Protocol: Mössbauer Spectroscopy
The experimental isomer shift value was obtained from solid-state Mössbauer spectroscopy of a compound containing the [FeF6]3- anion. The isomer shift is typically reported relative to a standard, such as α-iron at room temperature. The measurement involves exposing the sample to a source of gamma rays and measuring the resonant absorption as a function of the Doppler velocity of the source.
Computational Protocol: DFT Calculations of Mössbauer Parameters
The calculated isomer shifts were obtained using Density Functional Theory (DFT) with the B3LYP functional. The calculations were performed for the isolated [FeF6]3- anion in the gas phase and with the inclusion of a Polarizable Continuum Model (PCM) to approximate the solvent environment. The isomer shift is calculated from the electron density at the iron nucleus.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Probing the Unpaired Electrons
EPR spectroscopy is a technique that detects species with unpaired electrons, providing information about their electronic structure through the g-tensor and hyperfine coupling constants. For the high-spin d5 [FeF6]3- complex, the EPR spectrum is expected to be complex.
Data Presentation: EPR Parameters
| Parameter | Experimental Value | Computational Method | Calculated Value | Reference |
| g-tensor | Isotropic g ≈ 2.0 | DFT, CASPT2 | Not explicitly found for [FeF6]3- in search results |
Experimental Protocol: EPR Spectroscopy
Experimental EPR spectra of iron complexes are typically recorded on frozen solutions or solid powders at cryogenic temperatures (e.g., liquid helium or nitrogen temperatures) to observe well-resolved signals. The spectrum is obtained by placing the sample in a magnetic field and irradiating it with microwaves, measuring the absorption as the magnetic field is swept. For high-spin Fe(III) in a highly symmetric environment, an isotropic signal around g = 2.0 is often observed.
Computational Protocol: Calculation of EPR Parameters
The g-tensor can be computationally predicted using various methods, including DFT and multireference methods like CASPT2. These calculations typically involve determining the electronic ground state of the molecule in the presence of a magnetic field and spin-orbit coupling effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes, these transitions are often between d-orbitals (d-d transitions) or between metal and ligand orbitals (charge-transfer bands). The high-spin d5 configuration of [FeF6]3- results in spin-forbidden d-d transitions, which are expected to be weak.
Data Presentation: UV-Vis Absorption Maxima
| Transition | Experimental λmax | Computational Method | Calculated Excitation Energy | Reference |
| Ligand Field (d-d) | Not explicitly found in search results | CASPT2 | Ligand field splitting calculated, but specific transition energies not found | |
| Charge Transfer | Not explicitly found in search results | TD-DFT | Not explicitly found for [FeF6]3- in search results |
Experimental Protocol: UV-Vis Spectroscopy
The UV-Vis absorption spectrum of a solution containing the [FeF6]3- anion would be recorded using a spectrophotometer. The absorbance of the solution is measured as a function of the wavelength of incident light.
Computational Protocol: TD-DFT and CASPT2 Calculations of Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. For transition metal complexes, especially those with complex electronic structures like high-spin d5 systems, multireference methods such as the Complete Active Space Second-order Perturbation Theory (CASPT2) may be necessary to accurately describe the excited states, particularly the ligand field (d-d) transitions.
Workflow for Validation of Computational Models
The validation of computational models for predicting spectroscopic properties is a systematic process that involves a feedback loop between experimental data and theoretical calculations.
Caption: Workflow for the validation of computational models against experimental spectroscopic data.
Signaling Pathway of Spectroscopic Validation
The process of validating computational models can be visualized as a signaling pathway where information flows from experimental observation to a refined and validated theoretical model.
Caption: Signaling pathway illustrating the iterative process of computational model validation.
References
A Comparative Guide to Hexafluoroferrate(3-) and Other High-Spin Iron(III) Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hexafluoroferrate(III) anion, [FeF₆]³⁻, with other representative high-spin iron(III) complexes. The comparison focuses on magneto-structural and spectroscopic properties, supported by experimental data, to serve as a valuable resource for researchers in inorganic chemistry and drug development.
Introduction to High-Spin Iron(III) Complexes
Iron(III), with its d⁵ electron configuration, can exist in either a high-spin or a low-spin state depending on the ligand field environment. In an octahedral complex, the five d-orbitals are split into a lower energy t₂g set and a higher energy eₖ set. When the ligand field splitting energy (Δo) is smaller than the electron pairing energy (P), electrons will occupy the higher energy eₖ orbitals before pairing in the t₂g orbitals. This results in a high-spin configuration (t₂g³eₖ²) with five unpaired electrons, leading to strong paramagnetic behavior. Ligands that induce this small splitting are termed "weak-field" ligands.
The hexafluoroferrate(III) ion is a quintessential example of a high-spin Fe(III) complex. The fluoride ion (F⁻) is a classic weak-field ligand, making [FeF₆]³⁻ an ideal model for studying the properties of high-spin d⁵ systems.[1] This guide compares [FeF₆]³⁻ to two other common high-spin complexes: hexaaquairon(III), [Fe(H₂O)₆]³⁺, where water is the weak-field ligand, and tris(acetylacetonato)iron(III), [Fe(acac)₃], a neutral complex with bidentate acetylacetonate ligands.
Comparative Experimental Data
The magnetic and spectroscopic properties of these complexes are intrinsically linked to their high-spin electronic structure. The following table summarizes key experimental data for a direct comparison.
| Property | [FeF₆]³⁻ (Hexafluoroferrate(III)) | [Fe(H₂O)₆]³⁺ (Hexaaquairon(III)) | [Fe(acac)₃] (Tris(acetylacetonato)iron(III)) |
| Magnetic Moment (µ_eff) | ~5.92 B.M.[2] | ~5.92 B.M.[3] | 5.90 B.M.[1][4] |
| Mössbauer: Isomer Shift (δ) | ~0.45 mm/s (relative to α-Fe)[5] | ~0.4 - 0.5 mm/s (typical range for HS Fe³⁺-O ligands)[6] | 0.37 mm/s (relative to α-Fe)[7] |
| Mössbauer: Quadrupole Splitting (ΔE_Q) | ~0.1 mm/s (expected to be small) | Small, often near zero | 0.79 mm/s[7] |
| UV-Vis Absorbance (λ_max) | ~455 nm (ε is very low, <1 L·mol⁻¹·cm⁻¹)[2] | ~300 nm (charge transfer band, obscures d-d transitions)[8] | ~270 nm, ~355 nm (π-π*), ~440 nm (d-d/LMCT shoulder)[9][10] |
| Appearance | Nearly colorless solid/solution[11][12] | Pale yellow/brown solution[13] | Red solid, red-orange solution[1] |
Key Experimental Methodologies
Magnetic Susceptibility Measurement (Evans Method)
Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field, providing a direct way to determine the number of unpaired electrons.
Protocol: The Evans NMR method is a common technique for solution-state samples.
-
Sample Preparation: A solution of the paramagnetic complex is prepared in a suitable solvent (e.g., D₂O or CDCl₃). A small amount of an inert reference compound with a sharp NMR signal (e.g., TMS or t-butanol) is added.
-
NMR Tube Setup: A capillary tube containing the same solvent and reference compound, but without the paramagnetic sample, is placed inside the main NMR tube containing the sample solution.
-
Data Acquisition: A ¹H NMR spectrum is acquired. Two distinct signals for the reference compound will be observed: one from the bulk solution containing the paramagnetic species and one from the inner capillary (the reference).
-
Calculation: The difference in chemical shift (Δδ) between the two reference signals is measured. The molar magnetic susceptibility (χ_M) is calculated using the equation: χ_M = (Δδ * M) / (c * S_f) + χ_M(solvent) where M is the molar mass, c is the concentration, S_f is the spectrometer frequency, and χ_M(solvent) is the susceptibility of the solvent.
-
Magnetic Moment: The effective magnetic moment (µ_eff) is then calculated from the temperature-corrected molar susceptibility: µ_eff = 2.828 * √(χ_M * T)
⁵⁷Fe Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of an iron nucleus, providing precise information on oxidation state, spin state, and site symmetry.
Protocol:
-
Sample Preparation: A solid sample of the iron complex (enriched with ⁵⁷Fe if necessary) is finely powdered and placed in a sample holder.[13] The optimal amount depends on the iron concentration to avoid excessive absorption.[13]
-
Experimental Setup: The sample is cooled to a specific temperature (commonly 80 K or 4.2 K) in a cryostat. A radioactive ⁵⁷Co source, embedded in a rhodium matrix, is moved with a precise velocity relative to the sample.[6]
-
Data Acquisition: Gamma rays emitted from the source are passed through the sample. A detector measures the intensity of transmitted gamma rays as a function of the source velocity.
-
Spectral Analysis: The resulting spectrum of absorption vs. velocity is fitted with Lorentzian lines. Key parameters extracted are:
-
Isomer Shift (δ): The centroid of the spectrum, which is sensitive to the s-electron density at the nucleus. It is a reliable indicator of oxidation and spin state.[14]
-
Quadrupole Splitting (ΔE_Q): For nuclei in a non-spherically symmetric electric field, the spectrum splits into a doublet. The separation between the peaks is the quadrupole splitting, which provides information about the symmetry of the iron's coordination environment.[15]
-
UV-Vis Spectroscopy
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. For transition metal complexes, it is used to study d-d transitions and charge-transfer bands.
Protocol:
-
Sample Preparation: A solution of the complex is prepared in a non-absorbing solvent (e.g., water, acetonitrile) at a known concentration.
-
Data Acquisition: The solution is placed in a quartz cuvette of a known path length (typically 1 cm). A UV-Vis spectrophotometer measures the absorbance of light across a specified wavelength range (e.g., 200-800 nm). A solvent-filled cuvette is used as a blank reference.
-
Data Analysis: The spectrum of absorbance vs. wavelength is plotted. The wavelengths of maximum absorbance (λ_max) are identified. The molar absorptivity (ε), a measure of the transition probability, is calculated using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length.
Diagrams and Visualizations
Caption: Generalized Workflow for Characterizing High-Spin Fe(III) Complexes.
Caption: Ligand Field Effect on Fe(III) Electron Configuration.
Discussion and Conclusion
The experimental data consistently confirm the high-spin d⁵ configuration for all three iron(III) complexes, as evidenced by their magnetic moments of ~5.9 B.M., the value expected for five unpaired electrons.
Hexafluoroferrate(III) stands out due to its near-colorless appearance. The d⁵ high-spin configuration (ground state ⁶A₁g) is unique because any d-d electronic transition to an excited state must involve a change in spin multiplicity (a "spin flip"), as there are no other sextet states. Such transitions are spin-forbidden by selection rules, leading to extremely low molar absorptivity (ε << 1 L·mol⁻¹·cm⁻¹) and a lack of significant color.[11][12] The reported λ_max at 455 nm corresponds to one of these very weak, spin-forbidden transitions.[2] Its Mössbauer isomer shift is typical for high-spin Fe(III), and the quadrupole splitting is expectedly small due to the spherically symmetric electronic ground state (⁶A₁g) and the octahedral arrangement of identical ligands.
Hexaaquairon(III) also features a high-spin Fe(III) center. However, solutions of [Fe(H₂O)₆]³⁺ are typically pale yellow to brown. This color is not primarily due to d-d transitions, which are also spin-forbidden and weak, but arises from more intense ligand-to-metal charge transfer (LMCT) bands that tail from the UV into the visible region.[8]
Tris(acetylacetonato)iron(III) is intensely colored. While its d-d transitions are also weak, its vibrant red color is dominated by strong π-π* transitions within the acetylacetonate ligand and significant ligand-to-metal charge transfer bands.[9] The lower symmetry (D₃) compared to the ideal octahedral geometry of the other two complexes can lead to a more pronounced quadrupole splitting in its Mössbauer spectrum, as the electric field gradient at the iron nucleus is non-zero.[7]
References
- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]
- 2. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mössbauer, EPR and DFT Studies of Synthetic S = ½ FeIII-O-FeIV=O Complexes. Superexchange-Mediated Spin Transition at the FeIV=O Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, Characterization, Mössbauer Parameters, and Antitumor Activity of Fe(III) Curcumin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. quora.com [quora.com]
- 13. Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour | Resource | RSC Education [edu.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 5.25. Mössbauer Parameters — ORCA 6.1.1 Manual [orca-manual.mpi-muelheim.mpg.de]
spectroscopic comparison of inorganic fluoro-complexes
A Spectroscopic Comparison of Inoragnic Fluoro-complexes: [TiF₆]²⁻, [SiF₆]²⁻, and [PF₆]⁻
This guide provides a detailed spectroscopic comparison of three common inorganic hexafluoro-complexes: hexafluorotitanate ([TiF₆]²⁻), hexafluorosilicate ([SiF₆]²⁻), and hexafluorophosphate ([PF₆]⁻). The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy.
Introduction
Inorganic fluoro-complexes are pivotal in various fields, including catalysis, materials science, and as counterions in pharmaceutical salts. Their spectroscopic characterization is crucial for understanding their structure, bonding, and interactions in different chemical environments. This guide focuses on a comparative analysis of [TiF₆]²⁻, [SiF₆]²⁻, and [PF₆]⁻, three widely studied octahedral fluoro-anions, using key spectroscopic techniques.
Data Presentation
The following tables summarize the quantitative spectroscopic data for the selected inorganic fluoro-complexes.
Table 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds, providing valuable information about the chemical environment of the fluorine atoms.[1][2]
| Complex | Chemical Shift (δ) (ppm) vs. CFCl₃ | ¹J(X-F) Coupling Constant (Hz) |
| [TiF₆]²⁻ | ~ -95 to -105 | Not applicable (⁴⁷Ti and ⁴⁹Ti are quadrupolar) |
| [SiF₆]²⁻ | ~ -127 to -135[3] | ¹J(²⁹Si-¹⁹F) ~ 108-112 Hz |
| [PF₆]⁻ | ~ -70 to -75[4] | ¹J(³¹P-¹⁹F) ~ 705-715 Hz |
Note: Chemical shifts can be influenced by solvent, concentration, and counter-ion.
Table 2: Vibrational Spectroscopy Data (Raman & IR)
Vibrational spectroscopy, including Raman and Infrared (IR) techniques, probes the vibrational modes of molecules. For octahedral (Oₕ) symmetry, specific vibrational modes are either Raman or IR active, providing complementary information.[5][6]
| Complex | Raman Active Modes (cm⁻¹) | IR Active Modes (cm⁻¹) |
| ν₁ (A₁g) | ν₂ (E g) | |
| [TiF₆]²⁻ | ~ 580-600 | ~ 320-330 |
| [SiF₆]²⁻ | ~ 660-670[7] | ~ 460-470[7] |
| [PF₆]⁻ | ~ 740-750 | ~ 570-580 |
Note: Vibrational frequencies can be affected by the physical state (solid, solution) and cation interactions.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Simple hexafluoro-complexes of main group elements and d⁰ transition metals are typically colorless as they lack electronic transitions in the visible range.[8][9] Any observed absorbance in the UV region is usually attributed to charge-transfer bands.
| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| [TiF₆]²⁻ | < 250 | Not widely reported | Ligand-to-Metal Charge Transfer (LMCT) |
| [SiF₆]²⁻ | < 220 | Not widely reported | Charge Transfer |
| [PF₆]⁻ | < 200 | Not widely reported | Charge Transfer |
Experimental Protocols
Reproducible and high-quality spectroscopic data rely on standardized experimental protocols.
¹⁹F NMR Spectroscopy
Sample Preparation:
-
Dissolve the fluoro-complex salt in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) to a concentration of approximately 10-50 mM.
-
Add an internal reference standard, such as trifluorotoluene or a sealed capillary containing CFCl₃.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer operating at a ¹⁹F frequency of 376 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -250 to 50 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the ¹⁹F nuclei.[2]
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.
Raman Spectroscopy
Sample Preparation:
-
Solid Samples: Place a small amount of the powdered sample directly onto a microscope slide or into a capillary tube.
-
Liquid Samples: Use a quartz cuvette or an NMR tube to hold the sample solution. Aqueous solutions can be readily analyzed.[10]
Instrumentation and Data Acquisition:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Data Collection:
-
Laser Power: Adjust to avoid sample decomposition (typically 5-50 mW).
-
Exposure Time: 1-10 seconds.
-
Accumulations: 10-100 scans to improve the signal-to-noise ratio.
-
Spectral Range: 100 - 4000 cm⁻¹.
-
-
Calibration: Calibrate the spectrometer using a known standard, such as silicon or a neon lamp.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[11]
-
Liquid Samples: Place a drop of the solution between two salt plates (e.g., KBr, NaCl) to form a thin film.
Instrumentation and Data Acquisition:
-
Spectrometer: An FTIR spectrometer.
-
Data Collection:
-
Spectral Range: 4000 - 400 cm⁻¹ (mid-IR).
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.[7]
-
-
Background Correction: Record a background spectrum of the empty sample holder (e.g., KBr pellet without sample, empty ATR crystal) and subtract it from the sample spectrum.[11]
UV-Vis Spectroscopy
Sample Preparation:
-
Dissolve the fluoro-complex salt in a suitable UV-transparent solvent (e.g., water, acetonitrile) to a known concentration.
-
Use quartz cuvettes for measurements in the UV region.
Instrumentation and Data Acquisition:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Data Collection:
-
Wavelength Range: 200 - 800 nm.
-
Blank Correction: Use the solvent as a blank to correct for any absorbance from the solvent and the cuvette.
-
-
Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λₘₐₓ).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the .
References
- 1. biophysics.org [biophysics.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. rsc.org [rsc.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. [PDF] Infrared and Raman Spectra of Inorganic and Coordination Compounds | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. plus.ac.at [plus.ac.at]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Researcher's Guide to Purity Assessment of Hexafluoroferrate(III): A Comparative Analysis of XRD and FTIR Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two common analytical techniques, X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), for assessing the purity of hexafluoroferrate(III) (specifically potassium hexafluoroferrate(III), K₃FeF₆). This document outlines the principles of each method, provides detailed experimental protocols, presents data in a structured format, and compares these techniques with other relevant analytical methods.
Introduction to Purity Assessment of Hexafluoroferrate(III)
Potassium hexafluoroferrate(III) is an inorganic compound with the formula K₃FeF₆.[1][2] Its purity is crucial for various applications, including its use as a precursor in the synthesis of other materials. Impurities can significantly alter the chemical and physical properties of the final product, leading to unreliable experimental outcomes. This guide focuses on two powerful, non-destructive techniques for purity analysis: XRD for phase identification and quantification, and FTIR for the detection of molecular and ionic impurities.
X-ray Diffraction (XRD) for Purity Assessment
Principle:
X-ray Diffraction is a powerful analytical technique used to determine the crystalline structure of materials.[3] Every crystalline solid has a unique atomic arrangement, which results in a characteristic XRD pattern, often referred to as a "fingerprint." By comparing the experimental XRD pattern of a synthesized hexafluoroferrate(III) sample with a reference pattern of the pure compound, the presence of crystalline impurities can be identified.[4][5] The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present, allowing for quantitative phase analysis.[4]
Identifying Impurities with XRD:
Impurities in a hexafluoroferrate(III) sample will manifest as additional peaks in the XRD pattern that do not correspond to the known diffraction pattern of pure K₃FeF₆. Common impurities could include unreacted starting materials from the synthesis process, such as other metal fluorides or oxides, or byproducts formed during the reaction. For instance, in a hydrothermal synthesis of K₃FeF₆, precursors or side products could lead to distinct crystalline phases detectable by XRD.[3][6]
Quantitative Analysis using Rietveld Refinement:
For a quantitative assessment of purity, the Rietveld refinement method can be employed. This technique involves a least-squares refinement of a calculated XRD pattern to match the experimental data.[6][7] The refinement process can determine the weight percentage of each crystalline phase in a mixture, providing a precise measure of the sample's purity.
Fourier-Transform Infrared Spectroscopy (FTIR) for Purity Assessment
Principle:
Fourier-Transform Infrared Spectroscopy is a technique that measures the absorption of infrared radiation by a sample. Different chemical bonds and functional groups vibrate at specific frequencies, and when infrared radiation matching these frequencies is absorbed, it results in a unique spectral fingerprint.[3][8] FTIR is particularly sensitive to the presence of certain functional groups and can detect both crystalline and amorphous impurities that may not be visible by XRD.
Identifying Impurities with FTIR:
An FTIR spectrum of pure hexafluoroferrate(III) would primarily show absorption bands corresponding to the Fe-F stretching and bending vibrations. The presence of impurities would introduce additional absorption bands. For example:
-
Hydroxide impurities (e.g., from incomplete reaction or moisture): A broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations.
-
Carbonate impurities (e.g., from atmospheric CO₂ reaction): Sharp absorption bands around 1410-1450 cm⁻¹ and 860-880 cm⁻¹.
-
Unreacted starting materials or other metal-ligand bonds: These would exhibit their own characteristic absorption bands.
Quantitative Analysis:
While primarily a qualitative technique for this application, FTIR can be used for semi-quantitative or quantitative analysis by creating a calibration curve using standards with known impurity concentrations. The intensity of the characteristic absorption peak of an impurity is proportional to its concentration. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for powdered solids, requiring minimal sample preparation.[9][10]
Experimental Protocols
X-ray Diffraction (XRD) Analysis
-
Sample Preparation: The hexafluoroferrate(III) powder sample is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder diffractometer is used with a monochromatic X-ray source (commonly Cu Kα radiation).
-
Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 10-80 degrees) with a defined step size and collection time per step.
-
Data Analysis:
-
The resulting diffraction pattern is plotted as intensity versus 2θ.
-
The experimental pattern is compared with a reference pattern for pure K₃FeF₆ (e.g., from a crystallographic database).
-
The presence of any additional peaks indicates crystalline impurities.
-
For quantitative analysis, Rietveld refinement is performed using appropriate software.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
-
Sample Preparation (ATR-FTIR): A small amount of the powdered hexafluoroferrate(III) sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[11] Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Collection: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is analyzed for the characteristic absorption bands of the hexafluoroferrate(III) ion and any additional peaks that would indicate the presence of impurities.
-
Data Presentation
The quantitative data obtained from XRD and FTIR analyses can be summarized in tables for easy comparison.
Table 1: Quantitative Purity Assessment of K₃FeF₆ Batches using XRD with Rietveld Refinement
| Sample Batch | K₃FeF₆ (wt%) | Impurity Phase 1 (wt%) | Impurity Phase 2 (wt%) |
| Batch A | 99.5 | 0.5 (e.g., KF) | - |
| Batch B | 97.2 | 1.8 (e.g., FeF₂) | 1.0 (e.g., K₂FeF₅) |
| Batch C | >99.9 | Not Detected | Not Detected |
Table 2: Semi-Quantitative Impurity Analysis of K₃FeF₆ Batches using FTIR
| Sample Batch | O-H Impurity (relative absorbance) | Carbonate Impurity (relative absorbance) |
| Batch A | 0.02 | Not Detected |
| Batch B | 0.15 | 0.05 |
| Batch C | Not Detected | Not Detected |
Comparison with Alternative Methods
While XRD and FTIR are powerful tools, other analytical techniques can provide complementary information for a comprehensive purity assessment.
Table 3: Comparison of Analytical Techniques for Purity Assessment of Hexafluoroferrate(III)
| Technique | Principle | Information Provided | Advantages | Limitations |
| XRD | X-ray diffraction by crystalline structures | Crystalline phase identification and quantification | Excellent for crystalline impurities, quantitative | Not sensitive to amorphous impurities |
| FTIR | Absorption of infrared radiation by chemical bonds | Functional group identification, detection of molecular impurities | Sensitive to both crystalline and amorphous impurities, good for detecting hydroxide and carbonate impurities | Primarily qualitative, less precise for quantification than XRD |
| ICP-OES/AES | Emission of light from excited atoms in a plasma | Elemental composition and quantification | Highly sensitive for elemental impurities, quantitative | Destructive, does not provide information on the chemical form of impurities |
| Ion Chromatography (IC) | Separation of ions based on their affinity for a stationary phase | Quantification of anionic and cationic impurities | Excellent for quantifying ionic impurities (e.g., free fluoride, other anions) | Requires sample dissolution, may not detect all impurities |
Mandatory Visualizations
Caption: Experimental workflow for purity assessment using XRD.
Caption: Experimental workflow for purity assessment using ATR-FTIR.
Caption: Logical relationship in purity assessment of synthesized K₃FeF₆.
Conclusion
Both XRD and FTIR are indispensable techniques for assessing the purity of hexafluoroferrate(III). XRD provides definitive identification and quantification of crystalline phases, making it the gold standard for determining the percentage of the desired compound. FTIR complements XRD by offering high sensitivity to molecular and ionic impurities, including amorphous phases and functional groups like hydroxides and carbonates, which may not be detectable by XRD. For a comprehensive and robust assessment of hexafluoroferrate(III) purity, a combined approach utilizing both XRD and FTIR is highly recommended, supplemented by elemental analysis techniques such as ICP-OES/AES or ion chromatography when precise quantification of specific elemental or ionic impurities is required.
References
- 1. Synthesis of metal-fluoride nanoparticles supported on thermally reduced graphite oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium hexafluoroferrate (iii) [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine and Fluoride Analysis [intertek.com]
- 8. Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques | Semantic Scholar [semanticscholar.org]
- 9. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Potassium Ferricyanide and Trisodium Hexafluoroferrate(III) as Oxidants
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of two iron-based oxidants: potassium ferricyanide (K₃[Fe(CN)₆]) and trisodium hexafluoroferrate(III) (Na₃[FeF₆]). While both compounds utilize the Fe(III) to Fe(II) reduction potential, their reactivity, applications, and the extent of their characterization differ substantially.
Performance and Properties: A Tale of Two Iron Complexes
Potassium ferricyanide is a well-established, mild oxidizing agent with a rich history of application in various scientific disciplines.[1] In contrast, trisodium hexafluoroferrate(III) is described as a potent oxidizing agent, though detailed experimental data and standardized protocols are less prevalent in accessible literature.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for potassium ferricyanide. A comparable set of comprehensive data for trisodium hexafluoroferrate(III) is not as readily available in published literature, a factor that researchers should consider.
| Property | Potassium Ferricyanide | Trisodium Hexafluoroferrate(III) |
| Formula | K₃[Fe(CN)₆][3] | Na₃[FeF₆][4] |
| Molar Mass | 329.24 g/mol [3] | 238.80 g/mol [5] |
| Appearance | Bright red crystals[3][6] | Powder[7] |
| Solubility in Water | 464 g/L at 20 °C[3][6] | Data not readily available; heating and sonication may be required to enhance solubility.[8] |
| Standard Redox Potential (E°') | ~ +0.36 V vs. SHE[9] (~ +0.436 V at pH 7)[3] | Data not readily available in aqueous solution. |
Delving into the Redox Chemistry: A Visual Comparison
The oxidizing power of these compounds stems from the reduction of the central iron(III) ion. The ligand environment—cyanide versus fluoride—plays a crucial role in modulating this redox potential.[1] The cyanide ligands in ferricyanide are strong-field ligands, leading to a low-spin d⁵ electronic configuration, whereas the fluoride ligands in hexafluoroferrate(III) are weak-field ligands, resulting in a high-spin d⁵ configuration with five unpaired electrons, making it strongly paramagnetic.[2][10] This difference in electronic structure directly impacts the stability and reactivity of the complexes.
Experimental Protocols: Established Methods vs. Emerging Applications
The disparity in the available literature is most evident in the realm of experimental protocols. Potassium ferricyanide features in numerous well-documented procedures, while detailed methods for trisodium hexafluoroferrate(III) are not as commonly reported.[1]
Potassium Ferricyanide: Ferric Reducing Antioxidant Power (FRAP) Assay
Potassium ferricyanide is widely used in analytical chemistry, for example, to determine the total antioxidant capacity of a sample.[3] This spectrophotometric assay measures the ability of a sample to reduce ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺).
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.2 M, pH 6.6)
-
Potassium ferricyanide (1% w/v)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Ferric chloride (0.1% w/v)
-
-
Procedure:
-
Mix 1.0 mL of the sample with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide solution.[1]
-
Incubate the mixture at 50°C for 20 minutes.[1]
-
Add 2.5 mL of TCA and centrifuge at 3000 rpm for 10 minutes.[1]
-
Take 2.5 mL of the supernatant and mix with 2.5 mL of distilled water and 0.5 mL of ferric chloride solution.[1]
-
Measure the absorbance of the resulting Perl's Prussian blue solution at 700 nm. An increased absorbance indicates a greater reducing power.
-
Trisodium Hexafluoroferrate(III): Aqueous Synthesis
Trisodium hexafluoroferrate(III) has applications in materials science and electrochemistry.[8][11] The following protocol details a hydrothermal method for its synthesis.
Methodology:
-
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium fluoride (NaF)
-
Teflon-lined stainless steel autoclave
-
-
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of Fe(NO₃)₃·9H₂O and a 0.5 M solution of NaF in deionized water.[11]
-
Reaction: Mix the precursor solutions in a stoichiometric ratio in the Teflon-lined autoclave.
-
Hydrothermal Synthesis: Seal the autoclave and heat it to 180°C for 12 hours.[11]
-
Cooling: Allow the autoclave to cool to room temperature naturally.
-
Product Isolation and Purification: Collect the precipitate by centrifugation, wash it several times with deionized water, and dry at 60°C for 12 hours.[11]
-
Safety Profiles
A summary of the safety information for both compounds is provided below. It is imperative to consult the full Safety Data Sheet (SDS) before handling these chemicals.
| Hazard Information | Potassium Ferricyanide | Trisodium Hexafluoroferrate(III) |
| Primary Hazards | May be harmful if swallowed. Causes skin, eye, and respiratory tract irritation.[12][13][14] Contact with acid liberates highly toxic hydrogen cyanide gas.[10][12] | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[15] |
| Personal Protective Equipment | Safety glasses, gloves, and appropriate respiratory protection.[13][16] | Safety glasses, gloves, and protective clothing.[15] |
| Storage | Store in a cool, dry, well-ventilated area away from light and incompatible substances like strong acids.[16][17] | Store in a cool, dry, well-ventilated area.[15] |
| Stability | Stable under ordinary conditions, but aqueous solutions decompose slowly.[12] Sensitive to light.[17] | Chemically stable under standard ambient conditions.[18] |
Conclusion
Potassium ferricyanide and trisodium hexafluoroferrate(III) both serve as effective Fe(III)-based oxidizing agents, yet they occupy different niches in research and development.
-
Potassium Ferricyanide is a well-characterized, mild oxidant with a vast array of established applications and protocols. Its gentle nature and predictable reactivity make it a reliable choice for routine analytical procedures and specific organic transformations.
-
Trisodium Hexafluoroferrate(III) is a more potent oxidizing agent, offering potential for reactions that are not feasible with milder oxidants. However, the limited availability of comprehensive data and standardized protocols necessitates a more exploratory approach for its application. Its use is more prevalent in materials science and is an emerging area of interest in pharmaceutical research.[8][19]
The choice between these two oxidants will ultimately depend on the specific requirements of the experiment, including the desired oxidizing strength, the sensitivity of the substrate, and the level of procedural documentation required.
References
- 1. benchchem.com [benchchem.com]
- 2. Hexafluoroferrate(3-) | Benchchem [benchchem.com]
- 3. Potassium ferricyanide - Wikipedia [en.wikipedia.org]
- 4. Buy Trisodium hexafluoroferrate(3-) | 20955-11-7 [smolecule.com]
- 5. Trisodium hexafluoroferrate(3-) | F6FeNa3 | CID 167946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium Ferricyanide: Structure, Properties & Uses Explained [vedantu.com]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. Hexacyano Ferrate (III) Reduction by Electron Transfer Induced by Plasmonic Catalysis on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferricyanide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. westliberty.edu [westliberty.edu]
- 13. ICSC 1132 - POTASSIUM FERRICYANIDE [chemicalsafety.ilo.org]
- 14. lewisu.edu [lewisu.edu]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. chembk.com [chembk.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chemimpex.com [chemimpex.com]
A Comparative Structural Analysis of Hexafluorometallate Anions
A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of key hexafluorometallate anions. This guide provides a comparative analysis of their structural parameters, supported by experimental data, and details the methodologies used for their characterization.
Hexafluorometallate anions, [MF₆]ⁿ⁻, are a class of coordination complexes that feature a central metal or metalloid atom (M) octahedrally coordinated to six fluoride ligands. These anions are of significant interest across various scientific disciplines, including materials science, catalysis, and pharmaceutical development, owing to their diverse chemical and physical properties which are intrinsically linked to their structural characteristics. This guide presents a structural comparison of a series of isoelectronic and isostructural hexafluorometallate anions, focusing on key bond metrics and geometries determined through experimental methods.
Structural Parameters: A Tabulated Comparison
The geometry of hexafluorometallate anions is predominantly octahedral, as predicted by VSEPR theory for a central atom with six bonding electron pairs and no lone pairs.[1][2] This results in ideal F-M-F bond angles of 90° between adjacent fluorine atoms and 180° for opposing fluorines.[2][3] However, the primary distinguishing feature among these anions is the length of the metal-fluorine (M-F) bond. This parameter is influenced by factors such as the size of the central atom, its oxidation state, and the overall charge of the anion. The following table summarizes experimentally determined M-F bond lengths for a selection of common hexafluorometallate anions.
| Hexafluorometallate Anion | Central Atom (M) | M-F Bond Length (Å) | F-M-F Bond Angles (°) |
| [AlF₆]³⁻ | Al | 1.81 - 1.82[4][5] | 90 & 180 |
| [GaF₆]³⁻ | Ga | ~1.90[6] | 90 & 180 |
| [SiF₆]²⁻ | Si | 1.67 - 1.72[6][7] | 90 & 180 |
| [GeF₆]²⁻ | Ge | 1.81[8] | 90 & 180 |
| [PF₆]⁻ | P | 1.62 - 1.64 | 90 & 180 |
| SF₆ | S | 1.56 - 1.58 | 90 & 180 |
| [AsF₆]⁻ | As | 1.70 - 1.72[8] | 90 & 180 |
Visualization of Structural Trends
The relationship between the central atom and the resulting M-F bond length can be visualized to highlight periodic trends. The following diagram illustrates how bond lengths vary across different groups and periods for the selected hexafluorometallate anions.
Experimental Protocols
The structural data presented in this guide are primarily derived from two powerful analytical techniques: Single-Crystal X-ray Diffraction and Gas Electron Diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the most common method for determining the precise atomic arrangement in crystalline solids.
Methodology:
-
Crystal Growth and Selection: High-quality single crystals of a hexafluorometallate salt are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. A suitable crystal (typically 0.1-0.3 mm in size, without cracks or defects) is selected under a microscope.
-
Sample Mounting: The selected crystal is mounted on a goniometer head. For air- or moisture-sensitive compounds, such as many fluoride salts, this process is carried out in an inert atmosphere (e.g., a glove box) and the crystal is coated in a protective, non-diffracting oil (e.g., perfluorinated polyether).
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) in a stream of inert gas (e.g., nitrogen) to minimize thermal vibrations and prevent degradation. A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a model of the crystal structure, which is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.
Gas Electron Diffraction (GED)
This technique is used to determine the structure of molecules in the gas phase, providing information on the geometry of isolated anions free from crystal packing forces.[5]
Methodology:
-
Sample Introduction: The volatile compound containing the hexafluorometallate anion is introduced into a high-vacuum chamber as a gaseous jet through a fine nozzle.[5]
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the gas jet. The electrons are scattered by the molecules in the gas.[5]
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the rings decreases rapidly with increasing scattering angle.[5]
-
Data Analysis: The recorded diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared to theoretical scattering curves calculated for different molecular models. The structural parameters of the model (bond lengths, bond angles) are refined to achieve the best fit between the theoretical and experimental curves, thereby determining the molecular geometry.[5]
Conclusion
The hexafluorometallate anions present a consistent octahedral geometry, with the primary structural variation being the M-F bond length. This parameter is systematically influenced by the identity of the central atom, generally increasing down a group in the periodic table. The precise structural details, elucidated through techniques like single-crystal X-ray diffraction and gas electron diffraction, are fundamental to understanding and predicting the chemical behavior and potential applications of these important inorganic species. The experimental protocols outlined provide a foundational understanding of how these critical structural data are obtained.
References
- 1. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 2. Potassium hexafluoroarsenate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strengthening of the C−F Bond in Fumaryl Fluoride with Superacids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. mp-4608: KPF6 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 7. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
experimental validation of theoretically predicted properties of Hexafluoroferrate(3-)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretically predicted and experimentally determined properties of the hexafluoroferrate(3-) anion, [FeF6]3-. This complex serves as a fundamental example of a high-spin d5 octahedral system, and its well-characterized nature makes it an excellent model for understanding the principles of coordination chemistry.
Theoretical Predictions vs. Experimental Observations
The properties of the hexafluoroferrate(3-) anion have been extensively predicted using theoretical models such as Ligand Field Theory (LFT), Valence Bond Theory (VBT), and Density Functional Theory (DFT). These theories provide a framework for understanding its electronic structure, geometry, and magnetic behavior. Experimental validation of these predictions is crucial for confirming the accuracy of the theoretical models.
Core Properties
The central iron atom in hexafluoroferrate(3-) is in the +3 oxidation state, resulting in a d5 electronic configuration. The fluoride ligands are considered weak-field ligands, leading to a small crystal field splitting energy. This results in a high-spin complex where the five d-electrons occupy the t2g and eg orbitals to maximize spin multiplicity (t2g³ eg²). This high-spin configuration is the primary determinant of its magnetic and spectroscopic properties. Valence Bond Theory describes the bonding in this octahedral complex as involving sp³d² hybridization, classifying it as an outer orbital complex .
Quantitative Data Summary
The following table summarizes the key theoretical predictions and the corresponding experimental data obtained from various spectroscopic and analytical techniques for salts containing the [FeF6]3- anion, such as potassium hexafluoroferrate(III) (K3[FeF6]).
| Property | Theoretical Prediction | Experimental Data | Experimental Technique |
| Magnetic Moment (µ) | ~5.92 Bohr Magnetons (spin-only) | 5.9 µB | Magnetic Susceptibility |
| Fe-F Bond Length | - | 1.927 Å | Single-Crystal X-ray Diffraction |
| Bond Angles (F-Fe-F) | 90° and 180° (perfect octahedron) | 89.9°, 90.1°, 180° | Single-Crystal X-ray Diffraction |
| 57Fe Isomer Shift (δ) | - | ~0.50 mm/s (relative to sodium nitroprusside) | Mössbauer Spectroscopy |
| 57Fe Quadrupole Splitting (ΔEQ) | Small (due to high symmetry) | ~0.55 mm/s | Mössbauer Spectroscopy |
| UV-Vis Absorption (d-d) | Weak, spin-forbidden transitions | λmax not well-defined in the visible region | UV-Visible Spectroscopy |
| EPR g-factor | Isotropic, close to 2.0 | g ≈ 2.0 | Electron Paramagnetic Resonance |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine the effective magnetic moment of the [FeF6]3- complex and confirm the number of unpaired electrons.
Procedure:
-
A powdered sample of a hexafluoroferrate(III) salt (e.g., K3[FeF6]) is packed into a long, cylindrical tube of uniform cross-section.
-
The tube is suspended from a balance such that the bottom of the sample is in the center of the poles of a powerful electromagnet.
-
The sample is weighed first in the absence of a magnetic field and then in the presence of a strong, uniform magnetic field.
-
The change in weight is directly proportional to the magnetic susceptibility of the sample.
-
The molar magnetic susceptibility (χM) is calculated and corrected for the diamagnetism of the constituent atoms.
-
The effective magnetic moment (µeff) is then calculated using the equation: µeff = 2.828 * √(χM * T), where T is the absolute temperature.
Single-Crystal X-ray Diffraction
Objective: To determine the precise bond lengths, bond angles, and overall geometry of the [FeF6]3- anion.
Procedure:
-
A suitable single crystal of a hexafluoroferrate(III) salt is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern of the X-rays is collected on a detector as the crystal is rotated.
-
The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal.
-
From the electron density map, the positions of the iron and fluorine atoms are determined, allowing for the precise measurement of Fe-F bond lengths and F-Fe-F bond angles.
57Fe Mössbauer Spectroscopy
Objective: To probe the local chemical environment of the iron nucleus, confirming its oxidation state and spin state.
Procedure:
-
A powdered sample of a hexafluoroferrate(III) salt is used as the absorber.
-
The sample is cooled to a low temperature (typically liquid nitrogen or helium temperatures) to increase the recoilless fraction.
-
A radioactive 57Co source, which decays to an excited state of 57Fe, is moved at varying velocities relative to the absorber.
-
The gamma rays emitted from the source are passed through the sample, and the absorption is measured as a function of the velocity of the source.
-
The resulting Mössbauer spectrum provides the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is indicative of the oxidation state of the iron, while the quadrupole splitting provides information about the symmetry of the electronic environment around the nucleus.
UV-Visible Spectroscopy
Objective: To investigate the electronic transitions within the d-orbitals of the Fe(III) center.
Procedure:
-
A solution of a hexafluoroferrate(III) salt in a suitable non-coordinating solvent is prepared.
-
The absorption spectrum of the solution is recorded using a UV-Visible spectrophotometer over a range of wavelengths (typically 200-800 nm).
-
For the high-spin d5 [FeF6]3- complex, all d-d electronic transitions are spin-forbidden. This results in very weak absorption bands in the visible region, and the complex appears nearly colorless. The observed spectrum is often dominated by charge-transfer bands in the UV region.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To detect the presence of unpaired electrons and determine the g-factor.
Procedure:
-
A sample of a hexafluoroferrate(III) salt, either as a powder or in a frozen solution, is placed in a resonant cavity within a strong magnetic field.
-
Microwave radiation is applied to the sample.
-
The magnetic field is swept, and the absorption of microwave radiation by the unpaired electrons is detected.
-
The position of the resonance is used to calculate the g-factor, which is a characteristic property of the paramagnetic species. For a high-spin d5 system with a spherically symmetric electron distribution, an isotropic g-factor close to the free-electron value of ~2.0 is expected.
Visualizations
The following diagrams illustrate the key concepts and experimental workflows discussed in this guide.
Caption: Workflow from theoretical prediction to experimental validation.
Caption: d-orbital splitting in high-spin [FeF6]3-.
comparing the oxidizing strength of Hexafluoroferrate(3-) with other reagents
Relative Oxidizing Strength: A Quantitative Comparison
The oxidizing strength of a chemical species is quantified by its standard reduction potential (E°). A more positive E° value indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.[1][2] The table below summarizes the standard reduction potentials of several common oxidizing agents, providing a quantitative basis for comparison.
| Oxidizing Agent | Half-Reaction | Standard Reduction Potential (E°), V vs. SHE |
| Permanganate (acidic) | MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51[3][4] |
| Ceric Ammonium Nitrate | Ce⁴⁺ + e⁻ → Ce³⁺ | +1.72[2][5] |
| Dichromate (acidic) | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O | +1.33[6][7] |
| Hydrogen Peroxide (acidic) | H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | +1.78[8] |
| Hexafluoroferrate(3-) | [FeF₆]³⁻ + e⁻ → [FeF₆]⁴⁻ | Not readily available |
| Hexacyanoferrate(III) | [Fe(CN)₆]³⁻ + e⁻ → [Fe(CN)₆]⁴⁻ | +0.36 |
Note: The standard reduction potential for Hexacyanoferrate(III) is provided for comparison as a related iron(III) complex.
Due to the high electronegativity of fluorine, it is anticipated that the [FeF₆]³⁻ complex possesses a significantly high reduction potential, making it a powerful oxidizing agent. The exact value is influenced by factors such as the high stability of the resulting hexafluoroferrate(2-) ion.
Visualizing Oxidizing Strength
The following diagram illustrates the relative positions of various oxidizing agents based on their standard reduction potentials. A higher position on the diagram corresponds to a greater oxidizing strength. The position of Hexafluoroferrate(3-) is estimated based on its known chemical reactivity.
Experimental Protocols
While specific, detailed experimental protocols for the use of hexafluoroferrate(3-) as an oxidizing agent in a wide range of organic reactions are not as extensively documented as for more common reagents, the following sections provide a general methodology for its preparation and a representative protocol for an oxidation reaction based on analogous procedures with hexacyanoferrate(III).
Synthesis of Potassium Hexafluoroferrate(III)
Potassium hexafluoroferrate(III), K₃[FeF₆], can be synthesized by the reaction of potassium chloride (KCl) and iron(III) chloride (FeCl₃) in the presence of fluorine gas at elevated temperatures.
Experimental Workflow:
Procedure:
-
A stoichiometric mixture of anhydrous potassium chloride and anhydrous iron(III) chloride is placed in a suitable reaction vessel, typically made of a material resistant to fluorine gas at high temperatures, such as nickel or monel.
-
The vessel is flushed with an inert gas, such as nitrogen or argon, to remove air and moisture.
-
A stream of fluorine gas, diluted with an inert gas, is passed over the mixture.
-
The reaction vessel is heated to a temperature of 300-400 °C for several hours.
-
After the reaction is complete, the vessel is cooled to room temperature under the inert gas stream.
-
The product, potassium hexafluoroferrate(III), is obtained as a solid and should be handled in a dry, inert atmosphere due to its moisture sensitivity.
Representative Oxidation of an Organic Substrate
The following protocol for the oxidation of an alcohol to a carbonyl compound is based on typical procedures for oxidations using iron(III) complexes.
Reaction Scheme:
R₂CHOH + 2 [FeF₆]³⁻ → R₂C=O + 2 [FeF₆]⁴⁻ + 2H⁺
Experimental Workflow:
Procedure:
-
The alcohol substrate is dissolved in a suitable inert solvent, such as acetonitrile or a chlorinated solvent, in a reaction flask under an inert atmosphere.
-
A solution of potassium hexafluoroferrate(III) in the same solvent is prepared separately.
-
The potassium hexafluoroferrate(III) solution is added dropwise to the solution of the alcohol at a controlled temperature, typically ranging from 0 °C to room temperature.
-
The reaction mixture is stirred for a period determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a suitable reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
The organic product is extracted into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation.
Conclusion
Hexafluoroferrate(3-) is a powerful oxidizing agent, and while a precise standard reduction potential is not commonly cited, its reactivity suggests a high E° value. This positions it among the stronger oxidizing agents available for chemical synthesis. The provided experimental outlines for its synthesis and a representative oxidation reaction offer a starting point for its application in a research setting. Further investigation into its specific reactivity with a broader range of substrates is warranted to fully characterize its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. chem21labs.com [chem21labs.com]
- 3. homework.study.com [homework.study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.in [brainly.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Hexafluoroferrate(3-): A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of Hexafluoroferrate(3-), a compound requiring specialized handling due to its chemical properties. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the safety precautions for handling Hexafluoroferrate(3-). The immediate environment should be prepared to manage potential spills, and all necessary personal protective equipment (PPE) must be worn.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Hexafluoroferrate(3-) for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended. |
| Respiratory | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols. |
Emergency Preparedness
An emergency spill kit equipped for handling inorganic fluoride and iron compounds should be readily accessible. All personnel should be trained in its use. Ensure eyewash stations and safety showers are unobstructed and operational.
Step-by-Step Disposal Protocol
The disposal of Hexafluoroferrate(3-) must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, leak-proof container as "Hazardous Waste: Hexafluoroferrate(3-)".
-
Segregate solid waste, including contaminated consumables (e.g., weighing paper, gloves), from liquid waste.
Step 2: Waste Collection
-
Solid Waste: Carefully place all solid Hexafluoroferrate(3-) waste and contaminated materials into the designated hazardous waste container. Avoid generating dust.
-
Liquid Waste: For solutions containing Hexafluoroferrate(3-), transfer the liquid to a separate, clearly labeled, and sealed hazardous waste container.
Step 3: Storage
-
Store the hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Professional Disposal
-
Arrange for the collection and disposal of the Hexafluoroferrate(3-) waste through a licensed and certified hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound to ensure proper handling and treatment.
Incompatible Materials
To prevent hazardous reactions, do not mix Hexafluoroferrate(3-) waste with the following:
-
Strong Acids: Contact with strong acids may produce hazardous fumes.
-
Strong Oxidizing Agents: May lead to vigorous or violent reactions.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices for handling hazardous inorganic compounds, as recommended in various Safety Data Sheets for similar materials. The core principle is the complete containment and transfer of the hazardous material to a licensed facility capable of managing its disposal in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Hexafluoroferrate(3-).
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluoroferrate(3-)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for handling Hexafluoroferrate(3-), with a focus on Sodium Hexafluoroferrate(III) (Na₃FeF₆), a common salt of this complex ion. Adherence to these procedures will help maintain a safe laboratory environment and ensure proper disposal of chemical waste.
Immediate Safety and Personal Protective Equipment (PPE)
When handling Hexafluoroferrate(3-) compounds, which are typically in powder form, the primary risks are inhalation of dust and eye or skin contact.[1][2] Therefore, a multi-layered PPE approach is crucial.
Core Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask | Prevents inhalation of fine powder particles.[3] |
| Eye Protection | Chemical safety goggles or eyeshields | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
It is imperative to inspect all PPE for integrity before each use.
Engineering Controls and Exposure Limits
To minimize the risk of exposure, appropriate engineering controls must be in place. Occupational exposure limits have been established for fluorides, which are a key component of Hexafluoroferrate(3-).
Engineering Controls
| Control Measure | Description |
| Ventilation | Handle in a well-ventilated area. |
| Fume Hood | All weighing and handling of the powder should be conducted inside a certified chemical fume hood to contain any dust. |
Occupational Exposure and Biological Exposure Limits
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as F) | OSHA[1][2] |
| Threshold Limit Value (TLV) | 2.5 mg/m³ (as F) | ACGIH[1][2] |
| Biological Exposure Indices (BEI) | 2 mg/L (prior to shift) or 3 mg/L (at end of shift) in urine (as Fluorides) | ACGIH[1][2] |
Regular monitoring should be considered for personnel who frequently work with this compound to ensure exposure remains below these limits.
Operational Plan: From Handling to Disposal
A systematic approach to the entire lifecycle of handling Hexafluoroferrate(3-) in the laboratory is essential for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to minimize dust dispersion. Use a spatula for transfers and avoid pouring the powder directly.
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.
-
Storage : Keep the container tightly closed when not in use.[4] Store in a dry, well-ventilated area away from incompatible materials such as strong acids.[4]
-
Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Minor Spill Cleanup (Solid)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don PPE : Ensure appropriate PPE is worn before starting cleanup.
-
Contain Dust : Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.[5]
-
Neutralize (for inorganic halides) : Apply sodium bicarbonate to the covered spill.[5][6]
-
Collect : Carefully scoop the mixture into a designated waste container. Avoid sweeping, which can create dust.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Label the waste container and dispose of it as hazardous waste.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Hexafluoroferrate(3-) waste should be treated as hazardous waste and must not be disposed of in the regular trash or down the drain. The recommended method for aqueous solutions is precipitation of the fluoride ion.
Experimental Protocol for Waste Treatment
-
Dilution : Dilute the aqueous waste containing Hexafluoroferrate(3-) with water to a manageable concentration.
-
Precipitation : While stirring, slowly add a solution of calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂) to the waste solution. This will precipitate insoluble calcium fluoride (CaF₂).
-
pH Adjustment : Monitor the pH of the solution and adjust to a neutral range (pH 6-8) if necessary, using a suitable acid or base.
-
Settling : Allow the precipitate to settle overnight.
-
Separation : Carefully decant the supernatant liquid. Check the fluoride concentration of the supernatant to ensure it meets local disposal regulations before discharging to the sewer. If it does not, repeat the precipitation step.
-
Sludge Collection : Collect the calcium fluoride sludge.
-
Disposal : Transfer the sludge to a properly labeled hazardous waste container for collection by your institution's EHS department.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
References
- 1. Sodium hexafluoroferrate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Sodium hexafluoroferrate | F6FeNa3 | CID 44890703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium hexafluoroferrate(III) | 20955-11-7 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. ehs.gatech.edu [ehs.gatech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
